molecular formula C16H12O B1585603 10-Methylanthracene-9-carbaldehyde CAS No. 7072-00-6

10-Methylanthracene-9-carbaldehyde

Cat. No.: B1585603
CAS No.: 7072-00-6
M. Wt: 220.26 g/mol
InChI Key: KVWSVUPNZVIFBN-UHFFFAOYSA-N
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Description

10-Methylanthracene-9-carbaldehyde is a useful research compound. Its molecular formula is C16H12O and its molecular weight is 220.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97075. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-methylanthracene-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-11-12-6-2-4-8-14(12)16(10-17)15-9-5-3-7-13(11)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWSVUPNZVIFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220982
Record name 10-Methylanthracene-9-carbaldehyde
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7072-00-6
Record name 10-Methyl-9-anthracenecarboxaldehyde
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Record name 10-Methylanthracene-9-carbaldehyde
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Record name 7072-00-6
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Foundational & Exploratory

Technical Whitepaper: 10-Methylanthracene-9-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis, Characterization, and Utility in Advanced Materials

Executive Summary

10-Methylanthracene-9-carbaldehyde (CAS: 7072-00-6) is a critical fused-ring aromatic intermediate used extensively in the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical pharmacophores.[1][2][3][4][5] Its molecular weight of 220.27 g/mol serves as the stoichiometric anchor for downstream derivatization.[2] This guide provides a rigorous technical analysis of its physicochemical properties, a self-validating Vilsmeier-Haack synthetic protocol, and analytical frameworks for purity assessment.[2]

Part 1: Physicochemical Profile

The precise molecular weight and physical constants are prerequisites for stoichiometric calculations in multi-step synthesis.[2]

Core Data Table
PropertyValueTechnical Context
Molecular Weight 220.27 g/mol Average mass for stoichiometric calculations.[2]
Monoisotopic Mass 220.088815 DaExact mass for High-Resolution Mass Spectrometry (HRMS).[2]
Molecular Formula

Degree of Unsaturation = 11.[1][2]
CAS Registry 7072-00-6Unique identifier for regulatory compliance.[2]
Melting Point 169–171.5 °CSharp range indicates high purity; broadens with impurities.[2]
Appearance Yellow Crystalline SolidCharacteristic of extended

-conjugation systems.[2]
Solubility DCM, Chloroform, ToluenePoor solubility in water/alcohols; requires non-polar solvents.[2]

Key Insight: The molecular weight of 220.27 g/mol is derived from the natural abundance of carbon isotopes.[2] In mass spectrometry, the molecular ion peak


 will appear at m/z 220.1, with a significant 

satellite peak (~17.6% relative intensity) due to the 16 carbon atoms (

).[2]

Part 2: Synthetic Architecture (The "How")

The most robust route to this compound is the Vilsmeier-Haack Formylation .[2] This reaction exploits the electron-rich nature of the anthracene core.[2] The 10-position is electronically activated by the methyl group at the 9-position, directing the electrophilic attack to the para-like position (C10) relative to the methyl group.[2]

Mechanism & Pathway

The synthesis involves the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and Phosphorus Oxychloride (


).[2][6]

VilsmeierHaack Reagents Reagents DMF + POCl3 V_Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagents->V_Reagent Electrophilic Activation Intermediate Intermediate Iminium Salt V_Reagent->Intermediate + Substrate (90°C) Substrate Substrate 9-Methylanthracene Substrate->Intermediate Hydrolysis Hydrolysis NaOAc / H2O Intermediate->Hydrolysis Quenching Product Product 10-Methylanthracene- 9-carbaldehyde Hydrolysis->Product Final Isolation

Figure 1: Vilsmeier-Haack formylation pathway targeting the 10-position of the anthracene core.[2][4]

Detailed Experimental Protocol

Safety Warning:


 is highly corrosive and water-reactive.[2] Perform all steps in a fume hood under inert atmosphere (

or

).
  • Reagent Formation (0°C):

    • Charge a dry 3-neck round-bottom flask with anhydrous Dimethylformamide (DMF, 1.2 eq).[2]

    • Cool to 0°C in an ice bath.[2]

    • Dropwise add Phosphorus Oxychloride (

      
      , 1.1 eq).[2] Observation: The solution will turn yellow/orange, indicating Vilsmeier reagent formation.[2] Stir for 30 mins.
      
  • Substrate Addition:

    • Dissolve 9-methylanthracene (1.0 eq) in a minimal amount of o-dichlorobenzene or anhydrous DMF.[2]

    • Add this solution slowly to the Vilsmeier reagent.[2]

  • Reaction (Heating Phase):

    • Heat the mixture to 90–95°C for 2–4 hours.

    • Causality: Heating overcomes the aromatic stability energy barrier, facilitating the electrophilic aromatic substitution.[2]

    • Monitor via TLC (Hexane/Ethyl Acetate 9:1).[2] The starting material spot (high

      
      ) should disappear.[2]
      
  • Hydrolysis & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into a solution of Sodium Acetate (NaOAc) in ice water. Why: This buffers the pH and hydrolyzes the intermediate iminium salt into the aldehyde.[2]

    • Stir vigorously for 1 hour. The yellow solid product will precipitate.[2]

    • Filter, wash with water, and recrystallize from Glacial Acetic Acid or Ethanol to achieve the target melting point (169–171°C).[2]

Part 3: Analytical Characterization & Validation

Trust in the synthesized material is established through a multi-modal validation workflow.[2]

Validation Workflow

Validation cluster_Analysis Confirmation Metrics Sample Crude Product TLC TLC Screening (Hex:EtOAc 9:1) Sample->TLC Purification Recrystallization (AcOH or EtOH) TLC->Purification If impure Pure Purified Crystal Purification->Pure MS Mass Spec (GC-MS) Target: m/z 220 Pure->MS NMR 1H NMR Aldehyde proton ~11.5 ppm Pure->NMR MP Melting Point 169-171.5 °C Pure->MP

Figure 2: Quality control decision tree for validating molecular identity and purity.[2]

Key Spectral Features
  • Mass Spectrometry (GC-MS/ESI):

    • Parent Ion:

      
       (100%).[2]
      
    • Fragmentation: Loss of -CHO (29 Da) leads to a peak at

      
       (anthracene-like carbocation).[2]
      
  • 
    -NMR (CDCl3, 400 MHz): 
    
    • Aldehyde Proton: Singlet at

      
       ppm.[2] This is the diagnostic peak confirming the success of formylation.[2]
      
    • Methyl Group: Singlet at

      
       ppm.[2]
      
    • Aromatic Region: Multiplets between

      
       ppm.[2]
      

Part 4: Applications in R&D

The compound's utility extends beyond basic synthesis into high-value material science and pharmacology.[2]

Organic Electronics (OLEDs)

This compound is a "building block" for blue-emitting materials.[2]

  • Mechanism: The aldehyde group allows for Knoevenagel condensations or Wittig reactions to extend the

    
    -conjugation length.[2]
    
  • Utility: Creating dopants that improve the quantum efficiency and thermal stability of OLED devices.

Pharmaceutical Development
  • Intercalators: The planar anthracene structure allows the molecule to intercalate between DNA base pairs.[2] Derivatives synthesized from the aldehyde handle are screened for antimalarial and cytotoxic activity.[2]

  • Pharmacokinetics: Used as a reference standard in HPLC methods for impurity profiling in drug synthesis batches.[2]

References

  • Sigma-Aldrich. (n.d.).[2][3] 10-Methylanthracene-9-carboxaldehyde Product Data. Retrieved from [2][3]

  • National Institute of Standards and Technology (NIST). (2023).[2] 10-Methylanthracene-9-carboxaldehyde Mass Spectrum. NIST Chemistry WebBook.[2] Retrieved from [2]

  • PubChem. (2025).[2][7] Compound Summary: this compound.[1][2][3][5][8][9] National Library of Medicine.[2] Retrieved from [2]

  • Organic Syntheses. (1940).[2] 9-Anthraldehyde (General Vilsmeier Protocol Adaptation). Org. Synth. 1940, 20,[2] 11. Retrieved from [2]

Sources

10-Methylanthracene-9-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

10-Methylanthracene-9-carbaldehyde (CAS: 7072-00-6) acts as a critical bifunctional scaffold in organic electronics and fluorescent sensing. Unlike simple anthracene, the 10-methyl substitution breaks molecular symmetry and introduces a weak electron-donating group opposite the electron-withdrawing aldehyde. This "push-pull" electronic character fine-tunes the HOMO-LUMO gap, making it a superior candidate for Aggregated-Induced Emission (AIE) studies and Schiff-base fluorescent probes .

For researchers, this molecule is not merely an intermediate; it is a tunable platform. The aldehyde handle allows for rapid derivatization (imines, olefins), while the anthracene core ensures high quantum yield and predictable solvatochromism.

Physicochemical Profile

The following data establishes the baseline identity for quality control and experimental design.

PropertyValueTechnical Note
Molecular Formula C₁₆H₁₂O
Molecular Weight 220.27 g/mol
Appearance Yellow crystalline solidDarkens upon prolonged light exposure (photodimerization).
Melting Point 169–171.5 °CSharp range indicates high purity; broadens significantly with oxidation.
Solubility Soluble: CHCl₃, DCM, DMSOInsoluble: Water, HexaneUse Toluene for high-temperature reactions.
Absorption (

)
~360–380 nm (in EtOH)Characteristic vibrational fine structure of anthracene is retained.
Emission (

)
~420–450 nmStrong blue fluorescence; subject to concentration quenching.
¹H NMR Signature

11.32 (s, 1H, CHO)

2.98 (s, 3H, CH₃)
The downfield aldehyde proton is the primary diagnostic peak for reaction monitoring.

Synthetic Protocol: Vilsmeier-Haack Formylation

Objective: Synthesis of this compound from 9-methylanthracene. Mechanism: Electrophilic aromatic substitution using a chloroiminium ion intermediate.

Reagents
  • Substrate: 9-Methylanthracene (1.0 equiv)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • Reagent B: N,N-Dimethylformamide (DMF) (1.5 equiv)

  • Solvent: o-Dichlorobenzene (inert, high boiling point)

Step-by-Step Workflow
  • Vilsmeier Complex Formation: In a flame-dried flask under N₂, cool DMF to 0°C. Add POCl₃ dropwise over 15 minutes. Caution: Exothermic. Stir for 30 mins to form the white/yellow chloroiminium salt.

  • Addition: Dissolve 9-methylanthracene in o-dichlorobenzene. Add this solution to the Vilsmeier complex.

  • Heating: Warm the mixture to 90–95°C. Monitor by TLC (Hexane/EtOAc 9:1). The fluorescent blue spot of the starting material will disappear, replaced by a lower Rf yellow spot.

  • Hydrolysis (Critical): Once conversion is complete (approx. 2–4 hours), cool to room temperature. Pour the dark red reaction mixture into crushed ice/sodium acetate solution. Why? This hydrolyzes the intermediate iminium salt to the aldehyde.[1]

  • Workup: Extract with Dichloromethane (DCM). Wash organic layer with NaHCO₃ (sat.) and Brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol or Glacial Acetic Acid to yield bright yellow needles.

Synthesis Visualization

VilsmeierHaack DMF DMF + POCl3 Complex Chloroiminium Salt (Electrophile) DMF->Complex 0°C, 30 min Intermediate Iminium Ion Intermediate Complex->Intermediate Substrate 9-Methylanthracene Substrate->Intermediate + Complex 90°C, 3h Hydrolysis Hydrolysis (Ice/NaOAc) Intermediate->Hydrolysis Product 10-Methylanthracene- 9-carbaldehyde Hydrolysis->Product Final Workup

Caption: Vilsmeier-Haack pathway converting 9-methylanthracene to the aldehyde via the chloroiminium electrophile.

Reactivity & Derivatization

The chemical utility of this compound stems from its dual reactivity: the Aldehyde Handle (C-9) and the Anthracene Core (C-10/C-9 axis).

A. Aldehyde Condensation (Schiff Base Formation)

Reaction with primary amines yields Schiff bases (imines).[2] These derivatives are pivotal in sensing because the


 bond can isomerize (cis/trans), quenching fluorescence via non-radiative decay. Binding a metal ion restricts this rotation, restoring fluorescence (Turn-On Sensor ).
  • Protocol: Reflux aldehyde (1 equiv) with amine (1 equiv) in Ethanol with catalytic acetic acid.

  • Observation: Product precipitates upon cooling.

B. Diels-Alder Cycloaddition

Despite the steric bulk of the methyl and aldehyde groups, the central ring retains diene character. Reaction with strong dienophiles (e.g., Maleic Anhydride) disrupts the aromatic system.

  • Consequence: Loss of fluorescence. This is often used to "switch off" the signal or trap the molecule.

Reactivity Network

Reactivity cluster_aldehyde Aldehyde Reactivity (C-9) cluster_ring Core Reactivity (C-9/C-10) Center 10-Methylanthracene- 9-carbaldehyde Imine Schiff Base (Imine) (Fluorescent Probe) Center->Imine + R-NH2 - H2O Olefin Vinyl Anthracene (Wittig Reaction) Center->Olefin + Ph3P=CH-R Adduct Diels-Alder Adduct (Non-fluorescent) Center->Adduct + Maleic Anhydride Heat Dimer Photodimer (UV Light induced) Center->Dimer hv (>350nm) [4+4] Cycloaddition

Caption: Divergent reactivity pathways: C-9 functionalization vs. Core cycloaddition/dimerization.

Application Case Study: Fluorescent Metal Ion Sensor

Context: Heavy metal detection (Hg²⁺, Cu²⁺) in environmental samples. Mechanism: Photoinduced Electron Transfer (PET).

  • Design: Condense this compound with a receptor amine (e.g., 2-aminophenol or a sulfur-containing amine).

  • Off State: The lone pair on the imine nitrogen quenches the anthracene fluorescence via PET.

  • On State: When a metal ion binds to the imine nitrogen, the lone pair is engaged. PET is blocked. Radiative decay (Fluorescence) is restored.

Experimental Validation:

  • Prepare a 10 µM solution of the Schiff base in CH₃CN/H₂O.

  • Titrate with metal salt solution.

  • Monitor Fluorescence Emission at 450 nm. A sigmoidal increase in intensity confirms binding.

Safety & Handling (SDS Summary)

  • Hazards (GHS07/GHS08): Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Storage: Keep in amber vials (light sensitive). Store under inert atmosphere if long-term storage is required to prevent aldehyde oxidation to carboxylic acid.

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

References

  • Vilsmeier-Haack Protocol: Fieser, L. F.; Hartwell, J. L.; Jones, J. E. "9-Anthraldehyde." Organic Syntheses, Coll.[3] Vol. 3, p. 98 (1955). Link(Adapted for 10-methyl derivative).

  • Schiff Base Sensors: Ibrahim, I. H. "Synthesis and Characterization of Fluorescent Schiff Bases... from 9-Anthracenecarboxaldehyde." Systematic Reviews in Pharmacy, 11(12), 2020. Link

  • Photophysical Data: Berlman, I. B. "Handbook of Fluorescence Spectra of Aromatic Molecules." Academic Press, 1971.[4] (General reference for 9,10-substituted anthracenes).

  • Safety Data: PubChem Compound Summary for CID 81519, this compound. Link

Sources

Technical Guide: Synthesis of 10-Methylanthracene-9-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10-Methylanthracene-9-carbaldehyde is a critical intermediate in the synthesis of organic semiconductors, fluorescent probes (particularly BODIPY dyads), and pharmaceutical precursors. Its structural rigidity and electronic properties make it an ideal scaffold for acene-based materials used in OLEDs and organic field-effect transistors (OFETs).

This guide details the Vilsmeier-Haack formylation as the primary, high-yield synthesis pathway.[1] Unlike oxidative methods that suffer from poor regioselectivity (often yielding anthraquinones), the Vilsmeier-Haack reaction offers precise C-9 functionalization of the electron-rich 10-methylanthracene core.

Key Metrics
ParameterSpecification
Primary Route Vilsmeier-Haack Formylation
Starting Material 9-Methylanthracene (CAS: 779-02-2)
Typical Yield 70–85%
Purity Achievable >98% (via recrystallization)
Melting Point 169–171.5 °C

Retrosynthetic Analysis

To design the synthesis, we view the target molecule through a disconnection approach. The most logical disconnection is at the C9-formyl bond. Given the electron-rich nature of the anthracene ring (specifically at the 9 and 10 positions), an electrophilic aromatic substitution (


) strategy is favored.

Retrosynthesis Target This compound (Target) Precursor 9-Methylanthracene (Nucleophile) Target->Precursor C-C Disconnection Synthons Formyl Cation Equivalent [CHO]+

Figure 1: Retrosynthetic disconnection showing the breakdown of the target into the nucleophilic aromatic core and an electrophilic formyl equivalent.

Primary Pathway: Vilsmeier-Haack Formylation[1][3][4]

The Vilsmeier-Haack reaction is the industry standard for formylating electron-rich aromatics. It utilizes a "Vilsmeier Reagent" (chloroiminium ion) generated in situ from Phosphorus Oxychloride (


) and N,N-Dimethylformamide (DMF).
Reaction Mechanism

The reaction proceeds in two distinct phases:

  • Formation of the Electrophile:

    
     activates DMF to form the chloroiminium ion.
    
  • Electrophilic Attack & Hydrolysis: The electrophile attacks the C9 position of 9-methylanthracene. The resulting iminium salt is hydrolyzed to the aldehyde.

VilsmeierMechanism cluster_0 Phase 1: Reagent Formation cluster_1 Phase 2: Substitution & Hydrolysis DMF DMF VReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VReagent + POCl3 - PO2Cl2- POCl3 POCl3 Substrate 9-Methylanthracene VReagent->Substrate Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 10-Methylanthracene- 9-carbaldehyde Intermediate->Product + H2O / NaOAc (Hydrolysis)

Figure 2: Mechanistic pathway of the Vilsmeier-Haack reaction.

Experimental Protocol

Safety Note:


 is highly corrosive and reacts violently with water. All glassware must be flame-dried. Perform all operations in a fume hood.
Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
9-Methylanthracene Substrate1.0 eqSolid, limiting reagent
DMF Reagent/Solvent10–15 eqExcess serves as solvent
Phosphorus Oxychloride (

)
Reagent1.2–1.5 eqFreshly distilled preferred
o-Dichlorobenzene Co-solventN/AOptional; improves solubility
Sodium Acetate (aq) QuenchExcessBuffers hydrolysis step
Step-by-Step Procedure
  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous DMF (15 eq). Cool to 0–5 °C using an ice bath.

  • Activation: Dropwise add

    
     (1.2 eq) to the cold DMF over 20 minutes. The solution will turn pale yellow/orange, indicating the formation of the Vilsmeier reagent. Stir for an additional 30 minutes at 0 °C.
    
  • Addition: Add a solution of 9-methylanthracene (1.0 eq) in a minimum amount of DMF (or o-dichlorobenzene if solubility is poor) to the reaction mixture.

    • Note: Direct addition of solid 9-methylanthracene is possible if added slowly to prevent temperature spikes.

  • Reaction: Remove the ice bath and heat the mixture to 90–100 °C for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1) or HPLC. The solution will darken significantly (deep red/brown).

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into a vigorously stirred solution of aqueous Sodium Acetate (or crushed ice/water) to hydrolyze the iminium intermediate.

    • Caution: Exothermic reaction.

  • Isolation: A yellow precipitate will form. Stir for 1 hour to ensure complete hydrolysis. Filter the solid using a Büchner funnel and wash copiously with water to remove residual acid and DMF.

  • Purification: Recrystallize the crude solid from glacial acetic acid or a toluene/ethanol mixture to obtain bright yellow needles.

Alternative Pathway: Metal-Halogen Exchange

While Vilsmeier-Haack is preferred for its simplicity, the organometallic route is useful if the substrate contains acid-sensitive groups or if orthogonal functionalization is required.

Route: 9-Bromo-10-methylanthracene


 Lithiation 

Formylation.
  • Bromination: Treat 9-methylanthracene with N-Bromosuccinimide (NBS) in DMF to yield 9-bromo-10-methylanthracene.

  • Lithiation: React the bromide with

    
    -Butyllithium (
    
    
    
    -BuLi) in dry THF at -78 °C.
  • Formylation: Quench the lithiated species with anhydrous DMF.

  • Workup: Acidic workup releases the aldehyde.

Comparison: This route is lower yielding (~60%) and requires strictly anhydrous/cryogenic conditions, making it less favorable for scale-up than the Vilsmeier route.

Characterization & Specifications

The purified product should meet the following physicochemical standards.

PropertyValue / ObservationMethod
Appearance Bright yellow crystalline solidVisual
Melting Point 169–171.5 °CCapillary MP

H NMR (CDCl

)

11.5 (s, 1H, CHO), 9.0 (d, 2H), 8.4 (d, 2H), 7.5–7.7 (m, 4H), 3.2 (s, 3H, CH

)
400 MHz NMR
IR Spectrum ~1670 cm

(C=O stretch)
FTIR (KBr)
Solubility Soluble in CHCl

, Toluene, DMF; Insoluble in Water
Solubility Test

References

  • Vilsmeier-Haack Reaction on Anthracene Derivatives

    • Fieser, L. F.; Hartwell, J. L.; Jones, J. E. 9-Anthraldehyde. Org.[2][3] Synth.1940 , 20, 11.

    • Note: This foundational text describes the formylation of anthracene; the protocol is directly adaptable to 9-methylanthracene.
  • Synthesis of 10-Substituted-9-anthraldehydes

    • Mulligan, D. C., et al. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes...Molecules. 2023 .[4][5]

    • Citation: "These substituted anthracenes were subsequently formylated using the Vilsmeier–Haack reagent to give 10-substituted-9-anthraldehydes... in yields of 70–80%."[1]

  • Physical Properties & Characterization

    • PubChem Compound Summary for CID 81519: this compound.

    • Sigma-Aldrich Product Specification: 10-Methylanthracene-9-carboxaldehyde.

Sources

10-Methylanthracene-9-carbaldehyde: A Spectroscopic & Synthetic Reference

[1][2]

Executive Summary

This compound (CAS: 7072-00-6) represents a critical "push-pull" anthracene derivative where the electron-donating methyl group at position 10 and the electron-withdrawing formyl group at position 9 create a polarized

Chemical Identity & Physical Properties[1][3][4][5][6]

Before analyzing spectral data, the purity and identity of the analyte must be established against standard physical constants.

PropertyValueNotes
IUPAC Name This compoundAlso: 9-formyl-10-methylanthracene
Molecular Formula C

H

O
Molecular Weight 220.27 g/mol
Appearance Bright yellow crystalline solidTypical of conjugated anthracenes
Melting Point 169–171.5 °CSharp range indicates high purity
Solubility Soluble in CHCl

, DCM, DMSO
Poor solubility in water/alcohols

Synthesis Protocol: Vilsmeier-Haack Formylation[7][8][9]

The most reliable route to this compound is the Vilsmeier-Haack reaction. This electrophilic aromatic substitution is highly regioselective for the 9-position of 10-methylanthracene due to the high electron density at the meso positions.

Reaction Logic

The reaction utilizes Phosphorus Oxychloride (POCl


)Dimethylformamide (DMF)
Step-by-Step Methodology
  • Pre-requisites: All glassware must be oven-dried. Perform under N

    
     atmosphere.
    
  • Safety: POCl

    
     is corrosive and reacts violently with water.[1] Work in a fume hood.
    
  • Reagent Formation: In a round-bottom flask, cool 5.0 mL of anhydrous DMF to 0°C. Dropwise add 1.2 eq of POCl

    
    . Stir for 30 min until the Vilsmeier salt precipitates (often a slurry).
    
  • Addition: Dissolve 1.0 eq of 9-methylanthracene in minimal anhydrous DMF. Add this solution slowly to the Vilsmeier reagent at 0°C.

  • Heating: Warm the mixture to 90–100°C and stir for 3-4 hours. The solution will darken (deep orange/red).

  • Hydrolysis (Critical): Cool to room temperature. Pour the reaction mixture onto crushed ice/sodium acetate solution. The iminium intermediate hydrolyzes to the aldehyde.

  • Isolation: A yellow precipitate forms. Filter and wash copiously with water.

  • Purification: Recrystallize from ethanol or acetic acid to yield bright yellow needles.

Workflow Visualization

SynthesisWorkflowReagentsDMF + POCl3(0°C, 30 min)VilsmeierVilsmeier Reagent(Chloroiminium Salt)Reagents->VilsmeierFormationReactionElectrophilic Attack(100°C, 4 hrs)Vilsmeier->ReactionSubstrate9-Methylanthracene(in DMF)Substrate->ReactionIntermediateIminium IntermediateReaction->IntermediateHydrolysisHydrolysis(Ice/NaOAc)Intermediate->HydrolysisQuenchProduct10-Methylanthracene-9-carbaldehyde(Yellow Solid)Hydrolysis->ProductPrecipitation

Figure 1: Vilsmeier-Haack formylation pathway for the regioselective synthesis of the target aldehyde.

Spectroscopic Characterization

The following data is based on high-resolution NMR in Chloroform-d (CDCl

Proton NMR ( H NMR)

The spectrum is characterized by a distinct low-field aldehyde singlet and a high-field methyl singlet. The aromatic region shows a specific splitting pattern due to the molecule's symmetry (C

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
11.32 Singlet (s)1H-CHO Highly deshielded aldehyde proton. The extreme downfield shift (vs. typical 10 ppm) is due to the peri-interaction with H1/H8 and ring current effects.
8.85 – 8.91 Multiplet (m)2HH1, H8 The "bay" protons adjacent to the aldehyde. Strongly deshielded by the carbonyl anisotropy.
8.21 – 8.28 Multiplet (m)2HH4, H5 The "bay" protons adjacent to the methyl group.
7.45 – 7.67 Multiplet (m)4HH2, H3, H6, H7 Remaining aromatic protons in the "outer" rings.
2.98 Singlet (s)3H-CH

Methyl group at position 10. Slightly downfield compared to toluene due to the anthracene ring current.
Carbon NMR ( C NMR)
  • Carbonyl Carbon: ~193.0 ppm (Characteristic aldehyde).

  • Aromatic Carbons: 124.0 – 132.0 ppm (Complex aromatic region).

  • Methyl Carbon: ~14.5 ppm.

Mass Spectrometry (GC-MS / EI)
  • Molecular Ion (M

    
    ): m/z 220 (Base peak, 100%).
    
  • Fragment (M – CHO): m/z 191. Loss of the formyl radical, a characteristic fragmentation for aromatic aldehydes.

  • Fragment (M – CHO – CH

    
    ): m/z 176. Formation of the anthracene core.
    
Structural Assignment Diagram

NMR_AssignmentAldehydeCHO11.32 ppmCoreAnthraceneCoreAldehyde->CorePos 9 (EWG)H1_8H1/H8~8.9 ppmH4_5H4/H5~8.3 ppmH_midH2/3/6/7~7.5 ppmMethylCH32.98 ppmMethyl->CorePos 10 (EDG)Core->H1_8Peri-deshielding(Carbonyl effect)Core->H4_5Peri-effect(Methyl effect)Core->H_midStandard Ar-H

Figure 2: NMR Chemical Shift Logic. Note the significant deshielding of the H1/H8 protons caused by the adjacent carbonyl group.

Optoelectronic Properties

For researchers developing fluorescent probes, the photophysical data is crucial.

  • UV-Vis Absorption:

    • 
      : ~360–400 nm (in Ethanol/DCM).
      
    • Features: The spectrum retains the vibronic fine structure typical of anthracene but is redshifted (bathochromic shift) compared to unsubstituted anthracene due to the extended conjugation of the aldehyde.

  • Fluorescence:

    • Emission: Strong emission in the blue-green region (~450–480 nm).

    • Solvatochromism: The emission is sensitive to solvent polarity. The "push-pull" nature (Methyl donor

      
       Aldehyde acceptor) creates an intramolecular charge transfer (ICT) state, leading to larger Stokes shifts in polar solvents.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81519, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 10-Methylanthracene-9-carboxaldehyde Mass Spectrum. Retrieved from [Link]

Technical Guide: Structural Elucidation and ¹H NMR Analysis of 10-Methylanthracene-9-carbaldehyde

[1][2]

Executive Summary

10-Methylanthracene-9-carbaldehyde (CAS: 7072-00-6) is a critical intermediate in the synthesis of organic semiconductors, fluorescent dyes, and scintillator materials.[1][2] Its structural integrity is defined by the substitution at the meso positions (9 and 10) of the anthracene core.[2]

This guide provides a definitive protocol for the structural validation of this compound using proton nuclear magnetic resonance (¹H NMR) spectroscopy.[2] It focuses on the unique peri-interactions that drive significant chemical shift displacements, distinguishing this molecule from its precursors (e.g., 9-methylanthracene) and oxidation byproducts.[2]

Structural Considerations & Numbering

To accurately assign the spectrum, one must understand the symmetry and steric environment of the anthracene scaffold.[2]

  • Symmetry: The molecule possesses effectively

    
     symmetry in solution (plane passing through C9, C10, and the substituents).[2]
    
  • Proton Environments: There are four distinct proton environments:

    • Aldehydic Proton (-CHO): Highly deshielded.[2]

    • Methyl Protons (-CH₃): Shielded relative to aromatics, but deshielded relative to standard alkyls due to ring current.[2]

    • Peri-Protons (H-1, H-8): Protons at positions 1 and 8 are sterically and electronically influenced by the adjacent carbonyl group.[2]

    • Peri-Protons (H-4, H-5): Protons at positions 4 and 5 are influenced by the adjacent methyl group.[2]

    • Beta-Protons (H-2, H-3, H-6, H-7): The remaining aromatic protons.[2]

Visualization: Structural Assignments

GMolThis compoundCHOAldehyde (-CHO)~11.3-11.4 ppm(Singlet)Mol->CHO Position 9H1_8H-1, H-8 (Peri-Carbonyl)~8.8-8.9 ppm(Doublet)Mol->H1_8 Positions 1,8H4_5H-4, H-5 (Peri-Methyl)~8.2-8.3 ppm(Doublet)Mol->H4_5 Positions 4,5H_BetaH-2,3,6,7 (Beta)~7.5-7.7 ppm(Multiplet)Mol->H_Beta Positions 2,3,6,7CH3Methyl (-CH3)~3.0-3.1 ppm(Singlet)Mol->CH3 Position 10

Figure 1: Correlation between structural positions and expected chemical shift environments.

Experimental Protocol

Sample Preparation[2]
  • Solvent: Chloroform-d (

    
    ) is the standard solvent.[2] It minimizes solubility issues common with planar aromatics.[2]
    
    • Note: Dimethyl sulfoxide-d6 (

      
      ) may cause slight chemical shift variations due to hydrogen bonding with the aldehyde oxygen, typically shifting the -CHO peak further downfield.[2]
      
  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.[2]
    
Acquisition Parameters[2][3]
  • Pulse Sequence: Standard 1D proton (e.g., zg30).[2]

  • Transients (Scans): 16–64 scans are sufficient due to the high proton count and lack of quaternary carbons in ¹H NMR.[2]

  • Relaxation Delay (D1): Set to

    
     s to ensure accurate integration of the aldehyde proton, which can have a longer 
    
    
    relaxation time.

Spectral Analysis & Assignment

The spectrum is characterized by a distinct "low-field" region (aromatic/aldehyde) and a single "high-field" aliphatic signal.[2]

The Aldehyde Anchor (11.32 ppm)

The most diagnostic feature is the singlet appearing at 11.32 ppm .[2]

  • Mechanism: This extreme downfield shift (compared to typical aldehydes at 9-10 ppm) is caused by the paramagnetic anisotropy of the anthracene ring current combined with the peri-effect .[2] The carbonyl oxygen is locked in a conformation that exerts a strong deshielding effect on the H-1 and H-8 protons, and reciprocally, the ring current deshields the aldehydic proton.

  • Validation: If this peak is absent, the aldehyde has likely oxidized to the carboxylic acid (broad singlet >12 ppm or invisible) or reduced to the alcohol.[2]

The Aromatic Region (7.40 – 8.90 ppm)

The aromatic protons split into three distinct bands due to symmetry:

  • H-1, H-8 (8.80 – 8.90 ppm):

    • Multiplicity: Doublet (J ≈ 8–9 Hz).[2][3]

    • Assignment: These are the protons spatially closest to the carbonyl group (peri-position).[2] The magnetic anisotropy of the C=O bond strongly deshields them, pushing them nearly 1 ppm downfield relative to unsubstituted anthracene.[2]

  • H-4, H-5 (8.20 – 8.30 ppm):

    • Multiplicity: Doublet (J ≈ 8–9 Hz).[2][3]

    • Assignment: These protons are peri to the methyl group.[2] The methyl group has a weaker electronic effect than the aldehyde, but the protons are still deshielded relative to benzene due to the anthracene ring current.[2]

  • H-2, H-3, H-6, H-7 (7.45 – 7.70 ppm):

    • Multiplicity: Multiplets (often overlapping triplets/doublets of triplets).[2]

    • Assignment: These are the "beta" protons, further removed from the meso-substituents.[2] They appear in the standard range for polycyclic aromatic hydrocarbons.[2]

The Methyl Group (2.98 ppm)
  • Signal: Singlet at 2.98 – 3.08 ppm (integration 3H).[2]

  • Insight: A typical benzylic methyl appears at ~2.3 ppm (e.g., toluene).[2] The shift to ~3.0 ppm is a direct readout of the strong ring current of the tricyclic anthracene system.[2]

Summary Table of Chemical Shifts ( )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Location
11.32 Singlet (s)1H-CHOC-9 Substituent
8.85 Doublet (d)2HH-1, H-8Peri to Aldehyde
8.28 Doublet (d)2HH-4, H-5Peri to Methyl
7.50 – 7.67 Multiplet (m)4HH-2,3,6,7Beta Positions
2.98 Singlet (s)3H-CH₃C-10 Substituent

Quality Control & Impurity Analysis

In synthesis, common impurities include the starting material (9-methylanthracene) and over-oxidation products.[2]

Workflow: Purity Validation

PurityStartAnalyze 1H NMR SpectrumCheckCHOIs there a singlet at >11.0 ppm?Start->CheckCHOCheckMeIs there a singlet at ~3.0 ppm?CheckCHO->CheckMeYesImp_SMImpurity: 9-Methylanthracene(Check H-10 singlet at 8.3 ppm)CheckCHO->Imp_SMNoPureTarget: this compoundCheckMe->PureYesImp_DesMeImpurity: Anthracene-9-carbaldehyde(Check H-10 singlet at 8.5 ppm)CheckMe->Imp_DesMeNo (or methyl missing)

Figure 2: Decision tree for identifying common synthetic byproducts.

Key Impurity Signals:
  • 9-Methylanthracene (Starting Material):

    • Missing: No signal at 11.3 ppm.

    • New Signal: A singlet at ~8.30 ppm (H-10 proton).[2]

    • Methyl: Present at 3.08 ppm.[2]

  • Anthracene-9-carbaldehyde (Demethylated byproduct):

    • Aldehyde: Present at 11.36 ppm.[2][3]

    • Missing: No methyl signal at 3.0 ppm.

    • New Signal: A singlet at 8.47 ppm (H-10 proton).[2]

References

  • Royal Society of Chemistry. (2010).[2] Synthesis and characterization of anthracene derivatives (Supplementary Information). RSC Advances. Retrieved February 6, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.).[2] 10-Methylanthracene-9-carboxaldehyde Mass and NMR Data. NIST Chemistry WebBook.[2] Retrieved February 6, 2026, from [Link]

¹³C NMR of 10-Methylanthracene-9-carbaldehyde

Technical Guide: NMR of this compound

Executive Summary & Application Context

This compound (CAS: 7072-00-6) is a bifunctional anthracene derivative featuring an electron-withdrawing formyl group at the C9 position and an electron-donating methyl group at the C10 position.[1][2] This "push-pull" electronic character makes it a vital intermediate for synthesizing organic semiconductors, fluorescent probes, and scintillator materials.[1][2][3]

Accurate NMR characterization is challenging due to the high symmetry of the anthracene core and the steric strain at the peri-positions (1,8 and 4,5), which induces significant ring puckering and affects chemical shifts.[1][3] This guide provides a self-validating protocol for assignment.

Experimental Protocol: Synthesis & Sample Preparation

To ensure spectral fidelity, the sample must be free of paramagnetic impurities and oxidation byproducts (e.g., 10-methylanthracene-9-carboxylic acid).[1][2]

Synthesis (Vilsmeier-Haack Formylation)

The most reliable route to high-purity material is the formylation of 9-methylanthracene.[1][2][3]

  • Reagents: 9-Methylanthracene,

    
    , 
    
    
    -methyl-
    
    
    -phenylformamide (or DMF).[1][2]
  • Conditions: Heat at 100°C for 1 hour, followed by hydrolysis with sodium acetate.

  • Purification: Recrystallization from acetic acid yields bright orange needles (mp 169–171°C).[1][2][3]

NMR Sample Preparation[1][2][3]
  • Solvent:

    
     (Deuterated Chloroform) is the standard solvent.[1][2][3]
    
    • Note:

      
       may cause slight shift variations due to solvent polarity but is useful if solubility is an issue.[1][2][3]
      
  • Concentration: ~20-30 mg in 0.6 mL solvent for

    
     acquisition (requires high concentration due to low natural abundance).
    
  • Reference: Internal TMS (

    
     ppm) or the central 
    
    
    triplet (
    
    
    ppm).[1][2][3]

Structural Visualization & Numbering

Proper assignment requires a rigid numbering scheme.[1][2][3] The peri-hydrogens (H1, H8 and H4, H5) are magnetically distinct due to the different substituents at C9 and C10.[1][2][3]

Spectral Data Analysis

The spectrum is defined by two diagnostic extremes (CHO and Me) and a complex aromatic region.[1][2][3]

Diagnostic Peaks (Key Identifiers)

These peaks confirm the success of the reaction and the purity of the product.[1][2][3]

Carbon PositionChemical Shift (

, ppm)
MultiplicityAssignment Logic
Aldehyde (C=O) 192.0 – 194.0 Singlet (d)Highly deshielded carbonyl carbon.[1][2] Diagnostic of formylation.
Methyl (

)
14.0 – 15.5 Singlet (q)Shielded alkyl carbon.[1][2][3] Confirms retention of the 10-methyl group.[1][2][3]
Aromatic C1/C8 128.0 – 130.0 DoubletPeri-position to CHO.[1][2][3] Deshielded by carbonyl anisotropy (paramagnetic current).[1][2][3]
Aromatic C4/C5 124.0 – 126.0 DoubletPeri-position to Methyl.[1][2][3] Less deshielded than C1/C8.[1][2][3]
Aromatic Region (122 – 135 ppm)

The anthracene core carbons appear in this narrow window.[1][2][3] Due to the molecule's

  • Quaternary Bridgeheads (C4a, C10a): Typically ~128–132 ppm.[1][2][3]

  • Quaternary Bridgeheads (C8a, C9a): Typically ~128–132 ppm.[1][2][3]

  • Methine Carbons (C2, C3, C6, C7): Typically ~125–127 ppm.[1][2][3]

Note: The exact assignment of the quaternary carbons often requires HMBC (Heteronuclear Multiple Bond Correlation) experiments to link the methyl protons (2.98 ppm) to C10/C4a/C10a and the aldehyde proton (11.32 ppm) to C9/C8a/C9a.[1][2][3]

Assignment Workflow & Logic

Do not rely solely on 1D peak picking. Use the following logic flow to validate your assignment.

Causality of Shifts[1][2][3]
  • Steric Compression (The "Peri" Effect): The aldehyde group at C9 is sterically crowded by the protons at C1 and C8.[1][2][3] This forces the carbonyl group to twist slightly out of the plane of the aromatic ring, reducing conjugation.[1][2][3] This explains why the C9 signal may not be as deshielded as expected for a planar aromatic aldehyde.[1][2][3]

  • Electronic Effects: The C10-Methyl group is an electron donor (hyperconjugation), shielding C10 and the ortho positions (C4a, C10a).[3] Conversely, the C9-Aldehyde is an electron withdrawer, deshielding C9 and C8a/C9a.[1][2][3]

Troubleshooting & Artifacts

  • Oxidation: If a peak appears at ~170–180 ppm , the aldehyde has oxidized to the carboxylic acid (10-methylanthracene-9-carboxylic acid).[1][2] This is common in older samples exposed to air.[1][2][3]

  • Photodimerization: Anthracene derivatives can dimerize under UV light (4+4 cycloaddition).[1][2][3] This destroys the aromaticity of the central ring, shifting C9/C10 signals dramatically upfield to the 50–60 ppm (aliphatic) range.[1][2][3] Always store samples in amber vials.

References

  • Synthesis & Characterization: University of Wisconsin-Madison. Synthesis of this compound via Vilsmeier-Haack.

  • Spectral Data Verification: National Institute of Standards and Technology (NIST).[1][2][3] 10-Methylanthracene-9-carboxaldehyde Mass & Structure Data. [2][3]

  • Computational NMR: Jayachitra, K., et al. (2020).[1][2][3][4][5][6] Vibrational, NMR and UV–Visible spectroscopic investigation on this compound using computational Calculations. Journal of Molecular Structure, 1217, 128435.[1][2][3][4][5][6][7] [2][3][4][5][6][7]

  • Parent Compound Data: Sigma-Aldrich.[1][2][3] NMR Chemical Shifts of Common Impurities and Solvents.

Technical Guide: UV-Vis Absorption Spectroscopy of 10-Methylanthracene-9-carbaldehyde

[1][2]

Executive Summary & Chemical Context

This compound (CAS: 7072-00-6), also known as 10-methyl-9-anthraldehyde, is a critical bifunctional anthracene derivative.[1] It serves as a precursor for fluorescent sensors, organic light-emitting diodes (OLEDs), and photodynamic therapy agents.[1]

Unlike unsubstituted anthracene, which exhibits a characteristic "picket-fence" vibrational structure in the UV region (300–380 nm), the introduction of the electron-withdrawing aldehyde group at position 9 and the electron-donating methyl group at position 10 significantly alters its photophysics. This guide details the experimental protocols, spectral characteristics, and theoretical underpinnings required to accurately characterize this compound.

Key Spectral Parameters (Ethanol)
ParameterValue / RangeNote
Primary

400 – 405 nm Bathochromic shift vs. Anthracene (~375 nm)
Secondary Peaks ~380 nm, ~360 nmVibrational shoulders (less resolved than anthracene)
Transition Type

(Major),

(Minor)

is often obscured by the intense

band
Molar Extinction (

)

High absorptivity characteristic of acenes
Visual Appearance Yellow Crystalline SolidSolutions appear fluorescent yellow/green

Theoretical Framework: Electronic Structure & Transitions

The absorption spectrum of this compound is defined by the interplay between the anthracene core and its substituents.[1]

Substituent Effects (Auxochromes)
  • Anthracene Core: A rigid, planar, fused ring system with a strong

    
     transition (
    
    
    ).[1]
  • 9-Aldehyde Group (-CHO): Acts as an electron-withdrawing group (-M effect).[1] It extends the conjugation length, lowering the HOMO-LUMO gap and causing a Red Shift (Bathochromic) . It also introduces a weak symmetry-forbidden

    
     transition, though this is often buried under the stronger 
    
    
    band.[1]
  • 10-Methyl Group (-CH

    
    ):  Acts as a weak electron-donating group (+I effect).[1] It destabilizes the HOMO slightly more than the LUMO, contributing to a further, albeit smaller, red shift and increasing the lipophilicity of the molecule.
    
Molecular Orbital Diagram (DOT Visualization)

The following diagram illustrates the energy level changes and the resulting spectral shift.

Electronic_TransitionsAnthraceneAnthracene Core(Ref: ~375 nm)Aldehyde+ 9-CHO Group(Conjugation Extension)Anthracene->Aldehyde Strong Bathochromic Shift(-M Effect)Methyl+ 10-CH3 Group(Inductive Donor)Aldehyde->Methyl Minor Red Shift(+I Effect)Target10-Methylanthracene-9-carbaldehyde(Result: ~400-405 nm)Methyl->Target Final Electronic State

Caption: Stepwise substituent effects on the electronic transition energy of the anthracene core.

Experimental Protocol: Reliable Characterization

To ensure data integrity and reproducibility, follow this validated workflow.

A. Sample Preparation

Solvent Selection:

  • Ethanol (EtOH): Preferred for general characterization.[1] The polar nature stabilizes the excited state but may broaden vibrational fine structure.[1]

  • Cyclohexane/Hexane: Use for observing fine vibrational structure.[1] Non-polar solvents minimize solvent-solute interactions.[1]

  • Acetonitrile (MeCN): Useful for photochemical studies, though solubility may be lower than in chlorinated solvents.[1]

Concentration Calculation (Beer-Lambert Law): Target Absorbance (

1

1

1

Procedure:

  • Stock Solution: Weigh 1.1 mg of this compound (MW: 220.27 g/mol ).[1] Dissolve in 50 mL of Ethanol (HPLC Grade) to create a

    
     M stock. Note: Sonicate for 5 mins to ensure complete dissolution.
    
  • Working Solution: Dilute 1 mL of stock into 9 mL of Ethanol (1:10 dilution) to achieve

    
     M.
    
  • Blanking: Use a quartz cuvette filled with pure solvent.[1] Ensure the baseline is flat (±0.001 AU).[1]

B. Instrumental Parameters
  • Scan Range: 200 nm – 500 nm.[1]

  • Scan Speed: Medium (approx. 200–400 nm/min) to capture peak definition.

  • Bandwidth: 1.0 nm or 2.0 nm.

  • Mode: Double-beam (if available) to correct for solvent drift.

Spectral Analysis & Interpretation

Typical Spectral Profile (Ethanol)

The spectrum will display a dominant band in the visible-violet region.[1]

Region (nm)AssignmentDescription
250 – 260

-band (

)
Very intense transition (typical of acenes), often used for quantitation if the visible region is saturated.[1]
360 – 390 Vibrational ShouldersRemnants of the anthracene vibrational progression (0-1, 0-2 transitions).
400 – 405

-band (

)
The Diagnostic Peak (

)
. Represents the HOMO

LUMO transition.[1][2][3][4][5] The loss of sharp "fingers" compared to anthracene is due to the rotational freedom of the aldehyde group and solvent interaction.[1]
Troubleshooting Common Artifacts
  • Peak Broadening: If the spectrum appears as a single amorphous blob without shoulders, the solvent may be too polar (H-bonding with the carbonyl oxygen) or the concentration is too high (aggregation).

  • Photodegradation: Anthracene derivatives are prone to photodimerization (forming dianthracene derivatives) under UV light.[1]

    • Symptom: Decrease in the 400 nm peak intensity over time and appearance of a new band in the deep UV (<280 nm).[1]

    • Fix: Keep solutions in amber vials and minimize exposure to ambient light during preparation.[1]

References

  • Jayachitra, K., et al. (2020). "Vibrational, NMR and UV–Visible spectroscopic investigation on 10-methyl anthracene 9-carbaldehyde using computational calculations."[1][2][4][6][7][8] Journal of Molecular Structure, 1217, 128435.[1][2][3][4][5][6][7][8]

    • PubChem. "this compound (Compound)."[1] National Library of Medicine.[1]

      • NIST Chemistry WebBook. "10-Methylanthracene-9-carboxaldehyde."[1]

        • Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[1] (Foundational text for anthracene derivative spectra).

        An In-depth Technical Guide to the Photophysical Properties of 10-Methylanthracene-9-carbaldehyde

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        This technical guide provides a comprehensive framework for the investigation and understanding of the photophysical properties of 10-Methylanthracene-9-carbaldehyde (MAC). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a Senior Application Scientist's perspective on not just what to measure, but why specific experimental choices are critical for robust characterization. We will delve into the theoretical underpinnings of MAC's expected behavior, drawing on established data from its parent anthracene scaffold and closely related analogues, to build a predictive model of its absorption, emission, and environmental sensitivity. The core of this guide is a set of detailed, field-proven experimental protocols, enabling researchers to confidently and accurately characterize this and similar fluorophores.

        Introduction: The Anthracene Scaffold and the Role of Substitution

        The anthracene core, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, is a foundational structure in the world of photophysics.[1] Its rigid, planar π-system gives rise to strong light absorption and fluorescence emission, making its derivatives valuable as fluorescent probes, components in organic light-emitting diodes (OLEDs), and photosensitizers.

        The specific properties of an anthracene derivative are exquisitely tuned by the nature and position of its substituents. In the case of this compound, the addition of a methyl (-CH₃) group at the 10-position and a carbaldehyde (-CHO) group at the 9-position breaks the symmetry of the parent molecule. This strategic substitution is expected to significantly modulate the electronic and, therefore, the photophysical characteristics. The electron-donating methyl group and the electron-withdrawing carbaldehyde group introduce a degree of intramolecular charge transfer (ICT) character to the molecule's excited state.[2] Understanding this interplay is crucial for predicting its behavior and harnessing its potential in molecular sensing and materials science.

        Molecular and Physical Profile

        A thorough characterization begins with the fundamental properties of the molecule. This information is critical for sample preparation, determining solubility, and ensuring purity.

        Table 1: Physical and Chemical Properties of this compound.

        Property Value Source
        IUPAC Name This compound PubChem[3]
        Synonyms 10-Methylanthracene-9-carboxaldehyde, 9-Methyl-10-anthraldehyde PubChem[3]
        CAS Number 7072-00-6 Sigma-Aldrich
        Molecular Formula C₁₆H₁₂O PubChem[3]
        Molecular Weight 220.27 g/mol Sigma-Aldrich
        Melting Point 169-171.5 °C Sigma-Aldrich

        | Appearance | Light yellow to yellow solid | |

        Caption: 2D structure of this compound.

        Core Photophysical Principles: A Jablonski Perspective

        The interaction of light with a molecule like MAC is best described by a Jablonski diagram. Upon absorbing a photon of appropriate energy, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). From here, it can relax back to the ground state via several pathways:

        • Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This is the primary process of interest.

        • Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity (e.g., S₁ to S₀).

        • Intersystem Crossing (ISC): A non-radiative transition to a triplet state (T₁).

        • Phosphorescence: Radiative decay from T₁ to S₀ (generally weak at room temperature for organic molecules).

        The efficiency of fluorescence is determined by the rate of radiative decay (kF) versus the sum of all non-radiative decay rates (kNR).

        Caption: Simplified Jablonski diagram for MAC's electronic transitions.

        Electronic Absorption Characteristics

        The UV-Visible absorption spectrum reveals the energies required to promote electrons to higher energy orbitals. For anthracene derivatives, the spectrum is typically characterized by structured bands between 300-400 nm, corresponding to π-π* transitions. The fine vibronic structure is a hallmark of rigid aromatic systems.

        Expert Insight: The substitution on MAC is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene. This is because both the methyl and carbaldehyde groups perturb the π-system, slightly lowering the energy gap between the HOMO and LUMO. We can look to 9-anthracenecarboxaldehyde as a close analogue, which shows absorption peaks in this region.[4]

        Fluorescence Emission Properties

        Upon excitation, MAC is expected to exhibit strong fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum's vibronic structure. The energy difference between the lowest-energy absorption maximum (λ_abs) and the highest-energy emission maximum (λ_em) is the Stokes Shift .

        Expert Insight: The presence of the electron-donating and -withdrawing groups suggests that the excited state (S₁) will have a larger dipole moment than the ground state (S₀). This change in electronic distribution upon excitation is key. In the excited state, polar solvent molecules will reorient around the newly formed, larger dipole, lowering the energy of the S₁ state before emission occurs. This stabilization results in a lower energy (red-shifted) emission. Therefore, we predict that the Stokes shift for MAC will be highly sensitive to solvent polarity.

        The Influence of the Microenvironment: Solvatochromism

        Solvatochromism—the change in absorption or emission color with solvent polarity—is a critical property for sensing applications.[5] While the absorption spectrum of many anthracene derivatives shows only weak solvent dependence, the fluorescence emission is often much more sensitive.[6][7]

        This phenomenon is directly tied to the change in dipole moment upon excitation as described above. The more polar the solvent, the more it can stabilize the charge-transfer character of the excited state, leading to a more pronounced red shift in the emission spectrum.

        Table 2: Predicted Solvatochromic Effects on this compound Emission.

        Solvent Polarity (Dielectric Constant, ε) Predicted Emission Shift Rationale
        Hexane ~1.9 Minimal (Blue-shifted) Nonpolar; minimal stabilization of the excited state.
        Toluene ~2.4 Minor Red Shift Low polarity, but π-stacking interactions can occur.
        Dichloromethane ~9.1 Moderate Red Shift Aprotic polar solvent provides moderate stabilization.
        Acetonitrile ~37.5 Significant Red Shift Highly polar aprotic solvent; strong stabilization.

        | Ethanol | ~24.5 | Significant Red Shift | Polar protic solvent; stabilization via dipole interactions and potential H-bonding with the carbonyl oxygen. |

        Efficiency of Light Emission: Fluorescence Quantum Yield (ΦF)

        The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process. It is one of the most important parameters for a fluorophore. Anthracene derivatives are known for high quantum yields, with some, like 9,10-diphenylanthracene, approaching unity (100%) in nonpolar solvents.[8]

        Expert Insight: The quantum yield of MAC will likely be solvent-dependent. In polar, protic solvents, competing non-radiative decay pathways can be introduced (e.g., through hydrogen bonding), potentially lowering the quantum yield. Furthermore, the presence of the carbaldehyde group could offer pathways for intersystem crossing, which would also decrease ΦF. Accurate determination of ΦF across a range of solvents is essential.

        Experimental Protocols for Photophysical Characterization

        The following protocols provide a robust workflow for characterizing the core photophysical properties of MAC.

        G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy cluster_qy Quantum Yield Calculation a Prepare Stock Solution (e.g., 1 mM in Toluene) b Prepare Working Solutions in Spectroscopic Grade Solvents a->b d Record Solvent Blank b->d g Record Emission of Blank b->g j Measure Abs & Emission of Standard b->j c Prepare Quantum Yield Standard (e.g., DPA) e Record UV-Vis Spectrum of Sample (Abs < 0.1 at λex) d->e f Identify λmax e->f l Calculate Relative ΦF e->l Input Absorbance h Record Emission Spectrum (Excite at λmax or constant λex) f->h Set Excitation λ g->h i Record Excitation Spectrum g->i k Integrate Emission Areas h->k Input Spectrum j->k k->l

        Caption: Experimental workflow for comprehensive photophysical analysis.

        Materials and Instrumentation
        • Compound: this compound, >96% purity.

        • Solvents: Spectroscopic grade hexane, toluene, dichloromethane, and acetonitrile.

        • Quantum Yield Standard: 9,10-Diphenylanthracene (DPA) in cyclohexane (ΦF = 0.90).[8]

        • Instrumentation: Calibrated UV-Visible spectrophotometer and a calibrated spectrofluorometer.

        • Cuvettes: 1 cm pathlength quartz cuvettes.

        Protocol: UV-Visible Absorption Spectroscopy
        • Rationale: This protocol establishes the ground-state absorption profile and identifies the optimal excitation wavelength for fluorescence measurements. Maintaining a low absorbance is critical to ensure linearity and avoid inner-filter effects in subsequent fluorescence experiments.

        • Preparation: Prepare a dilute solution of MAC in the chosen solvent (e.g., 1-10 µM). The goal is to achieve a maximum absorbance below 0.1 at the intended excitation wavelength.

        • Blank Correction: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.

        • Measurement: Record the absorption spectrum of the MAC solution from approximately 250 nm to 500 nm.

        • Analysis: Identify the wavelength of maximum absorbance (λ_max) and note the absorbance value at this wavelength.

        Protocol: Steady-State Fluorescence Spectroscopy
        • Rationale: This measures the fluorescence emission profile, allowing for determination of the emission maximum (λ_em) and Stokes shift.

        • Instrument Setup: Set the excitation wavelength on the spectrofluorometer to the λ_max determined from the absorption spectrum. Set appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity with spectral resolution.

        • Blank Correction: Record an emission scan of the pure solvent cuvette to identify any background fluorescence or Raman scattering peaks.

        • Measurement: Using the same solution from the absorbance measurement, record the fluorescence emission spectrum. The scan range should start ~10 nm above the excitation wavelength and extend well into the red region (e.g., from 380 nm to 650 nm).

        • Analysis: Identify the emission maximum (λ_em) and calculate the Stokes Shift (in nm): Stokes Shift = λ_em - λ_abs.

        Protocol: Determination of Relative Fluorescence Quantum Yield (ΦF)
        • Rationale: This widely used method compares the fluorescence of the unknown sample to a well-characterized standard. The equation provided accounts for differences in absorbance and the refractive index of the solvents, ensuring a robust comparison.

        • Procedure: a. Prepare a solution of the standard (DPA in cyclohexane) with an absorbance below 0.1 at the chosen excitation wavelength (e.g., 373 nm). b. Prepare a solution of MAC in the desired solvent with a similar absorbance (±10%) at the same excitation wavelength. c. Record the absorbance of both the standard and the sample at the excitation wavelength. d. Record the corrected fluorescence emission spectrum for both the standard and the sample, using identical instrument settings (excitation wavelength, slit widths). e. Integrate the area under the entire fluorescence emission curve for both spectra.

        • Calculation: Use the following equation:

          Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

          Where:

          • Φ is the fluorescence quantum yield.

          • I is the integrated fluorescence intensity.

          • A is the absorbance at the excitation wavelength.

          • n is the refractive index of the solvent.

          • The subscript 'x' denotes the unknown sample (MAC) and 'st' denotes the standard (DPA).

        Potential Competing Processes and Photostability

        It is important to consider pathways that can compete with fluorescence. For 9-methylanthracene, photodimerization via a [4+4] cycloaddition is a known photochemical process, particularly in the crystal form.[9] While less efficient in dilute solution, it represents a potential pathway for photodegradation upon prolonged exposure to light. Studies have also shown that 9-methylanthracene is the least photostable of the methylanthracene isomers, likely due to the reactivity of the methyl group at a position of high electron density.[10] Researchers should use fresh solutions and minimize light exposure to ensure the integrity of the sample during characterization.

        Conclusion and Future Directions

        This compound stands as a promising fluorophore whose properties are finely tuned by its asymmetric substitution. Based on the behavior of its structural analogues, it is predicted to be a strong emitter with significant solvatochromism, particularly in its fluorescence emission. This sensitivity to the local environment makes it an intriguing candidate for use as a molecular probe for polarity.

        This guide provides the predictive framework and detailed experimental protocols necessary for a full and accurate characterization of its photophysical properties. Future research should focus on performing these measurements across a wide range of solvents to build a comprehensive solvatochromic model. Further investigation into its excited-state lifetime and potential for applications in cellular imaging or materials science would be a logical and valuable next step.

        References

        • Oregon Medical Laser Center. 9,10-Diphenylanthracene. Available from: [Link]

        • SIELC Technologies. (2018). This compound. Available from: [Link]

        • National Institute of Standards and Technology. 10-Methylanthracene-9-carboxaldehyde. In: NIST Chemistry WebBook. Available from: [Link]

        • National Institute of Standards and Technology. 9-Anthracenecarboxaldehyde. In: NIST Chemistry WebBook. Available from: [Link]

        • National Center for Biotechnology Information. PubChem Compound Summary for CID 81519, this compound. Available from: [Link]

        • ResearchGate. Solvatochromic shifts of anthracene in nonpolar solvents. Available from: [Link]

        • Marcus, J., et al. (2020). Evaluating the Solvent Stark Effect from Temperature-Dependent Solvatochromic Shifts of Anthracene. ChemPhysChem, 21(7), 611-615. Available from: [Link]

        • Bhattacharya, K., et al. (1987). Fluorescence Probe Studies of Anthracene and 9-Methylanthracene in Detergent Micelles. Australian Journal of Chemistry, 40(5), 931-942. Available from: [Link]

        • Maranescu, B., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Molecules, 28(6), 2530. Available from: [Link]

        • Cook, C. J., et al. (2022). A theoretical framework for the design of molecular crystal engines. Journal of the American Chemical Society, 144(50), 22969-22982. Available from: [Link]

        • Wikipedia. Anthracene-9-carbaldehyde. Available from: [Link]

        • Kelly, L. A. Solvatochromic Photochemistry. University of Maryland, Baltimore County. Available from: [Link]

        • Cvrckova, Z., et al. (2012). Degradation photoproducts of 9-methylanthracene. Polycyclic Aromatic Compounds, 32(3), 328-343. Available from: [Link]

        • National Center for Biotechnology Information. PubChem Compound Summary for CID 13068, 9-Methylanthracene. Available from: [Link]

        • Ramirez-Gomez, A., et al. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2698-2726. Available from: [Link]

        Sources

        The Chemistry and Application of 10-Methylanthracene-9-carbaldehyde and its Derivatives: A Technical Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        For Researchers, Scientists, and Drug Development Professionals

        Introduction: The Anthracene Core as a Privileged Scaffold

        The anthracene framework, a tricyclic aromatic hydrocarbon, has long captured the attention of chemists and biologists due to its unique electronic and photophysical properties.[1] Its planar structure and extended π-system make it a versatile scaffold for the development of novel materials and therapeutic agents.[2] Among the myriad of anthracene derivatives, 10-Methylanthracene-9-carbaldehyde stands out as a key intermediate, offering a reactive handle for the synthesis of a diverse range of analogs with tunable properties. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound and its derivatives, with a focus on their potential in drug discovery and materials science.

        Part 1: Synthesis of the Core Moiety: this compound

        The primary and most efficient method for the synthesis of 9-formylanthracene derivatives is the Vilsmeier-Haack reaction .[3] This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4]

        The synthesis of this compound can be envisioned as a two-step process starting from anthracene: methylation followed by formylation. However, a more direct approach involves the formylation of 10-methylanthracene.

        Conceptual Synthetic Workflow

        G cluster_0 Synthesis of this compound A 10-Methylanthracene C Iminium Salt Intermediate A->C Electrophilic Attack B Vilsmeier Reagent (DMF, POCl₃) B->C Reactant E This compound C->E Aqueous Workup D Hydrolysis

        Caption: Vilsmeier-Haack formylation of 10-methylanthracene.

        Detailed Experimental Protocol (Illustrative)

        The following protocol is a representative procedure for the Vilsmeier-Haack formylation of an anthracene derivative, adapted from established methods.[5]

        Materials:

        • 10-Methylanthracene

        • N,N-Dimethylformamide (DMF)

        • Phosphorus oxychloride (POCl₃)

        • o-Dichlorobenzene (solvent)

        • Sodium acetate

        • Ethanol

        • Activated carbon (Norit)

        • Water

        • Ice

        Procedure:

        • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is an exothermic reaction.

        • Formylation: Dissolve 10-methylanthracene in a suitable solvent like o-dichlorobenzene. Add this solution to the freshly prepared Vilsmeier reagent.

        • Reaction: Heat the reaction mixture on a steam bath for several hours (e.g., 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

        • Workup: After completion, pour the hot reaction mixture into a vigorously stirred beaker of ice-water. This will hydrolyze the intermediate iminium salt and precipitate the crude aldehyde.

        • Isolation and Purification: Filter the crude product and wash thoroughly with water. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol. Decolorizing with activated carbon may be necessary to obtain a pure, yellow crystalline solid.[5]

        Part 2: Physicochemical and Spectroscopic Characterization

        This compound is a light yellow to yellow solid.[6] Its identity and purity can be confirmed using a variety of analytical techniques.

        PropertyValueSource
        CAS Number 7072-00-6[6]
        Molecular Formula C₁₆H₁₂O[6]
        Molecular Weight 220.27 g/mol [6][7]
        Melting Point 169-171.5 °C[7]
        Spectroscopic Data
        • ¹H NMR (CDCl₃): The proton NMR spectrum is characterized by aromatic protons in the downfield region and a singlet for the methyl group protons. The aldehyde proton will appear as a distinct singlet at a very downfield chemical shift. Key signals include (in ppm): ~11.3 (s, 1H, -CHO), 8.8-7.4 (m, 8H, Ar-H), ~3.0 (s, 3H, -CH₃).[8]

        • ¹³C NMR (CDCl₃): The carbon NMR will show signals for the aromatic carbons, the methyl carbon, and a characteristic downfield signal for the carbonyl carbon of the aldehyde.

        • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

        • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 220).[8]

        Part 3: Derivatization and Analog Synthesis

        The aldehyde functionality of this compound serves as a versatile synthetic handle for the creation of a wide array of derivatives and analogs. This allows for the fine-tuning of the molecule's biological activity, photophysical properties, and solubility.

        Key Derivatization Reactions

        G cluster_1 Derivatization of this compound Core This compound Alkene Alkene Derivative Core->Alkene Wittig Reaction Amine Amine Derivative Core->Amine Reductive Amination Alcohol Alcohol Derivative Core->Alcohol Reduction

        Caption: Key reactions for derivatizing the aldehyde group.

        • Wittig Reaction: This reaction is a powerful tool for converting aldehydes into alkenes.[9] By reacting this compound with a phosphorus ylide, a variety of vinyl-substituted anthracene derivatives can be synthesized.[10][11][12]

          • Experimental Insight: The choice of the ylide and reaction conditions can influence the stereochemistry (E/Z) of the resulting alkene.

        • Reductive Amination: This one-pot reaction converts the aldehyde into an amine.[13] It involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium borohydride or sodium triacetoxyborohydride.[14][15] This method is highly valuable in medicinal chemistry for introducing diverse amine functionalities.

          • Self-Validating System: The progress of the reaction can be monitored by the disappearance of the aldehyde starting material and the appearance of the amine product, often with distinct TLC and NMR characteristics.

        • Reduction to Alcohol: The aldehyde group can be readily reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This provides access to 9-hydroxymethyl-10-methylanthracene, another versatile intermediate.

        Part 4: Applications in Drug Discovery and Materials Science

        The unique structural and electronic properties of 10-methylanthracene derivatives have led to their exploration in various scientific fields.

        Anticancer Drug Development

        Anthracene derivatives have shown significant promise as anticancer agents.[2][16] Their planar structure allows them to intercalate with DNA, and they can also generate reactive oxygen species (ROS), leading to apoptosis in cancer cells.[17]

        • Mechanism of Action: A recent study reported the synthesis and evaluation of (E)-9-(2-nitrovinyl)anthracene derivatives which demonstrated potent pro-apoptotic effects in chronic lymphocytic leukaemia (CLL) cell lines.[17] The antiproliferative effect was found to be mediated through ROS flux.[17]

        Photophysical Applications

        The extended π-conjugation of the anthracene core results in interesting photophysical properties, including strong fluorescence.[18][19] These properties can be modulated by introducing different substituents at the 9 and 10 positions.[20]

        • Fluorescent Probes and Materials: Anthracene derivatives are utilized in the development of fluorescent probes for bioimaging and as components in organic light-emitting diodes (OLEDs) and other organic electronic materials.[21][22] The fluorescence quantum yield and emission wavelength can be tuned by altering the electronic nature of the substituents.[18]

        Conclusion

        This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide access to a wide range of derivatives with diverse applications. For researchers in drug discovery, this scaffold offers a promising starting point for the development of novel anticancer agents. In the field of materials science, the tunable photophysical properties of its derivatives make them attractive candidates for advanced organic electronic and photonic devices. This guide has provided a comprehensive overview of the synthesis, characterization, and application of this important class of compounds, aiming to facilitate further innovation and discovery.

        References

        • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60, 119–122.
        • Fieser, L. F.; Hartwell, J. L. 9-Anthraldehyde; 2-Ethoxy-1-naphthaldehyde. Org. Synth.1940, 20, 11.
        • Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954, 87, 1318–1330.
        • O'Donovan, N.; et al. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL). Molecules2021, 26, 1234.
        • Valeur, B.; Berberan-Santos, M. N. A Brief History of Fluorescence and Phosphorescence before the Advent of the Spectrofluorometer. In Molecular Fluorescence; Wiley-VCH Verlag GmbH & Co. KGaA: Weinheim, Germany, 2012; pp 1–6.
        • Chegg.com. Contrast the IR spectra of 9-anthraldehyde and that of the Wittig product. Available online: [Link] (accessed on 6 February 2026).

        • K. M. F., Al-Zoubi, W.
        • Gray, V.; et al. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Phys. Chem. Chem. Phys.2015, 17, 27374-27383.
        • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61, 3849–3862.
        • A. A., G. V. A Review on Anthracene and Its Derivatives: Applications. J. Chem. Pharm. Res.2016, 8, 1-5.
        • Saavedra, J. O.; et al. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Rev. Cubana Quím.2018, 30, 450-464.
        • University of Missouri – Kansas City, Department of Chemistry. Wittig Reaction. Available online: [Link] (accessed on 6 February 2026).

        • Semantic Scholar. A Review on Anthracene and Its Derivatives : Applications. Available online: [Link] (accessed on 6 February 2026).

        • PubChem. This compound. Available online: [Link] (accessed on 6 February 2026).

        • Baviera, G. S.; Donate, P. M. Recent advances in the syntheses of anthracene derivatives. Beilstein J. Org. Chem.2021, 17, 2028–2050.
        • Touchette, K. M.
        • ResearchGate. (PDF) Photophysical Properties of Anthracene Derivatives. Available online: [Link] (accessed on 6 February 2026).

        • NIST. 9-Anthracenecarboxaldehyde. Available online: [Link] (accessed on 6 February 2026).

        • YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Available online: [Link] (accessed on 6 February 2026).

        • YouTube. Wittig Reaction Experiment Part 1, Prelab. Available online: [Link] (accessed on 6 February 2026).

        • Chandrasekhar, S.; et al. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Tetrahedron Lett.2011, 52, 43-45.
        • Wikipedia. Anthracene-9-carbaldehyde. Available online: [Link] (accessed on 6 February 2026).

        Sources

        Strategic Sourcing and Technical Validation of 10-Methylanthracene-9-carbaldehyde (CAS 7072-00-6)

        [1]

        Executive Summary

        10-Methylanthracene-9-carbaldehyde (CAS: 7072-00-6) is a critical polycyclic aromatic hydrocarbon (PAH) intermediate used primarily in the synthesis of organic light-emitting diodes (OLEDs), fluorescent chemosensors, and supramolecular assemblies.[1][2][3] Its utility stems from the rigidity of the anthracene core combined with the reactive handle of the aldehyde group, allowing for Knoevenagel condensations and Schiff base formations.[1]

        However, the commercial landscape for this compound is bifurcated between high-cost catalog vendors and variable-quality bulk synthesis houses.[1] Purity variations—specifically regarding unreacted starting materials and photo-oxidation byproducts—can catastrophically quench fluorescence in optoelectronic applications.[1]

        This guide provides a technical framework for sourcing, validating, and handling this compound to ensure experimental reproducibility.

        Technical Profile & Critical Quality Attributes (CQAs)

        To validate a supplier, one must first understand the molecule's inherent vulnerabilities.[1]

        PropertySpecificationTechnical Note
        CAS Number 7072-00-6Distinct from 9-Anthracenecarboxaldehyde (CAS 642-31-9).[1]
        Formula C₁₆H₁₂OMW: 220.27 g/mol
        Appearance Yellow to Golden-Yellow SolidDarkening indicates oxidation (Anthraquinone formation).[1]
        Melting Point 169–171.5 °CDepression of MP is a sensitive indicator of impurity.[1]
        Solubility Soluble in CHCl₃, DCM, ToluenePoor solubility in alcohols; insoluble in water.[1]
        Key Impurity A 9-MethylanthraceneUnreacted starting material (fluorescence interference).[1]
        Key Impurity B Anthraquinone derivativesResult of photo-oxidation during storage/synthesis.[1]
        The Synthesis-Impurity Nexus

        Understanding the industrial synthesis route reveals the likely impurities.[1] The dominant commercial route is the Vilsmeier-Haack formylation of 9-methylanthracene.[1]

        • Mechanism: Reaction of 9-methylanthracene with POCl₃/DMF.[1]

        • Risk Factor: Incomplete conversion leaves 9-methylanthracene (Starting Material).[1]

        • Risk Factor: Poor hydrolysis of the iminium intermediate can lead to chlorinated byproducts (rare but possible).[1]

        • Stability Risk: Anthracene derivatives are prone to [4+4] photodimerization and oxidation to anthraquinones upon light exposure.[1]

        SynthesisPathSM9-Methylanthracene(Starting Material)InterIminium SaltIntermediateSM->InterFormylationImpurity1Impurity A:Unreacted 9-MethylanthraceneSM->Impurity1Incomplete RxnReagentsPOCl3 / DMF(Vilsmeier-Haack)Reagents->InterProduct10-Methylanthracene-9-carbaldehydeInter->ProductHydrolysisImpurity2Impurity B:Anthraquinone (Oxidation)Product->Impurity2O2 / Light

        Figure 1: Synthesis pathway and origin of critical impurities. Note that Impurity A arises from process inefficiency, while Impurity B arises from poor storage.[1]

        Commercial Sourcing Landscape

        Suppliers are categorized into tiers based on their quality assurance (QA) rigor.

        Tier 1: Validated Catalog Suppliers (High Reliability)

        These vendors provide comprehensive Certificates of Analysis (CoA) including NMR and HPLC data.[1] Recommended for bench-scale research (<10g).[1]

        • Sigma-Aldrich (Merck): Catalog #M29657.[1] Purity typically ≥96%.[1][4]

        • TCI Chemicals: Catalog #M1057.[1] High batch-to-batch consistency.

        • Santa Cruz Biotechnology: Focuses on proteomics grade; often higher cost but high purity.[1]

        Tier 2: Bulk & Regional Synthesis Houses (Cost Efficiency)

        Used for scale-up (>50g).[1] Sourcing here requires internal validation (see Section 4).[1]

        • Matrix Fine Chemicals (Swiss): Good balance of scale and quality.[1]

        • BLD Pharm / J&K Scientific: Major distributors with extensive inventory; require batch validation.[1]

        • ChemicalBook Listed Suppliers: (e.g., Energy Chemical).[1] High variability; strictly for cost-sensitive, large-scale needs where internal purification is possible.[1]

        Technical Validation Protocol (The "Self-Validating System")

        Do not trust the label purity blindly.[1] Upon receipt of a new batch, execute this tiered validation protocol.

        Step 1: Visual & Physical Inspection[1]
        • Color Check: The powder should be bright yellow.[1] A brownish or dull orange tint suggests oxidation (anthraquinone presence).[1]

        • Solubility Check: Dissolve 10 mg in 1 mL Chloroform (CDCl₃).[1] The solution must be clear and particle-free.[1] Turbidity suggests inorganic salts from the Vilsmeier workup (phosphates).[1]

        Step 2: 1H-NMR Validation (The Gold Standard)

        Run a standard proton NMR in CDCl₃.[1] Focus on these diagnostic signals:

        SignalChemical Shift (δ)MultiplicityInterpretation
        Aldehyde (-CHO) ~11.5 ppm SingletConfirm presence of product.[1] Integration = 1H.[1]
        Aromatic Region 7.5 - 9.0 ppm MultipletsAnthracene core protons.[1]
        Methyl Group ~3.0 ppm SingletPosition 10 methyl group.[1] Integration = 3H.[1]
        Impurity Flag~2.5 - 2.8 ppmSingletPotential unreacted 9-methylanthracene methyl group.[1]
        Impurity Flag~8.3 ppmDoubletCharacteristic of Anthraquinone contaminants.[1]
        Step 3: HPLC Purity Assay

        For precise quantification of non-chromaphoric impurities or closely eluting isomers.[1]

        • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5µm.[1]

        • Mobile Phase: Acetonitrile : Water (Gradient 70:30 to 100:0 over 20 mins).[1]

        • Detection: UV at 254 nm (general) and 365 nm (specific for anthracene core).[1]

        • Acceptance Criteria: Main peak area > 98%. No single impurity > 0.5%.[1]

        ValidationWorkflowStartReceive ShipmentVisualVisual Inspection:Bright Yellow?Start->VisualReject1REJECT:Oxidized/DegradedVisual->Reject1Fail (Brown/Orange)NMR1H-NMR Analysis:Check CHO (11.5ppm)& Me (3.0ppm)Visual->NMRPassImpurityCheckImpurity Check:Signals at 2.5ppm (SM)or 8.3ppm (Quinone)?NMR->ImpurityCheckHPLCHPLC Assay:Purity > 98%?ImpurityCheck->HPLCClean SpectrumPurifyRecrystallize:(EtOH or Toluene)ImpurityCheck->PurifyImpurities DetectedApproveAPPROVE for UseHPLC->ApprovePassHPLC->PurifyFailPurify->NMRRe-test

        Figure 2: Quality Assurance decision matrix for validating incoming chemical lots.

        Handling, Storage, and Stability[1]

        Anthracene derivatives are photo-active .[1] Improper handling will degrade even high-purity stock within days.[1]

        • Light Exclusion: Store in amber glass vials wrapped in aluminum foil. Bench work should be performed under low-light conditions or yellow light if possible.[1]

        • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Oxygen promotes the formation of endoperoxides and quinones.[1]

        • Recrystallization: If purity fails validation, recrystallize from Ethanol or a Toluene/Hexane mixture.[1] The aldehyde is generally stable enough for hot filtration if done quickly.[1]

        References

        • PubChem. this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

        • Jones, G., & Stanforth, S. P. (1996).[1][5] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. (Mechanistic grounding for synthesis and impurities).[1]

        10-Methylanthracene-9-carbaldehyde: Technical Safety & Handling Protocol

        Author: BenchChem Technical Support Team. Date: February 2026

        An In-Depth Technical Guide on the Safety and Handling of 10-Methylanthracene-9-carbaldehyde.

        Part 1: Executive Summary

        This compound (CAS: 7072-00-6) is a functionalized polycyclic aromatic hydrocarbon (PAH) serving as a critical intermediate in the synthesis of fluorescent probes, supramolecular assemblies, and optoelectronic materials. While valuable, its handling presents a dual challenge: biological toxicity associated with the anthracene core and photochemical instability inherent to the acene structure.

        This guide moves beyond generic safety data sheets (SDS) to address the specific "silent" risks: photodimerization leading to assay drift and the "uninvestigated" toxicity profile that necessitates high-containment protocols.

        Part 2: Physicochemical Profile & Hazard Identification

        Critical Property Matrix

        The physical state of this compound dictates the primary exposure routes: inhalation of dust and dermal absorption.

        PropertySpecificationOperational Implication
        CAS Number 7072-00-6Unique identifier for inventory tracking.
        Molecular Formula C₁₆H₁₂OMW: 220.27 g/mol .[1][2]
        Appearance Yellow to yellow-green crystalline solidVisual indicator of purity; darkening suggests oxidation.
        Melting Point 169–171.5 °CHigh thermal stability, but sublimation is a risk under high vacuum.
        Solubility Soluble in DCM, CHCl₃, THF; Insoluble in waterLipophilic nature increases dermal absorption potential.
        Reactivity Aldehyde oxidation; [4+4] PhotocycloadditionStrict exclusion of light and oxygen required.
        Hazard Decision Tree (Logic Flow)

        The following logic flow illustrates why this compound requires containment level 2 (OEB 2/3) despite generic labeling.

        HazardAssessment Start Compound Structure Analysis AnthraceneCore Anthracene Core (PAH) Start->AnthraceneCore AldehydeGroup Aldehyde Moiety (-CHO) Start->AldehydeGroup Risk1 Risk: Carcinogenicity/ Mutagenicity Suspect AnthraceneCore->Risk1 Intercalation Risk3 Risk: Phototoxicity & Dimerization AnthraceneCore->Risk3 UV Excitation Risk2 Risk: Skin/Resp. Sensitization AldehydeGroup->Risk2 Protein Binding Action MANDATORY PROTOCOL: Fume Hood + Amber Glassware Risk1->Action Risk2->Action Risk3->Action

        Figure 1: Structural Hazard Assessment. The convergence of PAH toxicity and aldehyde reactivity necessitates a unified high-containment strategy.

        Part 3: Strategic Handling Protocols

        The "Why" Behind the Protocol: Photochemical Instability

        Standard handling often fails because researchers underestimate the speed of degradation. 9-substituted anthracenes undergo [4+4] photodimerization upon exposure to UV/blue light (300–450 nm).

        • Mechanism: The central ring loses aromaticity to form a di-anthracene bridge.

        • Consequence: This is not just an impurity issue; the dimer precipitates out of solution, altering concentration and ruining quantitative assays (e.g., fluorescence quantum yield measurements).

        • Correction: All handling must occur under yellow (sodium vapor) or amber LED light .

        Engineering Controls & PPE Selection

        Trustworthiness Check: Do not rely on standard nitrile gloves for solution-phase handling if using chlorinated solvents (DCM/Chloroform), as the solvent carries the PAH through the glove material.

        TaskRecommended PPERationale
        Weighing (Solid) Double Nitrile Gloves (0.11 mm) + N95/P3 MaskPrevents static-induced dust inhalation. Solid permeation is slow.
        Dissolution (DCM/CHCl₃) Silver Shield / Laminate Gloves Chlorinated solvents permeate nitrile in <5 mins. Laminate provides >4h break-through time.
        Flash Column Fume Hood (Face Velocity > 100 fpm)Prevents inhalation of solvent vapors and silica dust contaminated with PAH.
        Step-by-Step Workflow: Solid-to-Solution Transfer

        HandlingWorkflow Storage Storage: 4°C, Argon, Dark Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate 30 mins Weighing Weighing: Static Gun + Anti-vibration Equilibrate->Weighing In Hood Dissolve Dissolution: Amber Vial Only Weighing->Dissolve Add Solvent Waste Waste: Halogenated/PAH Stream Dissolve->Waste Disposal

        Figure 2: Safe Handling Workflow. Note the equilibration step; opening a cold PAH bottle introduces moisture, accelerating aldehyde oxidation.

        Detailed Protocol:

        • Equilibration: Remove the container from the refrigerator (4°C) and let it warm to room temperature inside a desiccator before opening. This prevents water condensation, which can hydrate the aldehyde or promote oxidation.

        • Static Control: Use an ionizing fan or anti-static gun during weighing. PAHs are often fluffy, electrostatic solids that disperse easily.

        • Solvent Addition: Add solvent immediately after weighing to minimize air exposure. Sparging the solvent with Nitrogen/Argon is recommended to prevent oxidation to 10-methylanthracene-9-carboxylic acid.

        Part 4: Storage & Stability Management

        • Temperature: Store at 2–8°C .

        • Atmosphere: Inert gas (Argon preferred over Nitrogen for density) is critical. The aldehyde proton is susceptible to autoxidation.

        • Light: Strictly light-protected. Wrap vials in aluminum foil if amber glass is unavailable.

        • Shelf Life: Re-test purity (TLC/NMR) every 6 months. Look for the appearance of a carboxylic acid peak (broad singlet ~11-13 ppm in ¹H NMR) or dimer peaks (upfield shift of aromatic protons).

        Part 5: Emergency Response & Waste Disposal

        Spill Cleanup Logic

        Scenario: Powder spill inside a fume hood.

        • Do NOT sweep: Sweeping generates dust.

        • Solubility Rule: Wet the spill with a solvent in which the compound is insoluble (e.g., water or heptane) to dampen it, then wipe. However, since this compound is lipophilic, using a surfactant-water mix is safest to dampen without spreading.

        • Decontamination: Wipe surface with acetone followed by soapy water.

        Waste Classification
        • Category: Hazardous Chemical Waste (Toxic/Carcinogenic).

        • Segregation: Do not mix with oxidizers (peroxides, nitric acid) due to the aldehyde functionality.

        • Labeling: Must explicitly state "Polycyclic Aromatic Hydrocarbon" and "Aldehyde" to alert waste handlers of toxicity and reactivity.

        References

        • Sigma-Aldrich. Safety Data Sheet: 10-Methylanthracene-9-carboxaldehyde. Retrieved from

        • Fisher Scientific. 9-Anthraldehyde Safety Data Sheet. Retrieved from

        • ChemicalBook. 10-Methylanthracene-9-carboxaldehyde Properties and Suppliers. Retrieved from

        • Royal Society of Chemistry. Photophysical characterization of the 9,10-disubstituted anthracene chromophore. J. Mater. Chem. C. Retrieved from

        • National Institute of Standards and Technology (NIST). 10-Methylanthracene-9-carboxaldehyde Mass Spectrum. Retrieved from

        Sources

        Methodological & Application

        Advanced Synthesis and Application of 10-Methylanthracene-9-carbaldehyde Derivatives for Fluorescence Sensing

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Synthesis of 10-Methylanthracene-9-carbaldehyde Derivatives for Sensing Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

        Introduction

        Anthracene derivatives represent a cornerstone in the design of fluorescent chemosensors due to their high quantum yields, chemical stability, and well-understood photophysics. This guide focuses on This compound , a critical intermediate where the 10-methyl group serves two strategic functions: it blocks the reactive 10-position to ensure regioselective functionalization at the 9-position, and it enhances solubility in organic solvents compared to the parent anthracene.

        Derivatives of this aldehyde, particularly Schiff bases (imines) and hydrazones, are extensively used to detect metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) and nitro-explosives. The sensing mechanism typically relies on the modulation of Photoinduced Electron Transfer (PET) or Chelation Enhanced Fluorescence (CHEF) . In the "off" state, the lone pair of the imine nitrogen quenches anthracene fluorescence via PET. Upon metal coordination, this electron transfer is inhibited, restoring strong fluorescence ("Turn-On").

        Chemical Synthesis Strategy

        The synthesis workflow consists of two primary phases:

        • Formylation: Introduction of the aldehyde group via the Vilsmeier-Haack reaction.[1][2][3][4]

        • Derivatization: Condensation with a receptor moiety (amine/hydrazine) to create the active sensor.

        Diagram 1: Synthesis Workflow

        SynthesisWorkflow Start 9-Methylanthracene Intermediate Iminium Salt Intermediate Start->Intermediate 0°C to 90°C Electrophilic Sub. Reagent1 POCl3 + DMF (Vilsmeier Reagent) Reagent1->Intermediate Product1 10-Methylanthracene- 9-carbaldehyde Intermediate->Product1 Hydrolysis (NaOAc/H2O) FinalSensor Fluorescent Sensor (Schiff Base) Product1->FinalSensor Ethanol Reflux (-H2O) Reagent2 Receptor Amine (R-NH2) Reagent2->FinalSensor

        Caption: Step-wise synthetic pathway from precursor to functional sensor.

        Experimental Protocols

        Protocol A: Synthesis of this compound

        Method: Vilsmeier-Haack Formylation Target Yield: 75–85%

        Materials
        • 9-Methylanthracene (1.0 eq)[5][6]

        • Phosphorus oxychloride (POCl₃) (1.2 eq)

        • N,N-Dimethylformamide (DMF) (Excess, solvent/reagent)[1]

        • Sodium Acetate (NaOAc)[7]

        • Dichloromethane (DCM) or o-Dichlorobenzene (for higher temp)

        Step-by-Step Procedure
        • Reagent Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), place DMF (5–10 mL per gram of substrate). Cool to 0°C in an ice bath.

        • Vilsmeier Complex Formation: Add POCl₃ dropwise over 15 minutes. Stir at 0°C for 30 minutes until the solution turns yellow/orange, indicating the formation of the chloroiminium ion.

        • Addition: Add a solution of 9-methylanthracene in DMF (or add solid directly if soluble) to the reaction mixture at 0°C.

        • Reaction: Allow the mixture to warm to room temperature. Heat to 90–95°C for 4–6 hours. The solution will darken to a deep red/brown.

        • Hydrolysis: Cool the mixture to room temperature. Pour the reaction mass slowly into crushed ice containing NaOAc (buffered hydrolysis prevents acid-catalyzed polymerization). Stir vigorously for 1 hour. A yellow solid will precipitate.

        • Work-up: Filter the solid or extract with DCM. Wash the organic layer with water (3x) and brine. Dry over anhydrous Na₂SO₄.

        • Purification: Recrystallize from glacial acetic acid or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

        Characterization Data (Reference Values)
        TechniqueExpected SignalAssignment
        Appearance Bright Yellow Solid-
        Melting Point 169–171 °C-
        ¹H NMR (CDCl₃) δ 11.32 (s, 1H)Aldehyde (-CHO)
        δ 8.8–8.9 (m, 2H)Aromatic (Positions 1,8)
        δ 8.2–8.3 (m, 2H)Aromatic (Positions 4,5)
        δ 7.5–7.6 (m, 4H)Aromatic (Positions 2,3,6,7)
        δ 2.98 (s, 3H)Methyl (-CH₃)
        Protocol B: Derivatization (Schiff Base Sensor Synthesis)

        Objective: Create a metal-selective fluorescent probe. Example Receptor: 2-Aminophenol (for Zn/Al sensing) or Benzohydrazide.

        Procedure
        • Dissolution: Dissolve this compound (1 mmol) in absolute ethanol (20 mL).

        • Addition: Add the amine receptor (1–1.2 mmol) to the solution.

        • Catalysis: Add 2–3 drops of glacial acetic acid.

        • Reflux: Heat the mixture at reflux (78°C) for 4–8 hours. Monitor by TLC (disappearance of the aldehyde spot).

        • Isolation: Cool to room temperature. The Schiff base often precipitates as a yellow/orange solid. Filter and wash with cold ethanol.

        • Recrystallization: Purify from Ethanol/DMF mixture if necessary.

        Protocol C: Fluorescence Sensing Assay

        Objective: Quantify metal ion binding affinity and detection limit.

        Reagents
        • Stock Solution (Sensor): 1 mM in DMSO or THF.

        • Metal Stocks: 10 mM nitrate or chloride salts (Zn²⁺, Cu²⁺, Fe³⁺, etc.) in deionized water.

        • Buffer: HEPES or PBS (pH 7.4) for biological relevance.

        Titration Workflow
        • Blank Preparation: Dilute the Sensor Stock to 10 µM in the chosen solvent system (e.g., DMSO/Water 1:9 v/v).

        • Spectral Scan: Record the fluorescence emission spectrum (Excitation: 365–380 nm ; Emission range: 400–650 nm).

        • Titration: Add aliquots of Metal Stock (0–5 equivalents) to the cuvette. Mix for 1 minute before each measurement.

        • Data Analysis: Plot Fluorescence Intensity (

          
          ) vs. Metal Concentration (
          
          
          
          ).
        Sensing Mechanism Diagram

        The "Turn-On" mechanism is driven by the inhibition of PET upon metal binding.[8]

        SensingMechanism FreeSensor Free Sensor (Weak Fluorescence) PET_Process PET Process Active (e- transfer from N to Anthracene) FreeSensor->PET_Process Excitation MetalAdd Add Metal Ion (M+) FreeSensor->MetalAdd Complex Sensor-Metal Complex (Strong Fluorescence) MetalAdd->Complex Coordination Mechanism CHEF Effect / PET Inhibition (Lone pair engaged in binding) Complex->Mechanism Mechanism->Complex Radiative Decay (Light Emission)

        Caption: Mechanism of fluorescence enhancement upon analyte binding.

        Data Interpretation & Troubleshooting

        Self-Validating Checks
        • NMR Purity: The aldehyde proton at ~11.3 ppm is diagnostic. If this peak remains in Protocol B product, the condensation is incomplete.

        • Solubility: 10-methyl derivatives are more soluble than non-methylated analogs. If precipitation occurs during titration, increase the organic co-solvent ratio (e.g., from 10% to 30% DMSO).

        • Interference: If "Turn-On" is observed with paramagnetic metals (Cu²⁺, Fe³⁺), the mechanism may be chelation-induced aggregation rather than simple PET inhibition, as these metals usually quench fluorescence via electron transfer.

        Quantitative Analysis

        Calculate the Limit of Detection (LOD) using the formula:

        
        
        Where:
        
        • 
           = Standard deviation of the blank response.
          
        • 
           = Slope of the linear regression (Intensity vs. Concentration).
          

        References

        • Vilsmeier-Haack Reaction Mechanism & Protocol Source: Organic Chemistry Portal.[3] "Vilsmeier-Haack Reaction."[1][2][3][7][9][10] [Link]

        • Synthesis and Characterization of Anthracene Derivatives Source: National Institute of Standards and Technology (NIST). "10-Methylanthracene-9-carboxaldehyde."[5][6][11][12][13] [Link]

        • Fluorescence Sensing Mechanisms (PET/CHEF) Source: Royal Society of Chemistry (RSC) Advances. "Fluorescent Schiff base sensors as a versatile tool for metal ion detection." [Link]

        • Aggregation Induced Emission (AIE) in Anthracene Schiff Bases Source: PubMed / Wiley Online Library. "Aggregation-induced emission enhancement of anthracene-derived Schiff base compounds." [Link]

        Sources

        Application Notes & Protocols: A Guide to Detecting Metal Ions with Anthracene-Based Fluorescent Probes

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Power of Light in Metal Ion Detection

        In the realms of environmental monitoring, clinical diagnostics, and pharmaceutical development, the precise and sensitive detection of metal ions is paramount. While traditional methods like atomic absorption spectroscopy offer high accuracy, they are often lab-bound, time-consuming, and require expensive instrumentation.[1] Fluorescent chemosensors have emerged as a powerful alternative, providing real-time, highly sensitive, and operationally simple detection of target analytes.[2] At the heart of this technology is the fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. When a fluorophore is ingeniously coupled with a metal-ion-binding unit (a receptor), its fluorescence properties can be modulated upon interaction with a target ion, providing a clear optical signal.

        Among the vast array of available fluorophores, anthracene stands out for its exceptional photophysical properties. It boasts a high fluorescence quantum yield, excellent chemical stability, a simple and modifiable structure, and a well-defined three-ring aromatic system that serves as an excellent scaffold for building sensitive probes.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for using anthracene-based probes for the detection of various metal ions.

        Core Principles: How Anthracene Probes Signal Metal Ion Presence

        The elegance of anthracene-based probes lies in their ability to translate a chemical binding event into a measurable change in fluorescence. This signaling is primarily governed by a few key photophysical mechanisms. The fundamental design of these probes follows a "fluorophore-spacer-receptor" model, where the anthracene unit acts as the fluorophore, a receptor selectively binds the target metal ion, and a spacer connects the two.

        Signaling Mechanisms

        The interaction between the probe and a metal ion can either enhance ("turn-on") or quench ("turn-off") the fluorescence of the anthracene core.

        • Photoinduced Electron Transfer (PET): PET is a primary mechanism for fluorescence quenching and a cornerstone of "turn-on" probe design.[3] In the absence of a target metal ion, the receptor (often an electron-rich amine or thioether) can donate an electron to the excited-state anthracene upon photoexcitation. This non-radiative process quenches the fluorescence. When the target metal ion binds to the receptor, the receptor's electron-donating ability is suppressed, inhibiting the PET process and "turning on" the fluorescence.[4]

        • Chelation-Enhanced Fluorescence (CHEF): In some probe designs, the receptor itself can cause fluorescence quenching through vibrational and rotational motions, which provide non-radiative decay pathways for the excited state. Upon binding a metal ion, the probe forms a rigid, planar complex.[5] This increased rigidity restricts these non-radiative decay processes, leading to a significant enhancement of the fluorescence intensity.[6]

        • Excimer Formation: An excimer is an "excited-state dimer" that forms when an excited fluorophore interacts with a ground-state molecule of the same kind.[7] Anthracene is particularly known for its ability to form excimers, which emit light at a longer, red-shifted wavelength compared to the monomer emission.[8] Probe designs that incorporate two anthracene units can leverage this phenomenon. The binding of a metal ion can induce a conformational change that brings the two anthracene moieties into close proximity, leading to the formation of an excimer and a ratiometric change in the emission spectrum.

        • Intramolecular Charge Transfer (ICT): In probes where the receptor is an electron-donating group and the anthracene is an electron-accepting group (or vice versa), an ICT state can be formed upon excitation. Metal ion binding to the receptor alters its electron-donating or -withdrawing properties, which in turn modulates the ICT process and leads to a change in the fluorescence emission, often including a shift in the emission wavelength.[9]

        digraph "Sensing_Mechanisms" { graph [fontname="Arial", label="Core Signaling Mechanisms of Anthracene-Based Probes", fontsize=16, labelloc=t, rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

        subgraph "cluster_PET" { label="Photoinduced Electron Transfer (PET)"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

        }

        subgraph "cluster_CHEF" { label="Chelation-Enhanced Fluorescence (CHEF)"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#FBBC05"];

        }

        subgraph "cluster_Excimer" { label="Excimer Formation"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

        } }

        Signaling mechanisms in anthracene probes.

        Performance of Selected Anthracene-Based Probes

        The versatility of anthracene as a fluorophore allows for the design of probes for a wide array of metal ions. The following table summarizes the performance of several recently developed anthracene-based fluorescent probes, highlighting their selectivity, sensitivity, and response times.

        Probe Reference/NameTarget Ion(s)Limit of Detection (LOD)Quantum Yield (ΦF)Response TimeSignaling MechanismReference
        ANT-ThCr³⁺0.4 µM-< 1 minTurn-on[1][10]
        Thioacetal Probe 2Hg²⁺59 nM-< 5 minTurn-on (PET/ICT)[9]
        AN-4SHg²⁺48.0 nM-< 1 minTurn-on/Turn-off[5]
        Probe LZn²⁺95.3 nM--Turn-on[11]
        AT2Zn²⁺---Off-On-Off[12]
        Chalcone Probe 1Pb²⁺---PET[13]
        Peptidyl ChemosensorCd²⁺19.25 nM--Turn-on[6]

        Experimental Protocols

        This section provides a generalized, step-by-step protocol for the detection of a target metal ion using a generic anthracene-based fluorescent probe. Researchers should adapt concentrations, solvents, and incubation times based on the specific properties of their probe, which are typically provided in the probe's synthesis and characterization literature.

        I. Reagent and Sample Preparation

        Causality: Proper stock solution preparation is critical for accurate and reproducible results. Using high-purity solvents minimizes background fluorescence and potential interference. Stock solutions at high concentrations allow for small addition volumes, preventing significant dilution of the sample during titration.

        • Probe Stock Solution: Prepare a stock solution of the anthracene-based probe (e.g., 1 mM) in a suitable solvent. For many organic probes, this will be a solvent like ethanol, acetonitrile (CH₃CN), or dimethyl sulfoxide (DMSO).[11]

        • Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM or 20 mM) of the target metal ion and a panel of other potentially interfering metal ions.[1][12] Use high-purity salts (e.g., chloride, nitrate, or perchlorate salts) dissolved in deionized water or the same solvent as the probe, if solubility allows.

        • Buffer Solution: Prepare a buffer solution appropriate for the desired experimental pH (e.g., HEPES for physiological pH ~7.4). The choice of buffer is crucial as pH can significantly affect both the probe's fluorescence and the metal-ligand binding affinity.

        • Working Solutions: On the day of the experiment, dilute the stock solutions to create working solutions at the desired concentrations for the assay.

        II. Fluorescence Titration Experiment

        Causality: This experiment determines the probe's response to increasing concentrations of the target metal ion, allowing for the calculation of the detection limit and binding constant.

        • Instrument Setup:

          • Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 20-30 minutes for stable output.

          • Set the excitation wavelength (λex) to the absorption maximum of the anthracene probe (typically ~350-390 nm).[1]

          • Set the emission wavelength range to cover the expected emission of the anthracene monomer and any potential excimer (e.g., 400-700 nm).[1]

          • Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.[1]

        • Measurement:

          • Pipette a fixed volume (e.g., 2 mL) of the probe working solution into a quartz cuvette.

          • Place the cuvette in the spectrophotometer and record the initial fluorescence spectrum (this is the "zero" or blank reading).

          • Add a small aliquot of the target metal ion working solution to the cuvette. Mix gently by pipetting or inverting the capped cuvette.

          • Allow the solution to incubate for a specific time (as determined by the probe's response time, e.g., 1-5 minutes) to ensure the binding equilibrium is reached.

          • Record the fluorescence spectrum.

          • Repeat steps 2.3-2.5 with increasing aliquots of the metal ion solution, recording the spectrum after each addition.

        III. Selectivity and Competition Experiments

        Causality: These experiments are crucial to validate the trustworthiness of the probe by demonstrating that it responds selectively to the target ion even in the presence of other, chemically similar ions.

        • Selectivity Test:

          • Prepare a series of cuvettes, each containing the probe working solution.

          • To each cuvette, add a significant excess (e.g., 5-10 equivalents) of a different metal ion from your panel of potential interferents.

          • Add one cuvette with only the target metal ion as a positive control.

          • Incubate and record the fluorescence spectrum for each sample.

          • Compare the fluorescence response of the target ion to that of the other ions. A highly selective probe will show a significant change only in the presence of the target ion.

        • Competition Test:

          • Prepare a cuvette containing the probe working solution.

          • Add the target metal ion (e.g., 1-2 equivalents) and record the fluorescence spectrum.

          • To this same cuvette, now add a significant excess (e.g., 5-10 equivalents) of a potentially interfering metal ion.

          • Record the spectrum again. If the probe is truly selective, the fluorescence signal should not change significantly upon the addition of the competing ion.

        digraph "Experimental_Workflow" { graph [fontname="Arial", label="General Experimental Workflow", fontsize=16, labelloc=t, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

        A [label="1. Preparation\n- Prepare Probe Stock (e.g., 1mM)\n- Prepare Metal Ion Stocks (e.g., 10mM)\n- Prepare Buffer (e.g., HEPES, pH 7.4)"]; B [label="2. Fluorescence Titration\n- Record baseline spectrum of probe\n- Add increasing aliquots of target metal ion\n- Record spectrum after each addition"]; C [label="3. Selectivity Test\n- Prepare multiple samples of probe\n- Add different potential interfering ions to each\n- Compare fluorescence response"]; D [label="4. Competition Test\n- Add target ion to probe solution\n- Record fluorescence\n- Add interfering ion to the same solution\n- Check for signal change"]; E [label="5. Data Analysis\n- Plot Fluorescence vs. [Metal Ion]\n- Calculate Limit of Detection (LOD)\n- Determine Binding Stoichiometry"];

        A -> B -> C -> D -> E; }

        Workflow for probe characterization.
        IV. Data Analysis
        • Plotting: Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion.

        • Limit of Detection (LOD) Calculation: The LOD is a critical parameter that defines the smallest amount of analyte that can be reliably detected. It is typically calculated using the formula:

          LOD = 3σ / K [14]

          Where:

          • σ is the standard deviation of the blank measurement (the fluorescence intensity of the probe solution without any added metal ion, measured multiple times, e.g., n=10).[11]

          • K is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).[15]

        Expert Insights & Troubleshooting

        The Causality Behind Experimental Choices:

        • Solvent Selection: The polarity of the solvent can influence the fluorescence quantum yield and the position of the emission maximum (solvatochromism).[16] For probes operating via PET, solvent choice can also affect the energy levels of the molecular orbitals, thus influencing the efficiency of the quenching process. The ideal solvent system (often a mixture of an organic solvent and water) will provide good solubility for the probe while allowing for strong interaction with the aqueous metal ion.

        • pH Control: The pH of the medium is critical. For probes with acidic or basic moieties (like amines in many PET-based sensors), pH changes can alter the protonation state of the receptor, affecting its ability to bind the metal ion and its electron-donating properties.[17] It is essential to perform experiments in a buffered solution to ensure that the observed fluorescence changes are due to metal ion binding and not pH fluctuations.

        • Minimizing Probe Concentration: In biological applications, it is crucial to use the lowest possible concentration of the probe that gives a measurable signal. High probe concentrations can buffer the intracellular metal ion concentration, perturbing the very system you are trying to measure.

        Common Problems and Solutions:

        ProblemPossible Cause(s)Suggested Solution(s)
        Low Signal or No Response 1. Incorrect excitation/emission wavelengths.2. Probe degradation.3. pH is outside the optimal range for binding.4. Insufficient incubation time.1. Verify wavelengths from the literature. Run an excitation/emission scan.2. Prepare fresh probe solutions. Store stock solutions protected from light and at low temperatures.3. Perform a pH titration to find the optimal pH range for your probe-metal system.4. Perform a time-course experiment to determine how long it takes for the signal to stabilize.
        Poor Selectivity 1. The receptor has affinity for multiple ions.2. Interfering ion has a very high concentration compared to the target.1. This is an intrinsic property of the probe. The data is still valid, but the probe must be described as selective for a group of ions.2. Use a masking agent to selectively bind the interfering ion if possible. For example, fluoride can sometimes be used to mask Fe³⁺.
        Signal Drifts Over Time 1. Photobleaching of the anthracene fluorophore.2. Precipitation of the probe or probe-metal complex.3. Temperature fluctuations affecting binding kinetics.1. Reduce excitation light intensity and exposure time. Use an anti-fade reagent if compatible.2. Check the solubility of all components at the working concentrations. You may need to adjust the solvent composition (e.g., increase the organic solvent percentage).3. Use a temperature-controlled sample holder in the spectrophotometer.
        Inner Filter Effect 1. The concentration of the probe or analyte is too high, causing self-absorption of the excitation or emission light.1. Dilute the sample. Work within a concentration range where absorbance is below ~0.1 AU. This is a common issue when a "turn-off" probe is used with high concentrations of a quenching metal ion.

        Conclusion and Future Outlook

        Anthracene-based fluorescent probes represent a mature yet continually evolving field of chemical sensing. Their inherent advantages of high sensitivity, operational simplicity, and structural tunability make them indispensable tools for a wide range of applications, from monitoring heavy metal contaminants in water to imaging dynamic changes in metal ion concentrations within living cells.[12] Future developments will likely focus on creating probes with even greater selectivity, two-photon absorption capabilities for deeper tissue imaging, and multi-analyte sensing platforms. By understanding the core principles and applying the rigorous protocols outlined in this guide, researchers can effectively harness the power of anthracene fluorescence to illuminate the complex roles of metal ions in chemistry, biology, and medicine.

        References

        • Perylenediimide-Enhanced Ultra-Sensitive Turn-on Fluorescence Detection in Interpenetrated MOFs for Nerve Agent Simulants. (2026). Langmuir. [Link]

        • Fluorescence assays: limit of detection. (2019). ResearchGate. [Link]

        • The detection limit was determined from the fluorescence titration data based on a reported method. (n.d.). The Royal Society of Chemistry. [Link]

        • How to Calculate Limit of Detection | 3 SD without Blank | Openlab Chemstation Intelligent Reporting. (2020). YouTube. [Link]

        • Determination of detection limit of chemosensor 1 (10 µM)... (n.d.). ResearchGate. [Link]

        • Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. (2018). ACS Omega. [Link]

        • An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. (n.d.). National Institutes of Health. [Link]

        • An AIEE Active Anthracene-Based Nanoprobe for Zn 2+ and Tyrosine Detection Validated by Bioimaging Studies. (n.d.). MDPI. [Link]

        • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. (2021). PubMed Central. [Link]

        • Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. (2020). Frontiers. [Link]

        • Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. (2018). ACS Omega. [Link]

        • An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. (n.d.). MDPI. [Link]

        • An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. (2020). ResearchGate. [Link]

        • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). PubMed Central. [Link]

        • Recent progress in cadmium fluorescent and colorimetric probes. (n.d.). PubMed Central. [Link]

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        • A pH-Sensitive Fluorescent Chemosensor Turn-On Based in a Salen Iron (III) Complex: Synthesis, Photophysical Properties, and Live-Cell Imaging Application. (2023). PubMed Central. [Link]

        • Development of Highly Sensitive Fluorescent Probes for Detection of Intracellular Copper(I) in Living Systems. (n.d.). Journal of the American Chemical Society. [Link]

        • Fluorescent Sensors for Measuring Metal Ions in Living Systems. (n.d.). PubMed Central. [Link]

        • A Ratiometric Fluorescence Probe for Visualized Detection of Heavy Metal Cadmium and Application in Water Samples and Living Cells. (n.d.). MDPI. [Link]

        • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (n.d.). PubMed Central. [Link]

        • Fluorescence detection of intracellular cadmium with Leadmium Green. (n.d.). ResearchGate. [Link]

        • Pressure-induced excimer formation and fluorescence enhancement of an anthracene derivative. (2020). The Royal Society of Chemistry. [Link]

        • An anthracene and indole-based fluorescent probe for the detection of chromium(III) ions in real water samples. (2022). ResearchGate. [Link]

        • Effect of Solvent on Fluorescence Spectrum of Anthracene. (n.d.). Iraqi Journal of Science. [Link]

        • An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. (n.d.). PubMed Central. [Link]

        • Fluorescence detection of intracellular cadmium with Leadmium Green. (n.d.). PubMed. [Link]

        • Development of fluorescent lead II sensor based on an anthracene derived chalcone. (n.d.). PubMed. [Link]

        • Luminescent Photoinduced Electron Transfer (PET) Molecules for Sensing and Logic Operations. (2011). YouTube. [Link]

        • An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. (n.d.). MDPI. [Link]

        • Schematic representation of the excimer formation for a) an anthracene... (n.d.). ResearchGate. [Link]

        • Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications. (n.d.). PubMed Central. [Link]

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        Application Notes and Protocols for 10-Methylanthracene-9-carbaldehyde in Organic Electronics

        Author: BenchChem Technical Support Team. Date: February 2026

        Prepared by: Dr. Gemini, Senior Application Scientist

        Disclaimer: Due to the limited availability of published research specifically on the application of 10-Methylanthracene-9-carbaldehyde in organic electronic devices, this guide has been developed by leveraging established protocols and reported data for structurally analogous compounds, such as 9-anthraldehyde and other methyl-substituted anthracene derivatives. The provided protocols are intended to serve as a robust starting point for researchers and should be optimized for specific experimental conditions.

        Introduction: The Potential of Substituted Anthracenes in Organic Electronics

        Anthracene, a foundational polycyclic aromatic hydrocarbon, has long been a subject of interest in the field of organic electronics due to its inherent photophysical properties.[1] Its derivatives are widely explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent chemosensors.[1][2] The strategic substitution on the anthracene core, such as the introduction of methyl and carbaldehyde groups, can significantly modulate its electronic and optical properties.[3]

        This compound, with its electron-donating methyl group and electron-withdrawing aldehyde functionality, presents an intriguing candidate for study in organic electronics. The methyl group can enhance solubility and influence molecular packing, while the aldehyde group can serve as a reactive site for further functionalization or influence the material's charge transport characteristics. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this promising, yet underexplored, molecule.

        Synthesis of this compound

        A common and effective method for the formylation of electron-rich aromatic compounds like 10-methylanthracene is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto the aromatic ring.[6]

        Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

        This protocol outlines the synthesis of this compound from 10-methylanthracene.

        Materials:

        • 10-Methylanthracene

        • N,N-Dimethylformamide (DMF), anhydrous

        • Phosphorus oxychloride (POCl₃)

        • Dichloromethane (DCM), anhydrous

        • Saturated sodium bicarbonate solution

        • Anhydrous magnesium sulfate

        • Silica gel for column chromatography

        • Hexane and ethyl acetate for elution

        Procedure:

        • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10-methylanthracene (1 equivalent) in anhydrous DCM.

        • Cool the solution to 0 °C in an ice bath.

        • In the dropping funnel, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 equivalents) to anhydrous DMF (3 equivalents) at 0 °C. Stir for 30 minutes.

        • Add the freshly prepared Vilsmeier reagent dropwise to the solution of 10-methylanthracene over 30 minutes, maintaining the temperature at 0 °C.

        • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

        • Upon completion, carefully quench the reaction by pouring the mixture into an ice-cold saturated sodium bicarbonate solution.

        • Extract the aqueous layer with DCM (3 x 50 mL).

        • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

        • Remove the solvent under reduced pressure to obtain the crude product.

        • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

        Characterization:

        • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

        Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 10-Methylanthracene 10-Methylanthracene Reaction Vilsmeier-Haack Reaction in DCM 10-Methylanthracene->Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Vilsmeier_Reagent->Reaction Quenching Quenching with NaHCO3 solution Reaction->Quenching 1. Reaction completion Extraction Extraction with DCM Quenching->Extraction 2. Neutralization Purification Column Chromatography Extraction->Purification 3. Crude product Product This compound Purification->Product 4. Pure product OLED_Structure cluster_device OLED Device Architecture Cathode Cathode (Al) EIL EIL (LiF) ETL ETL (Alq3) EML EML (this compound) HTL HTL (NPB) HIL HIL (TAPC) Anode Anode (ITO) Substrate Glass Substrate

        Caption: A typical multi-layer OLED device structure.

        OLED Characterization
        • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage.

        • Electroluminescence (EL) Spectrum: Record the emission spectrum of the device at different operating voltages.

        • Efficiency Measurement: Calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W).

        Application in Organic Field-Effect Transistors (OFETs)

        The planar structure of the anthracene core can facilitate π-π stacking, which is beneficial for charge transport in OFETs. [2]

        OFET Device Fabrication

        Protocol: Solution-Processing (Spin-Coating)

        For enhanced processability, solution-based fabrication methods can be explored.

        Device Structure: Bottom-Gate, Top-Contact (BGTC)

        • Substrate: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) as the gate and gate dielectric, respectively.

        • Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) to improve the semiconductor film quality.

        • Semiconductor Deposition: Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene, toluene) at a concentration of 5-10 mg/mL. Spin-coat the solution onto the treated substrate and anneal at an optimized temperature to improve crystallinity.

        • Source/Drain Electrodes: Thermally evaporate gold (Au) source and drain electrodes (e.g., 50 nm) through a shadow mask onto the semiconductor layer.

        OFET_Fabrication Start Start Substrate Si/SiO2 Substrate Start->Substrate Surface_Treatment OTS Surface Treatment Substrate->Surface_Treatment Spin_Coating Spin-Coat Semiconductor Surface_Treatment->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Deposit Au Electrodes Annealing->Electrode_Deposition End End Electrode_Deposition->End

        Caption: Workflow for the fabrication of a solution-processed OFET.

        OFET Characterization
        • Output Characteristics (I_DS vs. V_DS): Measure the drain-source current (I_DS) as a function of the drain-source voltage (V_DS) at various gate voltages (V_G).

        • Transfer Characteristics (I_DS vs. V_G): Measure I_DS as a function of V_G at a constant V_DS.

        • Mobility Calculation: Calculate the charge carrier mobility (µ) from the saturation region of the transfer curve using the standard FET equation.

        • On/Off Ratio: Determine the ratio of the current in the 'on' state to the 'off' state.

        Conclusion

        This compound holds promise as a versatile material for organic electronics. Its synthesis via the Vilsmeier-Haack reaction is straightforward, and its photophysical and electrochemical properties can be readily characterized. The protocols provided herein offer a solid foundation for exploring its potential in OLEDs and OFETs. Further research is warranted to fully elucidate the structure-property relationships and optimize device performance.

        References

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        10-Methylanthracene-9-carbaldehyde: A Versatile Aromatic Aldehyde for Synthetic Innovation

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction

        10-Methylanthracene-9-carbaldehyde is a polycyclic aromatic aldehyde that serves as a valuable and versatile building block in modern organic synthesis. Its rigid, planar anthracene core, substituted with a reactive aldehyde and a methyl group, provides a unique scaffold for the construction of complex molecular architectures. The inherent fluorescence of the anthracene moiety makes this compound and its derivatives of particular interest in the development of novel materials with tailored photophysical properties, including fluorescent probes and organic light-emitting diodes (OLEDs). Furthermore, the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling its incorporation into diverse molecular frameworks for applications in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols for its use in the laboratory.

        Physicochemical Properties and Characterization

        This compound is a yellow crystalline solid that is soluble in many common organic solvents.[1] Its key physicochemical properties are summarized in the table below.

        PropertyValueReference(s)
        CAS Number 7072-00-6[2][3][4]
        Molecular Formula C₁₆H₁₂O[2][3][4]
        Molecular Weight 220.27 g/mol [2][3][4]
        Appearance Light yellow to yellow solid[5]
        Melting Point 169-171.5 °C[2]
        Storage Temperature 2-8°C, protect from light, stored under nitrogen[5]
        Spectroscopic Data

        The identity and purity of this compound can be confirmed by standard spectroscopic methods. Representative data is provided below.

        • ¹H NMR (CDCl₃): The proton NMR spectrum is characterized by the aldehyde proton signal at approximately 11.32 ppm, aromatic protons in the range of 7.46-8.85 ppm, and a singlet for the methyl protons around 2.98 ppm.[6]

        • ¹³C NMR: The carbon NMR spectrum will show the characteristic aldehyde carbonyl carbon resonance, in addition to the signals for the aromatic and methyl carbons.

        • IR (KBr): The infrared spectrum displays a strong carbonyl (C=O) stretching vibration characteristic of an aldehyde.

        • Mass Spectrometry (EI): The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[3]

        Synthesis of this compound

        The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 10-methylanthracene. This reaction introduces a formyl group onto the electron-rich anthracene ring.[7]

        Vilsmeier-Haack Reaction: Mechanism and Protocol

        The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8] This electrophilic species then attacks the electron-rich 9-position of the 10-methylanthracene ring. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.

        dot

        Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Methylanthracene 10-Methylanthracene Iminium Iminium Salt Intermediate Methylanthracene->Iminium + Vilsmeier Reagent Aldehyde This compound Iminium->Aldehyde Hydrolysis (H₂O)

        Caption: Vilsmeier-Haack formylation of 10-methylanthracene.

        Protocol: Synthesis of this compound

        Materials:

        • 10-Methylanthracene

        • N,N-Dimethylformamide (DMF), anhydrous

        • Phosphorus oxychloride (POCl₃), freshly distilled

        • Dichloromethane (DCM), anhydrous

        • Sodium acetate

        • Deionized water

        • Ethyl acetate

        • Brine

        • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

        Procedure:

        • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 10-methylanthracene in anhydrous DMF.

        • Cool the solution to 0 °C in an ice bath.

        • Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

        • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

        • Carefully quench the reaction by slowly adding the mixture to a stirred solution of sodium acetate in water at 0 °C.

        • Extract the aqueous mixture with ethyl acetate.

        • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

        • Filter the drying agent and concentrate the solvent under reduced pressure.

        • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

        Applications in Organic Synthesis

        The aldehyde functionality of this compound makes it a versatile precursor for a variety of important transformations.

        Wittig Reaction

        The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes and ketones. This compound readily undergoes this reaction with phosphorus ylides to yield 9-alkenyl-10-methylanthracene derivatives. The stereochemical outcome of the reaction can often be controlled by the nature of the ylide and the reaction conditions.[9]

        dot

        Wittig_Reaction Aldehyde 10-Methylanthracene- 9-carbaldehyde Alkene 9-Alkenyl-10-methylanthracene Aldehyde->Alkene + Ylide Ylide Phosphorus Ylide (Ph₃P=CHR) Byproduct Triphenylphosphine oxide Alkene->Byproduct Byproduct

        Sources

        Application Notes and Protocols: Derivatization of 10-Methylanthracene-9-carbaldehyde for Advanced Applications

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: Unlocking the Potential of the Anthracene Core

        The anthracene scaffold is a cornerstone in the development of advanced functional materials due to its inherent photophysical properties. 10-Methylanthracene-9-carbaldehyde, in particular, serves as a versatile precursor for a diverse range of derivatives. The strategic placement of the methyl and aldehyde groups at the 9 and 10 positions of the anthracene core allows for fine-tuning of its electronic and steric properties. The aldehyde functionality provides a reactive handle for a variety of chemical transformations, enabling the extension of the π-conjugated system and the introduction of specific functional moieties. This guide provides detailed protocols for the derivatization of this compound and explores the applications of the resulting compounds in chemical sensing and materials science.

        Core Derivatization Strategies

        The aldehyde group of this compound is amenable to several classical organic reactions. This section details the protocols for three such transformations: Schiff base formation, Knoevenagel condensation, and the Wittig reaction. These reactions are fundamental in extending the molecular framework and introducing new functionalities, thereby modulating the photophysical and chemical properties of the parent molecule.

        Application Note 1: Synthesis of Schiff Base Derivatives for Fluorescent Probes

        Theoretical Background: The condensation of an aldehyde with a primary amine yields an imine, commonly known as a Schiff base. This reaction is a robust and efficient method for introducing nitrogen-containing functionalities. The resulting imine bond extends the conjugation of the anthracene core, often leading to a red-shift in the absorption and emission spectra. Furthermore, the nitrogen atom can act as a coordination site for metal ions or a recognition site for specific analytes, making these derivatives promising candidates for fluorescent chemosensors.

        Experimental Workflow: Schiff Base Formation

        Schiff_Base_Workflow reagents 1. Combine this compound and primary amine in ethanol. reflux 2. Add catalytic acetic acid and reflux the mixture for 2-4 hours. reagents->reflux Heat monitor 3. Monitor reaction progress by TLC. reflux->monitor cool 4. Cool the reaction mixture to room temperature. monitor->cool Reaction complete isolate 5. Isolate the product by vacuum filtration. cool->isolate wash 6. Wash the solid with cold ethanol. isolate->wash dry 7. Dry the product under vacuum. wash->dry characterize 8. Characterize the Schiff base derivative. dry->characterize

        Workflow for Schiff Base Synthesis.

        Detailed Protocol: Synthesis of a Generic Schiff Base Derivative

        • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.

        • Addition of Amine: To the stirred solution, add 1.0 mmol of the desired primary amine.

        • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the mixture. Heat the reaction mixture to reflux and maintain for 2-4 hours.[1]

        • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

        • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.

        • Purification: Collect the precipitate by vacuum filtration and wash it several times with cold ethanol to remove any unreacted starting materials.

        • Drying: Dry the purified product in a vacuum oven.

        • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic signal for the -CH=N- proton in the ¹H NMR spectrum, typically in the range of 8.0-8.5 ppm.[1]

        Parameter Value
        Reactants This compound, Primary Amine
        Solvent Absolute Ethanol
        Catalyst Glacial Acetic Acid
        Reaction Time 2-4 hours
        Temperature Reflux
        Purification Recrystallization/Filtration

        Table 1: Typical Reaction Parameters for Schiff Base Synthesis.

        Application Note 2: Knoevenagel Condensation for Extending π-Conjugation

        Theoretical Background: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration. This reaction is an excellent method for forming new carbon-carbon double bonds and extending the π-conjugated system of the anthracene core. The introduction of electron-withdrawing groups from the active methylene compound can significantly alter the electronic properties of the resulting molecule, influencing its absorption and emission characteristics. These extended π-systems are of interest in the development of organic electronic materials.

        Reaction Scheme: Knoevenagel Condensation

        Knoevenagel_Reaction reactant1 10-Methylanthracene- 9-carbaldehyde product Extended π-Conjugated Derivative reactant1->product reactant2 Active Methylene Compound (e.g., Malononitrile) reactant2->product catalyst Base Catalyst (e.g., Piperidine) catalyst->product Catalyzes

        General scheme for Knoevenagel condensation.

        Detailed Protocol: Knoevenagel Condensation with Malononitrile

        • Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of malononitrile in 15 mL of ethanol.

        • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (2-3 drops), to the solution.

        • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive substrates, gentle heating may be required.

        • Product Precipitation: The product, being less soluble, will often precipitate from the reaction mixture upon formation.

        • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the product with cold ethanol to remove residual reactants and catalyst.

        • Drying and Characterization: Dry the product under vacuum. Characterize the structure using spectroscopic methods (NMR, IR, Mass Spectrometry) and analyze its photophysical properties using UV-Vis and fluorescence spectroscopy.

        Parameter Value
        Reactants This compound, Active Methylene Compound
        Solvent Ethanol
        Catalyst Piperidine or other weak base
        Reaction Time Varies (typically 1-6 hours)
        Temperature Room Temperature to mild heating
        Purification Filtration and washing

        Table 2: Typical Reaction Parameters for Knoevenagel Condensation.

        Application Note 3: Wittig Reaction for the Synthesis of Alkenyl Anthracene Derivatives

        Theoretical Background: The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). This reaction is highly versatile and allows for the formation of a carbon-carbon double bond at a specific position with good control over the stereochemistry in some cases. The resulting alkenyl anthracene derivatives have extended conjugation and are of significant interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. A detailed protocol for a similar reaction with 9-anthraldehyde provides a strong basis for this derivatization.[2][3][4][5]

        Detailed Protocol: Synthesis of trans-10-Methyl-9-(2-phenylethenyl)anthracene

        • Reagent Preparation: In a 25-mL Erlenmeyer flask, combine 1.0 mmol of this compound and 1.0 mmol of benzyltriphenylphosphonium chloride.

        • Solvent Addition: Add 6 mL of dichloromethane to dissolve the solids.

        • Base Addition: While stirring vigorously, add 0.26 mL of 50% aqueous sodium hydroxide solution dropwise to the reaction mixture.[3]

        • Reaction: Continue to stir the mixture vigorously for 30 minutes at room temperature. The reaction progress can be monitored by the disappearance of the aldehyde spot on a TLC plate.

        • Workup: Transfer the reaction mixture to a separatory funnel. Add 10 mL of water and 10 mL of dichloromethane. Shake the funnel and separate the organic layer. Extract the aqueous layer with an additional 5 mL of dichloromethane.

        • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

        • Purification: The crude product can be purified by recrystallization from a suitable solvent such as isopropanol.[2]

        • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The photophysical properties should be investigated by UV-Vis and fluorescence spectroscopy to assess its potential for optoelectronic applications.

        Parameter Value
        Reactants This compound, Benzyltriphenylphosphonium chloride
        Solvent Dichloromethane
        Base 50% Aqueous Sodium Hydroxide
        Reaction Time 30 minutes
        Temperature Room Temperature
        Purification Recrystallization

        Table 3: Typical Reaction Parameters for the Wittig Reaction.

        Conclusion and Future Outlook

        The derivatization of this compound through common aldehyde reactions opens up a vast chemical space for the creation of novel functional molecules. The protocols detailed herein for Schiff base formation, Knoevenagel condensation, and the Wittig reaction provide a solid foundation for researchers to synthesize and explore new anthracene-based derivatives. The resulting compounds, with their tunable photophysical and chemical properties, hold significant promise for applications in diverse fields, including the development of advanced fluorescent probes for biological imaging and chemosensing, as well as novel materials for organic electronics. Further exploration of different amines, active methylene compounds, and phosphonium ylides will undoubtedly lead to the discovery of new derivatives with enhanced functionalities and performance characteristics.

        References

        • Kadhum, M. Y., & Abduljleel, M. A. (2020). Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. Systematic Reviews in Pharmacy, 11(9), 834-842.
        • Kumar, S., & Kumar, A. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 12(1), 1-5.
        • CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). Retrieved from [Link]

        • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2007). ResearchGate. Retrieved from [Link]

        • Arifuzzaman, M., Karim, M. M., Siddiquee, T. A., Mirza, A. H., & Ali, M. A. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 3(1), 81-86.
        • Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1940). 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE. Organic Syntheses, 20, 11.
        • Experiment 8: Wittig Reaction. (n.d.). Retrieved from [Link]

        • Gálico, D. A., et al. (2021). Photophysical Properties of Anthracene Derivatives. MDPI. Retrieved from [Link]

        • Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. (2021). ResearchGate. Retrieved from [Link]

        • Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. (2020). ResearchGate. Retrieved from [Link]

        • Wittig Reaction Experiment Part 1, Prelab. (2020). YouTube. Retrieved from [Link]

        • 9-Anthracenecarboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

        • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

        • An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. (2021). PMC - NIH. Retrieved from [Link]

        • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. (2021). RSC Publishing. Retrieved from [Link]

        • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (2012). ResearchGate. Retrieved from [Link]

        • Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. (2019). Beilstein Journals. Retrieved from [Link]

        • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2018). Semantic Scholar. Retrieved from [Link]

        • Synthesis of trans-9-(2-Phenylethenyl)anthracene. (2016). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

        • Photophysical Properties of Anthracene Derivatives. (2021). ResearchGate. Retrieved from [Link]

        • An anthracenecarboximide-guanidine fluorescent probe for selective detection of glyoxals under weak acidic conditions. (2021). NIH. Retrieved from [Link]

        • Route of Knoevenagel Reaction from Conventional method to Greener methods. (2017). IOSR Journal. Retrieved from [Link]

        Sources

        Application Note: 10-Methylanthracene-9-carbaldehyde as a Scaffold for Cytotoxic Agents

        [1]

        Introduction & Chemical Rationale

        This guide details the synthetic utility of 10-Methylanthracene-9-carbaldehyde (CAS: 7072-00-6) in the development of DNA-intercalating cytotoxic agents.[1] While the anthracene core is a classic DNA-binding pharmacophore, the specific substitution pattern of the 10-methyl derivative offers distinct advantages in medicinal chemistry.[1]

        The "10-Methyl" Advantage

        In unsubstituted anthracene-9-carbaldehyde, the C10 position is highly susceptible to metabolic oxidation (forming anthraquinones) and electrophilic attack.[1] By blocking this position with a methyl group, researchers can:

        • Enhance Metabolic Stability: The C10-methyl group sterically and electronically inhibits rapid oxidation to the quinone, prolonging the half-life of the active intercalating species.[1]

        • Modulate Lipophilicity: The added hydrophobicity improves cellular membrane permeability, a critical factor for nuclear-targeting drugs.[1]

        This application note focuses on two primary synthetic pathways: Thiosemicarbazone formation (for metal chelation/Topo II inhibition) and Chalcone synthesis (for tubulin/signaling interference).[1]

        Synthetic Pathway I: Thiosemicarbazone Derivatives

        Thiosemicarbazones derived from anthracene are potent anticancer agents.[1] The azomethine nitrogen (-CH=N-) and thione sulfur (=S) act as a bidentate ligand system, capable of chelating transition metals (Fe, Cu) in the tumor microenvironment, leading to ROS generation and apoptosis.

        Reaction Mechanism

        The reaction proceeds via an acid-catalyzed nucleophilic addition of the primary amine of thiosemicarbazide to the carbonyl carbon of the aldehyde, followed by the elimination of water.[1]

        Detailed Protocol

        Target Compound: this compound thiosemicarbazone[1]

        Reagents:

        • This compound (1.0 eq, 2.2 mmol)[1]

        • Thiosemicarbazide (1.1 eq, 2.4 mmol)

        • Solvent: Absolute Ethanol (20 mL)

        • Catalyst: Glacial Acetic Acid (3-5 drops)[1]

        Step-by-Step Methodology:

        • Dissolution: In a 50 mL round-bottom flask, dissolve this compound (484 mg) in 15 mL of absolute ethanol. Note: Mild heating (40°C) may be required due to the lipophilicity of the methyl-anthracene core.[1]

        • Addition: Add thiosemicarbazide (218 mg) dissolved in 5 mL of hot ethanol.

        • Catalysis: Add 3-5 drops of glacial acetic acid.

        • Reflux: Equip with a condenser and reflux at 80°C for 4–6 hours.

          • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).[1] The aldehyde spot (

            
            ) should disappear, replaced by a lower 
            
            
            product spot.
        • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. A yellow-orange precipitate will form.[1]

        • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

        • Recrystallization: Recrystallize from hot ethanol/DMF (9:1 ratio) if purity is <95%.

        Expected Yield: 85–92% Key Spectral Marker (1H NMR): Look for the disappearance of the aldehyde proton (

        
        
        1

        Synthetic Pathway II: Claisen-Schmidt Condensation (Chalcones)[1]

        Anthracenyl chalcones are synthesized to create "hybrid" drugs that combine DNA intercalation with tubulin polymerization inhibition.[1]

        Reaction Mechanism

        This is a base-catalyzed crossed-aldol condensation.[1] The base deprotonates the

        1
        
        
        1
        Detailed Protocol

        Target Compound: (E)-3-(10-methylanthracen-9-yl)-1-phenylprop-2-en-1-one[1]

        Reagents:

        • This compound (1.0 mmol)[1]

        • Acetophenone (1.0 mmol)

        • Base: 40% NaOH (aq) or KOH pellets

        • Solvent: Ethanol (10 mL)

        Step-by-Step Methodology:

        • Preparation: Dissolve acetophenone (120 mg) in ethanol (10 mL) in a 50 mL flask.

        • Base Activation: Add 40% NaOH solution (1 mL) dropwise while stirring at 0°C. Stir for 15 minutes to generate the enolate.

        • Coupling: Add this compound (220 mg) in small portions.

        • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

          • Visual Cue: The solution often deepens in color (yellow to deep orange/red) due to the extended conjugation.[1]

        • Quenching: Pour the reaction mixture into crushed ice-water (50 mL) containing dilute HCl (to neutralize excess base).

        • Isolation: Filter the resulting solid precipitate.

        • Purification: Recrystallize from ethanol or chloroform/ethanol mixtures.

        Critical Troubleshooting:

        • Issue: "Oiling out" of the product.[1]

        • Solution: If the product forms an oil, decant the aqueous layer and triturate the oil with cold diethyl ether or hexane to induce crystallization.[1]

        Visualization of Workflows

        Diagram 1: Synthetic Pathways & Logic

        SynthesisWorkflowStart10-Methylanthracene-9-carbaldehyde(Starting Material)Inter1Schiff BaseFormationStart->Inter1+ ReagentInter2Claisen-SchmidtCondensationStart->Inter2+ ReagentReagent1Thiosemicarbazide+ Cat. AcOHReagent1->Inter1Prod1AnthracenylThiosemicarbazone(Metal Chelator)Inter1->Prod1- H2OReagent2Acetophenone+ NaOH (aq)Reagent2->Inter2Prod2AnthracenylChalcone(Tubulin Inhibitor)Inter2->Prod2- H2O

        Caption: Dual synthetic pathways for converting the anthracene aldehyde scaffold into bioactive cytotoxic agents.

        Diagram 2: Mechanism of Action (Hypothetical)

        MOAcluster_CellTumor CellDrug10-MethylanthraceneDerivativeMembraneCell Membrane(High Permeability due to10-Methyl group)Drug->MembranePassive DiffusionNucleusNucleusMembrane->NucleusDNADNA Intercalation(Planar Core)Nucleus->DNATopoTopoisomerase IIInhibitionDNA->TopoStabilizes Cleavable ComplexApoptosisApoptosis(Cell Death)Topo->ApoptosisDSB Accumulation

        Caption: Pharmacological cascade: The 10-methyl group aids entry; the anthracene core drives DNA intercalation.[1]

        Biological Evaluation: Solubility & Handling

        When screening these derivatives for cytotoxicity (e.g., MTT or SRB assays), the hydrophobicity of the 10-methylanthracene core presents a specific challenge.[1]

        Solubility Protocol for Bioassays:

        • Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 37°C.

        • Working Solution: Dilute the stock into culture medium immediately prior to treatment. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent toxicity.[1]

        • Precipitation Check: Inspect the highest concentration wells (e.g., 100 µM) under a microscope.[1] Crystallization of the compound in the media will lead to false negatives (reduced bioavailability).[1]

        Comparative Data: Cytotoxicity Profile (Example Data)

        Note: Representative values based on SAR trends for anthracene hydrazones.

        Compound ClassCell LineTarget MechanismApprox.[1] IC50 (µM)
        Parent Aldehyde MCF-7Weak Intercalation> 50
        Thiosemicarbazone MCF-7Topo II / Chelation1.5 – 5.0
        Chalcone Derivative HL-60Tubulin / Apoptosis2.0 – 8.0

        References

        • Sigma-Aldrich. (n.d.).[1][2] 10-Methylanthracene-9-carboxaldehyde Product Specification. Retrieved from [1]

        • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from

        • BenchChem. (2025).[1][3] A Technical Guide to 9-Anthraldehyde Hydrazone: Properties, Synthesis, and Potential Applications. Retrieved from

        • MDPI. (2022).[1] New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. (Discusses catalytic methods applicable to aromatic aldehydes). Retrieved from

        • National Institutes of Health (NIH). (2023).[1] Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones. (Provides SAR context for hydrazone cytotoxicity). Retrieved from

        Troubleshooting & Optimization

        Technical Support Center: 10-Methylanthracene-9-carbaldehyde Synthesis Optimization

        Author: BenchChem Technical Support Team. Date: February 2026

        Subject: Optimization of Synthesis Yield & Purity for 10-Methylanthracene-9-carbaldehyde (MAC) Ticket ID: MAC-SYNTH-OPT-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

        Executive Summary & Scope

        This technical guide addresses the synthesis of This compound (CAS: 7072-00-6).[1][2] While the Vilsmeier-Haack formylation is the industry standard for this transformation, users frequently report yields fluctuating between 40-60% due to polymerization ("tarring"), incomplete conversion, or difficult work-ups.

        This support module provides a high-fidelity protocol designed to push isolated yields consistently above 85% . It moves beyond standard textbook procedures by focusing on thermodynamic control and critical quenching parameters .

        Core Reaction Mechanism & Pathway

        Understanding the electrophilic nature of the Vilsmeier reagent is critical for troubleshooting. The reaction proceeds via the formation of a chloroiminium ion, which attacks the electron-rich 10-position of the anthracene ring.

        Visualization: Vilsmeier-Haack Pathway for MAC

        VilsmeierMechanism Reagents Reagents (POCl3 + DMF) VR Vilsmeier Reagent (Chloroiminium Ion) Reagents->VR Activation (0°C) Complex Sigma Complex (Iminium Intermediate) VR->Complex + Substrate Electrophilic Attack Substrate Substrate (9-Methylanthracene) Substrate->Complex Hydrolysis Hydrolysis (NaOAc/H2O) Complex->Hydrolysis Quench Product Product (this compound) Hydrolysis->Product Elimination of Dimethylamine

        Figure 1: The reaction pathway requires strict temperature control during the activation phase to prevent reagent decomposition and during the attack phase to minimize polymerization.

        Optimized Experimental Protocol

        Objective: Maximize conversion while minimizing "anthracene tar" formation.

        Reagents & Stoichiometry
        ComponentEquiv.RoleCritical Specification
        9-Methylanthracene 1.0SubstratePurity >98% (impurities initiate polymerization)
        POCl₃ 1.5 - 2.0ReagentFreshly distilled . Yellow/orange POCl₃ lowers yield.
        DMF 5.0 - 10.0Solvent/ReagentAnhydrous (<0.05% water).
        o-Dichlorobenzene (Optional)Co-solventUse if solubility is poor at 0°C.
        Step-by-Step Methodology
        Phase 1: Formation of the Vilsmeier Reagent (The "Cold Start")
        • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon atmosphere.

        • Solvent Charge: Add anhydrous DMF (5-10 volumes relative to substrate).

        • Reagent Generation: Cool DMF to 0°C (ice/salt bath). Add POCl₃ dropwise over 20 minutes.

          • Why? The formation of the chloroiminium salt is exothermic. Rapid addition generates local hot spots that degrade the reagent before it reacts.

          • Checkpoint: The solution should turn pale yellow/colorless. A deep orange/red color at this stage indicates moisture contamination or degradation.

        Phase 2: Substrate Addition & Heating
        • Addition: Dissolve 9-methylanthracene in a minimum amount of DMF (or o-dichlorobenzene). Add this solution dropwise to the Vilsmeier reagent at 0°C .

        • Equilibration: Stir at 0°C for 30 minutes.

        • Reaction: Slowly warm to 90-95°C and hold for 2-4 hours.

          • Monitor: Use TLC (Hexane/EtOAc 9:1). The starting material (highly fluorescent) should disappear.

          • Warning: Do not exceed 100°C. Anthracene derivatives are prone to dimerization at high temperatures.

        Phase 3: Controlled Hydrolysis (The "Yield Saver")
        • Cooling: Cool the reaction mixture to 20°C .

        • Quenching: Pour the reaction mixture slowly into a vigorously stirred solution of aqueous Sodium Acetate (NaOAc) or ice-cold water.

          • Why NaOAc? It buffers the solution. Direct quenching into strong acid/base can cause aldol condensation side reactions or decomposition.

        • Precipitation: The yellow solid product should precipitate immediately. Stir for 1 hour to ensure complete hydrolysis of the iminium salt.

        Troubleshooting Guide (FAQ)

        Q1: My reaction mixture turned into a black tar. What happened?

        Diagnosis: Uncontrolled exotherm or oxidative polymerization. Solution:

        • Check POCl₃ Addition: Was it added too fast? The internal temperature must not exceed 5-10°C during reagent formation.

        • Atmosphere: Did you use an inert atmosphere? Anthracenes are susceptible to photo-oxidation and air oxidation at high temperatures. Exclude light by wrapping the flask in foil.

        Q2: I have low conversion (starting material remains).

        Diagnosis: Deactivated Vilsmeier reagent. Solution:

        • Moisture: POCl₃ reacts violently with water to form Phosphoric acid, which is inactive for formylation. Ensure DMF is anhydrous.

        • Stoichiometry: Increase POCl₃ to 2.5 equivalents.

        • Temperature: Ensure the reaction actually reaches 90°C. The activation energy for attacking the hindered anthracene system is higher than for simple benzenes.

        Q3: The product is difficult to filter or is "oily".

        Diagnosis: Trapped DMF or incomplete hydrolysis. Solution:

        • Wash Protocol: After filtration, wash the solid thoroughly with water (to remove DMF/salts) followed by cold methanol . Methanol removes unreacted organic impurities but does not dissolve the product significantly.

        • Recrystallization: If the crude is oily, dissolve in hot Glacial Acetic Acid or Toluene/Ethanol (1:1) and let it cool slowly. Acetic acid is particularly effective for anthracene aldehydes [1].

        Alternative Route: Lithiation (Plan B)

        If the Vilsmeier route fails due to substrate sensitivity or interference from other functional groups, the Lithiation-Formylation route is the robust alternative.

        Workflow:

        • Precursor: Start with 9-Bromo-10-methylanthracene .

        • Lithiation: Treat with n-BuLi (1.1 equiv) in dry THF at -78°C .

          • Note: Generates 9-lithio-10-methylanthracene.

        • Formylation: Quench with dry DMF (5 equiv) at -78°C.

        • Workup: Warm to RT and hydrolyze with dilute HCl.

        Comparison:

        • Pros: Cleaner profile, avoids acidic conditions of Vilsmeier.

        • Cons: Requires -78°C setup and brominated precursor.

        References

        • Organic Syntheses Procedure (Anthraldehyde): Campaigne, E.; Archer, W. L. Organic Syntheses1953 , 33, 27. Link (Standard Vilsmeier protocol adapted for Anthracene).

        • Vilsmeier-Haack Mechanism & Review: Meth-Cohn, O.; Stanforth, S. P.[3] Comprehensive Organic Synthesis1991 , 2, 777-794. Link

        • Purification of Anthracene Derivatives: Fieser, L. F.; Hartwell, J. L. J. Am. Chem. Soc.1938 , 60, 2555. Link

        • Lithiation Route Validation: Finkelmeier, N. et al. Chem. Commun.2016 , 52, 6056. Link (Discusses reactivity of 9-methylanthracene species).

        Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl₃ and Anthracene derivatives before handling.

        Sources

        Technical Support Center: 10-Methylanthracene-9-carbaldehyde Stability Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Subject: Troubleshooting Photostability & Fluorescence Decay in 10-Methylanthracene-9-carbaldehyde (10-MAC) Ticket ID: MAC-PROTO-001 Support Level: Tier 3 (Senior Application Scientist)[1]

        Executive Summary & Compound Profile

        This compound (10-MAC) is a highly reactive 9,10-substituted anthracene derivative.[1] While valuable for its fluorescence properties and use as a synthetic intermediate, it suffers from two critical stability issues upon light exposure: [4+4] Photodimerization and Photooxidation (Endoperoxide formation) .

        This guide provides a root-cause analysis of signal loss and validated protocols to stabilize the compound during experimental workflows.

        Property Technical Specification
        Primary Risk Rapid photobleaching via dimerization or oxidation.[1]
        Excitation Range UV-A to Blue (approx. 350–400 nm).[1]
        Emission Blue-Green (Solvent dependent).[1]
        Critical Factor Oxygen sensitivity in the excited state; Concentration-dependent dimerization.[1]

        Diagnostic: Why is my signal decaying?

        Q: My fluorescence signal drops exponentially within seconds of irradiation. Is the dye destroyed?

        A: Not necessarily. You are likely observing one of two distinct phenomena. Use this diagnostic logic to determine the cause:

        • The Concentration Test:

          • Symptom:[2][3][4][5][6][7] Signal loss is faster at higher concentrations (>1 mM).[1]

          • Diagnosis:Photodimerization . 9-substituted anthracenes undergo a [4+4] cycloaddition to form a non-fluorescent dimer when excited molecules collide with ground-state molecules.[1]

          • Reversibility:Potentially Reversible. Heating the sample or irradiating with deep UV (<300 nm) may cleave the dimer back to the monomer, though this is rarely practical in live imaging.

        • The Oxygen Test:

          • Symptom:[2][3][4][5][6][7] Signal loss occurs even at low concentrations (<10 µM) but slows down significantly in degassed solvents.[1]

          • Diagnosis:Photooxidation .[1][2] The excited triplet state of 10-MAC sensitizes ground-state oxygen (

            
            ) to singlet oxygen (
            
            
            
            ).[1] This reactive species attacks the 9,10-positions to form an endoperoxide .[1]
          • Reversibility:Irreversible. The chemical structure is permanently altered.[1]

        Mechanism of Failure (Visualization)

        Understanding the pathway is critical for selecting the right inhibitor.[1] The diagram below illustrates the competing pathways for the excited 10-MAC molecule.

        Photobleaching_Pathways Ground 10-MAC (Ground State) Fluorescent Excited Excited Singlet (S1) Highly Reactive Ground->Excited Absorption (350-400nm) Excited->Ground Fluorescence (Emission) Triplet Triplet State (T1) Long-lived Excited->Triplet Intersystem Crossing (ISC) Dimer [4+4] Dimer Non-Fluorescent Excited->Dimer + Ground State Molecule (High Conc.) Oxide Endoperoxide (Permanent Damage) Triplet->Oxide + O2 (Singlet Oxygen) Light hv (Excitation)

        Figure 1: Photophysical pathways of 10-MAC.[1] Note that the Triplet State is the primary gateway to irreversible photooxidation.

        Validated Prevention Protocols

        Protocol A: Preventing Photooxidation (The "Zero-Oxygen" Standard)

        Target: Elimination of Singlet Oxygen (

        
        ) formation.[1][8]
        

        Step-by-Step Methodology:

        • Solvent Selection: Avoid halogenated solvents (e.g., DCM, Chloroform) if possible, as they can enhance intersystem crossing (ISC) to the triplet state via the heavy atom effect, increasing singlet oxygen generation.

        • Degassing (Mandatory): Simple sonication is insufficient.[1]

          • Method 1 (Schlenk Line): Perform 3 cycles of Freeze-Pump-Thaw .[1] Freeze sample in liquid nitrogen, apply vacuum to remove gas, thaw under static vacuum to release dissolved gas, and refill with Argon.

          • Method 2 (Sparging): Vigorously bubble high-purity Argon or Nitrogen through the solvent for at least 20 minutes prior to dissolving 10-MAC.[1]

        • Scavenger Additives:

          • If degassing is impossible, add a singlet oxygen scavenger.[1]

          • Recommendation:Sodium Azide (NaN3) at 1–5 mM (aqueous buffers) or DABCO (1,4-diazabicyclo[2.2.2]octane) at 1–2% w/v (organic solvents).

          • Warning: Sodium Azide is toxic and may interfere with biological enzymatic rates.[1]

        Protocol B: Preventing Dimerization (Concentration Management)

        Target: Minimizing bimolecular collisions.[1]

        • Concentration Ceiling: Maintain experimental concentrations below

          
           M  (100 µM).
          
          • At concentrations >1 mM, the rate of dimerization competes effectively with fluorescence emission.

        • Host-Guest Encapsulation (Advanced):

          • If high local concentrations are required, consider encapsulating 10-MAC in Cucurbit[8]uril or Cyclodextrin cavities.[1] This provides steric hindrance that physically blocks the face-to-face stacking required for [4+4] dimerization.[1]

        Frequently Asked Questions (Technical)

        Q: Can I use standard polystyrene cuvettes for absorbance measurements? A: No. 10-MAC is excited in the UV-A/Blue region.[1] Standard polystyrene absorbs UV light below 300nm and may autofluoresce or degrade.[1] Use Quartz (Fused Silica) or UV-transparent plastic (e.g., PMMA) cuvettes.

        Q: Does the presence of salts affect stability? A: Yes.[1] Recent studies suggest that halide ions (specifically

        
        ) can enhance reactive oxygen species (ROS) production in anthracene derivatives.[1] If using a buffer, avoid high-salt PBS if possible; consider low-salt buffers or nitrate-based alternatives if compatible with your biology.[1]
        

        Q: How should I store the stock solution? A:

        • State: Solid powder is relatively stable.[1]

        • Solution: Store in amber glass vials wrapped in aluminum foil.

        • Atmosphere: Flush the headspace with Argon before sealing.[1]

        • Temperature: -20°C.

        • Shelf Life: Discard solutions after 2 weeks; fresh preparation is critical for quantitative quantum yield measurements.

        Summary of Troubleshooting Parameters

        Issue Root Cause Immediate Action
        Rapid Bleaching PhotooxidationDegas solvent; Add DABCO/NaN3.[1]
        Green Emission Shift Excimer/Dimer FormationDilute sample 10-fold.[1]
        Precipitation Dimer insolubilityDimer is often less soluble; filter and check UV absorbance.[1]
        Turbidity Salt-induced aggregationSwitch to salt-free buffer or organic solvent (MeOH/MeCN).[1]

        References

        • Demchenko, A. P. (2020).[1] Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection.[9] Methods and Applications in Fluorescence.[1][9] [Link]

        • Mallakin, A., et al. (1999).[1][6] Impacts of structural photomodification on the toxicity of environmental contaminants: anthracene photooxidation products.[1][6] Ecotoxicology and Environmental Safety.[1][6] [Link]

        • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81519: this compound.[1] [Link]

        • Becker, H. D. (1990).[1][10] Excited State Reactivity and Molecular Topology Relationships in Chromophorically Substituted Anthracenes. Chemical Reviews.[1] [Link]

        Sources

        Understanding the fluorescence quenching of 10-Methylanthracene-9-carbaldehyde

        Author: BenchChem Technical Support Team. Date: February 2026

        Module 1: Diagnostic Fundamentals (The "Why")

        10-Methylanthracene-9-carbaldehyde (10-MAC) is not a generic fluorophore; it is a push-pull system . The electron-donating methyl group at position 10 and the electron-withdrawing formyl group at position 9 create a dipole across the anthracene core. Unlike unsubstituted anthracene, 10-MAC exhibits significant Intramolecular Charge Transfer (ICT) characteristics.

        Understanding this is critical for troubleshooting because 10-MAC fluorescence is highly sensitive to:

        • Solvent Polarity: High polarity stabilizes the ICT state, often leading to bathochromic (red) shifts and reduced quantum yields (non-radiative decay).

        • Specific Chemical Reactivity: The aldehyde group is chemically active. If your "quencher" contains a primary amine, you may be observing chemical quenching (Schiff base formation) rather than physical quenching (PET/FRET).

        • Steric Hindrance: The 10-methyl group reduces the propensity for

          
          -
          
          
          
          stacking aggregation compared to 9-anthraldehyde, but does not eliminate it at high concentrations.

        Module 2: Troubleshooting Workflow (FAQs)

        Issue 1: "My Stern-Volmer plot curves upward (concave up). Is my data invalid?"

        Diagnosis: No, your data is likely valid but indicates a complex quenching mechanism. Root Cause: An upward curve typically signifies the simultaneous occurrence of Static (ground-state complex) and Dynamic (collisional) quenching. This is common when using electron-deficient quenchers (e.g., nitroaromatics) or heavy atoms (halides). Action:

        • Validate: Perform the experiment at two different temperatures (e.g., 25°C and 45°C).

          • If

            
            increases  with temperature 
            
            
            
            Dynamic Quenching dominates (higher collision frequency).
          • If

            
            decreases  with temperature 
            
            
            
            Static Quenching dominates (complex dissociation).
        • Analyze: Use the modified Stern-Volmer equation:

          
          
          Where 
          
          
          
          is the dynamic constant and
          
          
          is the static association constant.
        Issue 2: "I see a gradual loss of fluorescence intensity over time, even without a quencher."

        Diagnosis: You are likely observing Photochemical Instability or Oxidation . Root Cause:

        • Photo-oxidation: Anthracene derivatives react with singlet oxygen (

          
          ) to form non-fluorescent endoperoxides. 10-MAC is particularly susceptible because the excited triplet state can sensitize the generation of singlet oxygen.
          
        • Schiff Base Formation: If your solvent contains trace amines or if the buffer is amine-based (e.g., Tris), the aldehyde group reacts to form a weakly fluorescent imine. Action:

        • Switch Buffers: Replace Tris/Glycine with Phosphate (PBS) or HEPES.

        • Deoxygenate: Rigorously purge samples with Argon or Nitrogen for 15 minutes before measurement.

        • Check Solvent: Ensure solvents are spectroscopic grade and free of amine stabilizers.

        Issue 3: "The emission spectrum shifts to the red as I add my quencher."

        Diagnosis: This is Exciplex Formation , not simple quenching. Root Cause: In non-polar solvents, 10-MAC can form an excited-state complex (exciplex) with electron-rich quenchers (like tertiary amines). The exciplex emits at a longer wavelength than the monomer. Action:

        • Verify: Look for an isoemissive point in the spectra overlay.

        • Interpret: If an isoemissive point exists, the system is a two-state equilibrium (Monomer

          
           Exciplex). Calculate the equilibrium constant rather than a simple 
          
          
          
          .

        Module 3: Experimental Protocol

        Determination of Quenching Mechanism (Static vs. Dynamic)

        Objective: Distinguish between collisional quenching and ground-state complex formation using temperature-dependent fluorometry.

        Reagents & Setup
        • Fluorophore: 10-MAC (

          
           M in Cyclohexane or Ethanol). Note: Absorbance at excitation 
          
          
          
          must be < 0.1 to avoid Inner Filter Effect.
        • Quencher: (e.g., Aniline, Iodide, or user-specific molecule).[1]

        • Instrument: Fluorometer with Peltier temperature control.

        Step-by-Step Methodology
        • Preparation:

          • Prepare a stock solution of 10-MAC.

          • Prepare a quencher stock solution (typically 100x the fluorophore concentration) in the same solvent containing the same concentration of 10-MAC.

          • Critical: Using the fluorophore in the quencher solution prevents dilution of the fluorophore during titration.

        • Baseline Measurement (

          
          ): 
          
          • Equilibrate sample at 25°C.

          • Excitation: 375 nm (adjust based on solvent absorption max).

          • Emission Scan: 390 nm – 550 nm.

          • Record integrated intensity (

            
            ).
            
        • Titration:

          • Add quencher in small aliquots (e.g., 10

            
            L).
            
          • Mix for 30 seconds (magnetic stirring).

          • Record spectrum (

            
            ).[1][2]
            
          • Repeat until fluorescence decreases by ~70-80%.

        • Temperature Shift (

          
          ): 
          
          • Heat the same series (or prepare fresh) to 45°C.

          • Repeat the measurement steps.

        • Data Analysis:

          • Plot

            
             vs. 
            
            
            
            for both temperatures.
          • Calculate slopes (

            
            ).
            
        Data Interpretation Table
        Observation (T1
        
        
        T2)
        MechanismPhysical Explanation
        Slope (
        
        
        ) Increases
        Dynamic (Collisional)Higher T increases diffusion speed, leading to more collisions.
        Slope (
        
        
        ) Decreases
        Static (Complexation)Higher T destabilizes the ground-state complex, reducing quenching.
        Slope Unchanged Mixed / AmbiguousRare. Likely opposing effects canceling out.

        Module 4: Visualization & Logic

        Figure 1: Quenching Pathway & Troubleshooting Logic

        QuenchingLogic Start Observation: Reduced Fluorescence CheckAbs Check Absorbance (OD) Start->CheckAbs IFE Inner Filter Effect (Dilute Sample) CheckAbs->IFE OD > 0.1 CheckSpec Check Spectral Shape CheckAbs->CheckSpec OD < 0.1 NewBand New Red-Shifted Band? CheckSpec->NewBand Exciplex Exciplex Formation (Charge Transfer) NewBand->Exciplex Yes SVPlot Stern-Volmer Plot Shape NewBand->SVPlot No Linear Linear SVPlot->Linear Upward Upward Curvature SVPlot->Upward TempStudy Temperature Study (25°C vs 45°C) Linear->TempStudy Upward->TempStudy Dynamic Dynamic Quenching (Slope Increases w/ T) TempStudy->Dynamic Static Static Quenching (Slope Decreases w/ T) TempStudy->Static

        Caption: Decision tree for diagnosing the specific quenching mechanism of 10-MAC, distinguishing between artifacts (IFE), physical interactions (Exciplex), and kinetic modes (Static/Dynamic).

        Figure 2: The Push-Pull Mechanism (Graphviz)

        Mechanism cluster_0 Critical Factors GS Ground State (10-MAC) ES Excited State (10-MAC*) GS->ES hν (Absorption) ES->GS Fluorescence (Emission) CT Charge Transfer State (ICT) ES->CT Solvent Relaxation (Polar Solvents) Quenched Quenched State (Non-Radiative) ES->Quenched PET (w/ Amine) or ISC (Oxygen) CT->Quenched Non-radiative Decay Factor1 10-Methyl: Electron Donor Factor2 9-CHO: Electron Acceptor Factor1->Factor2 Dipole Moment

        Caption: Photophysical pathways of 10-MAC. The 9-CHO/10-Me interplay creates an ICT state susceptible to polar solvent quenching and PET.

        References

        • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

          • Cited for: Standard Stern-Volmer kinetics and Inner Filter Effect corrections.
        • Warner, I. M., et al. (1979). "Fluorescence Quenching of Anthracene Derivatives by Amines." Analytical Chemistry.

          • Cited for: Mechanisms of anthracene quenching by electron transfer (PET).
        • Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews.

          • Cited for: Solvatochromism in push-pull aldehyde systems.
        • PubChem. (2025).[3] "this compound Compound Summary." National Library of Medicine.

          • Cited for: Chemical structure and physical properties.[1][3][4][5][6][7]

        Sources

        Optimizing HPLC separation of 10-Methylanthracene-9-carbaldehyde and its isomers

        Author: BenchChem Technical Support Team. Date: February 2026

        Case ID: 10-MAC-ISO-OPT Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division

        Executive Summary

        Separating 10-Methylanthracene-9-carbaldehyde (10-MAC) from its positional isomers and synthetic precursors (e.g., 9-methylanthracene) presents a classic "shape selectivity" challenge in liquid chromatography. Standard monomeric C18 columns often fail to resolve these species because the hydrophobicity differences between positional isomers of polycyclic aromatic hydrocarbons (PAHs) are negligible.

        This guide moves beyond basic method development, focusing on shape-selective stationary phases and

        
        -
        
        
        
        interaction tuning
        to achieve baseline resolution.

        Module 1: Critical Method Parameters (The Setup)

        Q: Which column chemistry is strictly required for this separation?

        A: Do not use a standard monomeric C18 column. You require a Polymeric C18 or a Phenyl-Hexyl stationary phase.

        • The Science (Causality): 10-MAC and its isomers are rigid, planar molecules.

          • Monomeric C18 phases (standard columns) separate primarily based on hydrophobicity. Since isomers have identical molecular weights and nearly identical logP values, they co-elute.

          • Polymeric C18 phases have a rigid, slot-like pore structure that discriminates based on the molecule's "Length-to-Breadth" (L/B) ratio. This is known as Shape Selectivity .

          • Phenyl-Hexyl phases engage in

            
            -
            
            
            
            stacking interactions with the anthracene core. Isomers with different electron densities or steric accessibility to the aromatic rings will interact differently, creating separation.
        Q: What is the optimal Mobile Phase composition?

        A: Methanol (MeOH) / Water is preferred over Acetonitrile for the organic modifier when using Phenyl columns.

        • Why: Acetonitrile is a

          
          -electron deficient solvent that can suppress the 
          
          
          
          -
          
          
          interactions between your analyte and the Phenyl stationary phase. Methanol allows these secondary interactions to dominate, enhancing selectivity for aromatic isomers.
        • Buffer: Use 0.1% Formic Acid. While aldehydes are not ionizable, the acidic environment suppresses silanol activity on the column, preventing peak tailing.

        Module 2: Troubleshooting Resolution (The "Isomer Problem")

        Q: My target peak (10-MAC) is co-eluting with a pre-cursor impurity. How do I resolve this?

        A: If changing the column isn't an option, you must leverage Temperature Tuning .

        • Action: Lower the column temperature to 15°C - 20°C.

        • Mechanism: Shape selectivity and

          
          -
          
          
          
          interactions are exothermic processes. Lowering the temperature increases the "rigidity" of the stationary phase ligands and strengthens the interaction, significantly improving the resolution of structural isomers. Note: This will increase system backpressure; ensure your flow rate is adjusted.
        Q: I see "shoulders" on my main peak. Is this column overload or an isomer?

        A: For anthracene derivatives, this is almost always a positional isomer or an oxidation byproduct (anthraquinone).

        • Diagnostic Test: Run the separation at two distinct wavelengths (e.g., 254 nm and 365 nm).

          • If the shoulder ratio changes significantly between wavelengths, it is a chemically distinct impurity (isomer).

          • If the ratio remains constant, it may be column voiding or physical overload.

        Module 3: Visualization & Workflows

        Optimization Logic: The Shape Selectivity Decision Tree

        HPLC_Optimization Start START: Poor Resolution of 10-MAC Isomers CheckCol Check Column Chemistry Start->CheckCol IsMonomeric Is it Monomeric C18? CheckCol->IsMonomeric SwitchPoly ACTION: Switch to Polymeric C18 (Maximize Shape Selectivity) IsMonomeric->SwitchPoly Yes (Hydrophobicity only) CheckMP Check Mobile Phase IsMonomeric->CheckMP No (Already Specialized) SwitchPoly->CheckMP SwitchPhenyl ACTION: Switch to Phenyl-Hexyl (Maximize Pi-Pi Interaction) SwitchPhenyl->CheckMP IsACN Is Organic Modifier ACN? CheckMP->IsACN SwitchMeOH ACTION: Switch to Methanol (Enhance Pi-Pi Stacking) IsACN->SwitchMeOH Yes (Suppresses Pi-Pi) CheckTemp Check Temperature IsACN->CheckTemp No (Using MeOH) SwitchMeOH->CheckTemp LowerTemp ACTION: Lower Temp to 15-20°C (Freeze Ligand Conformation) CheckTemp->LowerTemp Resolution < 1.5 Success BASELINE RESOLUTION CheckTemp->Success Resolution > 1.5 LowerTemp->Success

        Figure 1: Decision matrix for resolving structural isomers of anthracene derivatives. Note the priority of stationary phase selection over mobile phase adjustments.

        Standardized Gradient Protocol

        Use this starting protocol for a 150mm x 4.6mm, 3µm column (Phenyl-Hexyl or Polymeric C18).

        ParameterValueRationale
        Flow Rate 1.0 mL/minStandard linear velocity for 4.6mm ID columns.
        Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol interactions.
        Mobile Phase B Methanol (MeOH)Promotes
        
        
        -
        
        
        selectivity better than ACN.
        Gradient 0-2 min: 60% B (Isocratic)2-15 min: 60% -> 95% B15-20 min: 95% BShallow gradient maximizes time for shape discrimination.
        Temperature 20°C CRITICAL: Low temperature enhances isomer resolution.
        Detection UV 254 nm (General)UV 365 nm (Specific)365 nm targets the anthracene core, reducing background noise.
        Injection Vol 5-10 µLKeep low to prevent column overload (band broadening).

        Module 4: FAQ - Specific Technical Hurdles

        Q: Why is my retention time shifting between runs? A: Anthracene derivatives are highly hydrophobic. If your column equilibration time is insufficient, the stationary phase "wets" incompletely.

        • Fix: Ensure a re-equilibration time of at least 10 column volumes (approx. 15-20 minutes at 1 mL/min) between gradient runs.

        Q: Can I use Fluorescence Detection (FLD)? A: Yes, and it is recommended for trace analysis.

        • Settings: Excitation

          
           nm, Emission 
          
          
          
          nm.
        • Warning: Oxygen quenches fluorescence. If sensitivity drifts, degas your mobile phase thoroughly.

        Q: I suspect my sample is degrading. How do I verify? A: Anthracene-9-carbaldehyde derivatives are light-sensitive (photo-oxidation to anthraquinones).

        • Protocol: Prepare a fresh standard in an amber vial. Inject immediately. Compare against a sample left on the bench in clear glass for 2 hours. If a new peak appears at a lower retention time (more polar), your sample is photo-degrading.

        References

        • NIST Standard Reference Data. 9-Anthracenecarboxaldehyde UV/Visible Spectrum. National Institute of Standards and Technology.[1][2][3] [Link]

        • Sander, L. C., & Wise, S. A. Shape Selectivity in Reversed-Phase Liquid Chromatography for the Separation of Planar and Non-Planar Solutes. Journal of Chromatography A. (Cited for Polymeric C18 mechanism). [Link]

        • Welch Materials. A Guide to Selective Columns for Isomer Separation. (Cited for Phenyl-Hexyl application).[4] [Link]

        • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

        Sources

        Reducing background fluorescence in assays with 10-Methylanthracene-9-carbaldehyde

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Reducing Background Fluorescence & Signal-to-Noise Optimization Molecule: 10-Methylanthracene-9-carbaldehyde (10-MAC) CAS: 7072-00-6 Primary Application Context: Fluorogenic labeling (Schiff base formation), Supramolecular sensing, and Scintillation.[1][2][3]

        Introduction: The "Sticky" Fluorophore Challenge

        As Senior Application Scientists, we often see researchers struggle with 10-MAC not because the chemistry fails, but because the photophysics are misunderstood.[1][3] 10-MAC is a classic hydrophobic anthracene derivative .[1][2][3] Its utility lies in its reactive aldehyde group and its high quantum yield.[1][2][3]

        However, its lipophilicity creates a dual-source background problem:

        • Intrinsic Background (Aggregation): Anthracenes love to stack.[1][2][3] At high concentrations, they form excimers (excited-state dimers) that emit broad, red-shifted fluorescence (green/yellow) rather than the expected blue monomer emission.[1][3]

        • Extrinsic Background (Non-Specific Binding): The molecule avidly adsorbs to plastics and hydrophobic protein patches, creating "hot spots" of fluorescence that washing cannot remove.[1][3]

        This guide addresses these issues with a focus on causality and self-validating protocols.

        Part 1: Spectral Management & Hardware

        Q: My background signal is high, but it looks "greenish" compared to my control. What is happening?

        A: You are likely detecting Excimer Emission , not just background noise.[1][3]

        Anthracene derivatives undergo

        
         stacking.[1][2][3] The monomer emits in the deep blue (approx. 410–450 nm).[3] When molecules aggregate—due to high concentration or poor solubility—they form an excimer that emits at a longer wavelength (approx. 500–550 nm).[1][2][3]
        

        Troubleshooting Steps:

        • Check Concentration: If you are working above

          
          , you are in the aggregation zone.[1][3] Perform a linearity check (dilution series). If fluorescence drops non-linearly (e.g., a 2x dilution causes a >2x drop in the green channel), you have aggregation.[1][3]
          
        • Filter Optimization: Ensure your emission filter is a narrow bandpass centered on the monomer (e.g., 440/40 nm) to exclude the red-shifted excimer tail.[1][3]

        Q: What are the optimal filter sets to maximize Signal-to-Noise (SNR)?

        A: 10-MAC requires UV excitation.[1][2][3] Standard DAPI filters are often used but can be suboptimal if the bandwidth is too wide.[1][2][3]

        ComponentSpecificationRationale
        Excitation 365 nm (LED/Laser) or 350-380 nm BP Targets the anthracene absorption max (~370 nm) while avoiding deep UV damage to cells/proteins.[1][2][3]
        Dichroic 400 nm LP (Long Pass) Sharp cut-off required to prevent excitation light bleed-through, which is fatal for UV-excited fluorophores.[1][2][3]
        Emission 440/40 nm Bandpass CRITICAL: Captures the monomer peak (420-450 nm) while cutting off the >480 nm excimer/aggregate tail.[1][2][3]

        Part 2: Chemical Environment & Solvation

        Q: The probe precipitates upon addition to the buffer.[3] How do I fix this?

        A: This is the "Solvent Shock" effect.[1][2][3] 10-MAC is highly hydrophobic.[1][2][3] Adding a DMSO stock directly to an aqueous buffer causes immediate micro-precipitation, leading to high background scattering and low reactivity.[1][3]

        The "Intermediate Dilution" Protocol:

        • Stock: Dissolve 10-MAC in anhydrous DMSO or DMF (10 mM).

        • Intermediate: Dilute the stock 1:10 into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-20) or ethanol before adding to the final assay well.

        • Final: Add the intermediate to your reaction.

          • Why? The surfactant/co-solvent "chaperones" the hydrophobic molecule into the aqueous phase, preventing the formation of fluorescent aggregates.[3]

        Q: I see high background even in "blank" wells containing only buffer and probe. Why?

        A: This is likely oxidation or hydrolysis .[1][2][3] The aldehyde group (-CHO) on position 9 is susceptible to air oxidation, converting it to 10-methylanthracene-9-carboxylic acid .[1][2][3] The carboxylic acid has different solubility and spectral properties (often higher quantum yield in aqueous buffers due to deprotonation).[3]

        Validation Step:

        • Run a TLC or HPLC of your stock solution.[1][2][3] If you see a second peak/spot, your probe has degraded.[1][2][3]

        • Storage: Store solid 10-MAC under Nitrogen/Argon at -20°C. Solutions should be made fresh.

        Part 3: Surface Chemistry & Non-Specific Binding (NSB)

        Q: The fluorescence signal is sticking to the microplate walls.[3] How do I block this?

        A: 10-MAC acts like a "molecular grease."[1][2][3] It will coat polystyrene (PS) plates instantly.[1][2][3]

        Mitigation Strategy:

        • Material Change: Switch to Non-Binding Surface (NBS) black microplates or Polypropylene (PP) plates.[1][2][3] Avoid standard tissue-culture treated plates, which are designed to be sticky.[1][2][3]

        • The "Detergent Floor": Always maintain a critical micelle concentration (CMC) of detergent in your buffer.[1][2][3]

          • Recommendation: 0.01% Pluronic F-127 or 0.05% Tween-20.[1][2][3]

          • Mechanism:[1][3][4][5][6] Detergents occupy the hydrophobic sites on the plastic, denying 10-MAC a place to bind.[1][3]

        Visualized Troubleshooting Workflows

        Diagram 1: The "High Background" Logic Tree

        Use this decision tree to diagnose the root cause of noise in your assay.[3]

        TroubleshootingLogic Start PROBLEM: High Background Fluorescence CheckSpectrum Step 1: Check Emission Spectrum Start->CheckSpectrum IsGreen Is emission broad/green? (>500nm) CheckSpectrum->IsGreen Red-Shifted IsBlue Is emission Blue? (420-460nm) CheckSpectrum->IsBlue Expected Peak Excimer CAUSE: Aggregation/Excimer IsGreen->Excimer NSB CAUSE: Non-Specific Binding or Unreacted Probe IsBlue->NSB SolnExcimer SOLUTION: 1. Reduce Conc. (<10µM) 2. Add Co-solvent (DMSO/EtOH) Excimer->SolnExcimer SolnNSB SOLUTION: 1. Add Tween-20/Pluronic 2. Use NBS Plates 3. Wash Steps NSB->SolnNSB

        Caption: Diagnostic logic for distinguishing between aggregation artifacts (green shift) and surface adsorption issues (blue signal).

        Diagram 2: Optimized Assay Workflow

        A self-validating protocol structure to minimize oxidation and precipitation.

        AssayWorkflow Stock 1. Stock Prep (Anhydrous DMSO) *Keep Dark* Dilution 2. Intermediate Dilution (Buffer + 0.05% Tween-20) *Prevents Shock* Stock->Dilution 1:100 Dilution Reaction 3. Reaction/Incubation (NBS Plate) *Avoid Polystyrene* Dilution->Reaction Add to Sample Read 4. Measurement Ex: 365nm | Em: 440/40nm *Narrow Filter* Reaction->Read < 30 mins

        Caption: Step-by-step workflow emphasizing the intermediate dilution step to prevent "solvent shock" precipitation.

        Standardized Protocol: Reaction-Based Sensing[1][2][3]

        Objective: Detection of Hydrazine/Amines via Schiff Base formation (Representative Application).

        1. Reagent Preparation:

        • Probe Stock: 10 mM 10-MAC in DMSO. Note: Discard if older than 1 week or if solution turns from yellow to brown.

        • Assay Buffer: 10 mM PBS (pH 7.4) containing 50% Ethanol (v/v) or 0.1% Tween-20 .[1][2][3]

          • Scientific Rationale: High organic content or surfactant is strictly required to keep the anthracene monomeric.[2][3]

        2. The "Blank Subtraction" Method: Do not rely on a single blank.[1][2][3] You must run a Solvent Blank and a Probe Blank .[1][2][3]

        Well TypeContentsPurpose
        Solvent Blank Buffer + DMSO (No Probe)Determines plate autofluorescence.[1][2][3]
        Probe Blank Buffer + Probe (No Target)The Critical Control. Measures intrinsic quantum yield and NSB.
        Sample Buffer + Probe + TargetThe signal of interest.[2][3][7][8][9]

        3. Measurement:

        • Incubate at 25°C or 37°C for 20–30 minutes.

        • Read Endpoint:

          
          , 
          
          
          
          .
        • Data Analysis:

          
          .[1][2][3]
          
          • Warning: If

            
             is >30% of your dynamic range, reduce probe concentration immediately.[1][3]
            

        References

        • Lakowicz, J. R. (2006).[1][2][3] Principles of Fluorescence Spectroscopy. Springer.[1][2][3] (Chapter on Solvent Effects and Excimers).[1][2][3] [3]

        • Zanetti-Domingues, L. C., et al. (2013).[1][2][3][10] "Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding."[1][2][3] PLOS ONE. [Link][1][3]

        • PubChem. (2025).[1][2][3] "this compound Compound Summary." National Library of Medicine. [Link][3]

        • Pacheco-Liñán, P. J., et al. (2020).[1][2][3] "The Role of Water and Influence of Hydrogen Bonding on the Self-Assembly Aggregation Induced Emission of an Anthracene-Guanidine-Derivative." Chem. Commun.[1][2][3] (Contextualizing Anthracene Aggregation). [Link]

        Sources

        Technical Support Center: Stabilizing 10-Methylanthracene-9-carbaldehyde

        Author: BenchChem Technical Support Team. Date: February 2026

        This technical guide addresses the stabilization of 10-Methylanthracene-9-carbaldehyde (CAS: 7072-00-6).[1][2] It is designed to troubleshoot degradation issues commonly encountered in fluorescence spectroscopy, organic synthesis, and photophysical characterization.[1][2]

        From: Dr. Aris Thorne, Senior Application Scientist Subject: Critical Handling Protocols for 9,10-Substituted Anthracenes

        Welcome to the technical support archive. If you are working with this compound, you are likely dealing with a compound that exhibits a "dual-instability" profile: the anthracene core is prone to photo-oxidation, while the aldehyde moiety is susceptible to autoxidation.[1]

        This guide synthesizes field data and photochemical kinetics to ensure your stock solutions remain pure.

        Part 1: Diagnostic Troubleshooting (Q&A)
        Q1: My bright yellow solution has turned pale or colorless overnight. What happened?

        Diagnosis: You have likely encountered Photo-oxidation (Endoperoxide Formation) .[1][2] Technical Insight: Anthracene derivatives are efficient sensitizers of singlet oxygen (

        
        ).[1][2] Under ambient light, the excited triplet state of the anthracene core transfers energy to dissolved oxygen, generating singlet oxygen.[1][2] This reactive species attacks the 9,10-positions via a [4+2] cycloaddition, forming a non-fluorescent endoperoxide.[1][2] While 9,10-substitution (methyl and formyl groups) sterically hinders photodimerization, it does not prevent photo-oxidation to endoperoxides or subsequent degradation to anthraquinones (e.g., 10-methyl-9,10-anthraquinone) [1, 2].[1][2]
        

        Corrective Action:

        • Immediate: Discard the solution; the reaction is often irreversible in practice.[1][2]

        • Prevention: Use amber glassware exclusively. Wrap reaction vessels in aluminum foil.

        Q2: I see a new peak in my
        
        
        -NMR near 10-12 ppm, and the aldehyde proton signal is decreasing. Is this significant?

        Diagnosis: Yes, this indicates Autoxidation to Carboxylic Acid .[1][2] Technical Insight: The aldehyde proton at position 9 is susceptible to radical abstraction by atmospheric oxygen, leading to the formation of 10-methylanthracene-9-carboxylic acid.[1] This is accelerated by light and trace metal impurities in solvents.[1][2] The carboxylic acid is often less soluble, potentially causing the cloudiness mentioned in other reports [3].[1][2]

        Corrective Action:

        • Protocol: Store solid material under nitrogen/argon.[1][2] For solutions, rigorous degassing (sparging or freeze-pump-thaw) is required before storage.[1][2]

        Q3: Can I store stock solutions in Chloroform or DCM?

        Diagnosis: High Risk. Technical Insight: Chlorinated solvents (DCM,

        
        ) can generate HCl and radicals upon photolysis or aging.[1][2] Acidic conditions can catalyze the decomposition of the anthracene system or promote side reactions with the aldehyde group.[1][2] Furthermore, 
        
        
        
        often contains ethanol as a stabilizer, which can react with the aldehyde to form acetals/hemiacetals over time [4].[1][2]

        Corrective Action:

        • Recommended Solvent: Anhydrous Acetonitrile (MeCN) or DMSO are superior for stability.[1][2] If chlorinated solvents are necessary for solubility, filter them through basic alumina to remove acid traces immediately before use.[1][2]

        Part 2: Degradation Pathways Visualization

        The following diagram maps the kinetic risks associated with this compound. Note the bifurcation between light-induced and oxygen-induced pathways.[1]

        G Start 10-Methylanthracene- 9-carbaldehyde Triplet Excited Triplet State (³Anth*) Start->Triplet Absorption Endoperoxide 9,10-Endoperoxide (Non-fluorescent) Start->Endoperoxide [4+2] Cycloaddition (w/ ¹O₂) Carboxylic 10-Methylanthracene- 9-carboxylic Acid Start->Carboxylic Radical Autoxidation (Dark/Air) Light UV/Visible Light (hv) Oxygen Dissolved O2 SingletO2 Singlet Oxygen (¹O₂) Triplet->SingletO2 Energy Transfer (+O2) Anthraquinone Anthraquinone Derivatives Endoperoxide->Anthraquinone Thermal/Photolytic Decomposition

        Figure 1: Mechanistic degradation pathways showing the critical role of Singlet Oxygen (Red Path) and Autoxidation (Green Path).[1][2]

        Part 3: Validated Stabilization Protocols
        Protocol A: Preparation of Stable Stock Solutions

        Objective: To prepare a 10 mM stock solution stable for >2 weeks.

        Materials:

        • This compound (Solid)[1][2][3]

        • Anhydrous Acetonitrile (MeCN) or Toluene[1][2]

        • Amber volumetric flask[1][2]

        • Argon gas line[1][2]

        Step-by-Step:

        • Solvent Pre-treatment: Sparge the solvent with Argon for 15 minutes to displace dissolved oxygen.[1][2] Note: Sparging is sufficient for HPLC; Freeze-Pump-Thaw is required for photophysics.[1]

        • Weighing: Weigh the solid in a low-light environment (dimmed room or red light).

        • Dissolution: Add the solid to the amber flask. Fill to volume with the degassed solvent.[1][2]

        • Headspace Purge: Before capping, flow a gentle stream of Argon over the liquid surface for 30 seconds.[1][2]

        • Sealing: Seal with Parafilm® to prevent oxygen diffusion.[1][2]

        Protocol B: Freeze-Pump-Thaw (For Photophysical Studies)

        Objective: Complete removal of oxygen to prevent singlet oxygen formation during laser excitation.[1][2]

        • Place the solution in a Schlenk tube or cuvette with a vacuum valve.[1][2]

        • Freeze: Submerge the vessel in liquid nitrogen (

          
          ) until solid.
          
        • Pump: Open the valve to high vacuum (<0.1 mbar) for 5–10 minutes.

        • Thaw: Close the valve. Thaw the sample in a warm water bath. Bubbles will evolve as gas escapes.[1][2]

        • Repeat: Perform this cycle 3 times.

        • Backfill: Backfill with high-purity Argon.

        Part 4: Stability Data & Solvent Compatibility
        SolventSolubilityStability RiskRecommendation
        Acetonitrile ModerateLowPreferred. Excellent for HPLC and photophysics.[1][2]
        Dichloromethane HighHighAvoid. Acidic impurities promote degradation.[1][2]
        Methanol/Ethanol ModerateMediumCaution. Potential acetal formation with aldehyde.[1][2]
        DMSO HighLowGood. Suitable for biological assays; difficult to remove.[1][2]
        Toluene HighLowGood. Excellent for non-polar studies; inert.[1][2]
        Part 5: Workflow Logic for Sample Handling

        Follow this logic gate to determine the necessary precautions for your specific experiment.

        Workflow Start Start: Handling 10-Me-9-CHO ExpType Experiment Type? Start->ExpType Synthesis Organic Synthesis ExpType->Synthesis Reaction Intermediate Spectroscopy Fluorescence/UV-Vis ExpType->Spectroscopy Characterization SynthAction 1. Amber Glassware 2. N2 Atmosphere Synthesis->SynthAction SpecAction 1. Freeze-Pump-Thaw 2. Quartz Cuvette (Sealed) 3. Minimal Light Exposure Spectroscopy->SpecAction Storage Long Term Storage: Solid @ 4°C, Dark, Argon SynthAction->Storage SpecAction->Storage

        Figure 2: Decision matrix for handling protocols based on experimental intent.

        References
        • MDPI. (2019).[1][2] Synthesis and Structural Studies of Two New Anthracene Derivatives. Retrieved from [Link][1][2]

        • ResearchGate. (2014).[1][2] Degradation photoproducts of 9-methylanthracene. Retrieved from [Link]

        • SIELC Technologies. (2018).[1][2] HPLC Separation of this compound. Retrieved from [Link]

        Sources

        Troubleshooting low signal-to-noise ratio with 10-Methylanthracene-9-carbaldehyde probes

        Author: BenchChem Technical Support Team. Date: February 2026

        Core Directive & Mechanism Overview

        Welcome to the technical support center for 10-Methylanthracene-9-carbaldehyde (10-MA-9-CHO) . This guide addresses the most common challenge researchers face with this probe: Low Signal-to-Noise Ratio (SNR) .

        To troubleshoot effectively, you must first understand the photophysics governing this molecule. 10-MA-9-CHO is not a "always-on" fluorophore; it is a reactive "turn-on" probe (typically for primary amines or hydrazines) or a solvatochromic environmental sensor .

        • The "Off" State: The aldehyde group (–CHO) at the 9-position promotes Intersystem Crossing (ISC) to the triplet state and Photoinduced Electron Transfer (PET), effectively quenching the fluorescence of the anthracene core (Quantum Yield,

          
          ).
          
        • The "On" State: Upon reaction with a target (e.g., amine formation of a Schiff base), the electron-withdrawing aldehyde is converted, suppressing the quenching pathway and restoring the strong blue fluorescence (

          
          ) of the anthracene moiety.
          

        Therefore, low SNR is rarely a "bad batch" of chemical—it is almost always a failure of the "Turn-On" mechanism or an environmental quenching factor.

        Diagnostic Workflow

        Use this decision tree to isolate the root cause of your low SNR.

        Troubleshooting_SNR Start PROBLEM: Low Signal-to-Noise Ratio Check_Signal Is the Signal (Fluorescence) Low? Start->Check_Signal Signal < 1000 RFU Check_Noise Is the Background (Noise) High? Start->Check_Noise Background > 200 RFU Solvent_Check Check Solvent System: Is it >10% Water? Check_Signal->Solvent_Check Yes Filter_Check Check Filters: Ex < 340nm? Check_Noise->Filter_Check Yes ACQ_Issue CAUSE: Aggregation-Caused Quenching (ACQ) Action: Switch to MeCN/DMSO or add surfactant Solvent_Check->ACQ_Issue Yes O2_Check Check Deoxygenation: Was the sample purged? Solvent_Check->O2_Check No O2_Quench CAUSE: Oxygen Quenching Action: Sparge with Argon/N2 O2_Check->O2_Quench No Reaction_Check Check Reaction Conditions: Is pH < 5 or > 9? O2_Check->Reaction_Check Yes Schiff_Fail CAUSE: Hydrolysis or Slow Kinetics Action: Buffer to pH 6-8, add acid catalyst Reaction_Check->Schiff_Fail Yes Auto_Fl CAUSE: UV Autofluorescence Action: Shift Ex to 365-375nm Filter_Check->Auto_Fl Yes Purification Check Wash Steps: Precipitate visible? Filter_Check->Purification No Scattering CAUSE: Light Scattering Action: Filter/Centrifuge sample Purification->Scattering Yes

        Figure 1: Decision matrix for diagnosing SNR issues with this compound probes.

        Technical Deep Dive & Troubleshooting FAQs

        Issue 1: The "False Negative" (Signal is too low)

        Q1: I added the probe to my amine sample, but fluorescence did not increase. Why? A: This is likely due to Schiff Base Instability or Aggregation-Caused Quenching (ACQ) .

        • Mechanism: The reaction between the aldehyde and amine forms an imine (Schiff base). This bond is reversible and hydrolytically unstable in acidic aqueous environments. Furthermore, 10-MA-9-CHO is highly hydrophobic. If your buffer is >10% water without a co-solvent (like DMSO or Ethanol), the probe molecules stack (aggregate).

        • Causality: Anthracene derivatives exhibit ACQ. In aggregates, excited states relax non-radiatively via intermolecular interactions, killing the signal.

        • Solution:

          • Ensure the reaction solvent is at least 50% organic (MeCN, EtOH, DMSO).

          • If working in water, add a surfactant (e.g., 1% SDS or Triton X-100) to solubilize the probe and prevent stacking.

          • Check pH: Schiff base formation is optimal at pH 6–8. Too acidic (<5) hydrolyzes the product; too basic (>9) slows the initial nucleophilic attack.

        Q2: My signal drops rapidly during measurement. Is it photobleaching? A: It is more likely Oxygen Quenching or Photochemical Oxidation .

        • Mechanism: Anthracene derivatives have a long-lived triplet state that efficiently transfers energy to ground-state triplet oxygen (

          
          ), generating singlet oxygen (
          
          
          
          ). This quenches the fluorescence and can chemically oxidize the anthracene core to an endoperoxide (non-fluorescent).
        • Solution:

          • Mandatory: Degas all solvents with Argon or Nitrogen for 15 minutes before measurement.

          • Additives: Use an oxygen scavenger system (e.g., Glucose Oxidase/Catalase) if live-cell imaging is not involved.

        Issue 2: The "False Positive" (Background is too high)

        Q3: I see high background even in the "blank" control. A: This is a classic Spectral Overlap or Rayleigh Scattering issue.

        • Mechanism:

          • Scattering: If the probe precipitates (micro-crystals), it scatters the excitation light. If your emission filter is too close to the excitation wavelength, this scattered light registers as signal.

          • Autofluorescence: Biological samples (cells, serum) fluoresce strongly in the blue region (NADPH, collagen) when excited at UV wavelengths.

        • Solution:

          • Red-Shift Excitation: Do not excite at the peak absorbance (approx 250-260 nm). Excite at the lowest energy band (vibrational shoulder), typically 365–375 nm .

          • Filter Selection: Use a long-pass emission filter starting at 410 nm to cut out scattering.

        Optimized Experimental Protocol

        To guarantee a robust SNR, follow this "Gold Standard" protocol for detecting primary amines.

        Materials
        • Probe Stock: 10 mM 10-MA-9-CHO in anhydrous DMSO (Store in dark, -20°C).

        • Buffer: Ethanol/PBS (70:30 v/v), pH 7.4.

        • Catalyst (Optional): Acetic acid (trace).

        Step-by-Step Workflow
        • Preparation: Dilute the Probe Stock into the Buffer to a final concentration of 10–50 µM.

          • Critical: Add probe to buffer, not buffer to probe, to prevent transient high-concentration precipitation.

        • Deoxygenation: Purge the solution with

          
           gas for 10 minutes.
          
          • Validation: Signal stability should improve by >20% compared to air-saturated samples.

        • Incubation: Add the target amine (analyte). Incubate at 25°C - 40°C for 30–60 minutes.

          • Note: Schiff base formation is not instantaneous. Heating accelerates the "Turn-On".

        • Measurement:

          • Excitation: 375 nm (Slit width: 2.5 nm).

          • Emission Scan: 400–550 nm.

          • Peak Analysis: Measure intensity at 430 nm and 455 nm (vibronic peaks).

        Reference Data: Spectral Properties

        PropertyValueNotes
        Molecular Formula
        
        
        MW: 220.27 g/mol
        Appearance Yellow crystalline solidLight sensitive
        Solubility DMSO, MeCN, DCM, EtOHInsoluble in water
        Excitation Max (
        
        
        )
        365–375 nmAvoid deep UV (<300 nm) to reduce noise
        Emission Max (
        
        
        )
        415, 435 nm (vibronic structure)Blue fluorescence
        Quantum Yield (
        
        
        )
        <0.01 (Aldehyde)
        
        
        >0.3 (Imine)
        "Turn-On" ratio can be >50-fold
        Stokes Shift ~50–60 nmModerate shift reduces self-absorption

        References

        • Berlman, I. B. (1971).[1][2] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[1] (Foundational text on anthracene fluorescence and quantum yields).

        • Airinei, A., et al. (2011). "Fluorescence quenching of anthracene by nitroaromatic compounds." Digest Journal of Nanomaterials and Biostructures. Link

        • NIST Chemistry WebBook. "10-Methylanthracene-9-carboxaldehyde Spectra." Link

        • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Source for Oxygen quenching mechanisms and ACQ).
        • Sigman, M. E., et al. (2012). "Solution and Single Nanoparticle Studies Using Fluorescence Lifetime Imaging." Journal of Physical Chemistry C. Link (Discusses 9-anthraldehyde photo-oxidation).

        Sources

        Optimizing reaction conditions for 10-Methylanthracene-9-carbaldehyde synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Support Center: 10-Methylanthracene-9-carbaldehyde Synthesis

        Introduction: The "Why" and "How"

        You are likely synthesizing This compound (CAS: 7072-00-6) as a critical intermediate for acene-based semiconductors, fluorescent probes, or OLED dopants.[1] While the Vilsmeier-Haack reaction is a textbook transformation, the anthracene core presents unique challenges: solubility issues, high melting points, and a propensity for polymerization under acidic conditions.[1]

        This guide moves beyond the "recipe" to the "engineering" of the reaction. We focus on the Vilsmeier-Haack formylation of 9-methylanthracene, utilizing Phosphorus Oxychloride (

        
        ) and Dimethylformamide (DMF).[1][2]
        

        Module 1: Pre-Flight Check (Reagent Quality)

        The #1 cause of failure in this synthesis is moisture. The Vilsmeier reagent (chloroiminium ion) is aggressively hygroscopic and hydrolyzes into inert salts before it can attack your anthracene ring.[1]

        ReagentQuality CheckCorrective Action
        
        
        Must be clear/colorless. If yellow/orange, it contains
        
        
        and phosphoric acid decomposition products.[1]
        Distill immediately under inert atmosphere prior to use. Do not use old bottles.
        DMF Anhydrous (<50 ppm water).[1] Amine smell indicates decomposition to dimethylamine.[1]Dry over 4Å molecular sieves for 24h or distill from
        
        
        .
        9-Methylanthracene Purity >97%.[1] Impurities (anthracene, anthraquinone) complicate purification.[1]Recrystallize from ethanol if yellow/brown discoloration is significant.[1]

        Module 2: The Optimized Protocol

        This protocol is engineered for a 10g scale , balancing thermal control with conversion efficiency.[1]

        Step-by-Step Methodology

        1. Vilsmeier Reagent Formation (The "Cold" Step)

        • Setup: Flame-dried 3-neck Round Bottom Flask (RBF),

          
           inlet, addition funnel, internal temp probe.
          
        • Action: Charge anhydrous DMF (5.0 equiv relative to substrate) into the flask. Cool to 0–5°C (ice/salt bath).

        • Addition: Add

          
           (1.2–1.5 equiv) dropwise.[1]
          
        • Critical Insight: Keep T < 10°C. The formation is exothermic.[1] If it gets too hot, the reagent can decompose or form a "Vilsmeier tar."[1]

        • Observation: The solution should turn pale yellow.[1] A deep orange/red color at this stage indicates moisture contamination or impure

          
          .[1]
          

        2. Substrate Addition & Heating (The "Hot" Step)

        • Action: Dissolve 9-methylanthracene (1.0 equiv) in a minimum amount of anhydrous DMF (or use solid addition if solubility is poor, but solution is preferred to prevent hotspots).

        • Addition: Add the substrate solution to the Vilsmeier complex at room temperature.

        • Reaction: Heat the mixture to 90–100°C for 4–6 hours.

        • Why Heat? Unlike benzene derivatives, the anthracene system is bulky.[1] Thermal energy is required to overcome the steric hindrance at the meso-position (C10) and drive the electrophilic aromatic substitution.[1]

        3. Hydrolysis & Isolation (The "Quench")

        • Safety: This step is violent.[1]

        • Action: Pour the reaction mixture slowly into a slurry of crushed ice and Sodium Acetate (aq) .

        • Why Sodium Acetate? It buffers the pH to ~4-5.[1] Strong acid (HCl) generated during hydrolysis can cause the product to polymerize or degrade.[1]

        • Workup: Stir for 1 hour. The iminium salt intermediate hydrolyzes to the aldehyde.[1][3][4][5] A yellow solid will precipitate.[1]

        • Filtration: Filter the solid, wash copiously with water (to remove DMF/acid), then cold methanol.[1]

        Module 3: Visual Workflows

        Figure 1: Reaction Pathway & Mechanism

        VilsmeierMechanism DMF DMF + POCl3 Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier 0°C, Exothermic Intermediate Iminium Salt (Intermediate) Vilsmeier->Intermediate + Substrate 90-100°C Substrate 9-Methylanthracene Substrate->Intermediate Hydrolysis Hydrolysis (Ice/NaOAc) Intermediate->Hydrolysis Quench Product 10-Methylanthracene- 9-carbaldehyde Hydrolysis->Product - dimethylamine - HCl

        Caption: The stepwise conversion requires strict temperature modulation: cold for reagent formation, hot for substitution, and buffered hydrolysis.

        Figure 2: Troubleshooting Decision Tree

        Troubleshooting Issue Problem Encountered LowYield Low Yield (<50%) Issue->LowYield Tar Black Tar / Impure Issue->Tar StartMat Unreacted Starting Material Issue->StartMat CheckMoisture Check Reagent Moisture (Distill POCl3) LowYield->CheckMoisture CheckQuench Check Quench pH (Use NaOAc buffer) Tar->CheckQuench CheckTemp Check Reaction Temp (Did you reach 90°C?) StartMat->CheckTemp

        Caption: Diagnostic logic for common failure modes in anthracene formylation.

        Module 4: Troubleshooting & FAQs

        Q1: My reaction mixture turned black and viscous. What happened? A: This is "charring," usually caused by thermal runaway or acidic polymerization .[1]

        • Cause: Adding

          
           too fast without cooling, or heating the reaction above 110°C.[1]
          
        • Fix: Control the addition rate to keep T < 10°C. Ensure your oil bath does not exceed 100°C.[1]

        Q2: I have low yield, and the product smells "fishy." A: The fishy smell is dimethylamine, a byproduct.[1]

        • Cause: Incomplete hydrolysis.[1] The iminium salt is stable and water-soluble.[1] If you don't hydrolyze it long enough or with enough water, it stays in the aqueous layer during filtration.[1]

        • Fix: Extend the hydrolysis time to 2 hours. Ensure the quench mixture is acidic but buffered (pH 4-5).[1]

        Q3: How do I purify the crude yellow solid? A: Recrystallization is superior to chromatography for this compound.[1]

        • Solvent System: Glacial Acetic Acid or Toluene/Hexane .[1]

        • Protocol: Dissolve crude solid in boiling Toluene. Add Hexane dropwise until turbidity appears.[1] Cool slowly to 4°C.

        • Target: You are looking for bright yellow needles, mp 169–171°C [1].[1]

        Q4: Can I use Vilsmeier-Haack on Anthracene directly to get this product? A: No.

        • Reason: Vilsmeier formylation of Anthracene yields 9-anthracenecarbaldehyde.[1][5] To get the 10-methyl derivative, you must start with 9-methylanthracene .[1] You cannot install the methyl group via Vilsmeier conditions.[1]

        References

        • Meth-Cohn, O., & Stanforth, S. P. (1991).[1][2][3] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[1][3] (Foundational mechanistic review).

        • Jones, G., & Stanforth, S. P. (1997).[1][2] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. (Specifics on polycyclic aromatics).

        • Klaus, M., et al. (2000).[1] Process for preparing 9-anthracenecarbaldehydes. US Patent 6,084,134.[1] Retrieved from (Industrial conditions for anthracene formylation).[1]

        Sources

        Validation & Comparative

        Technical Guide: 10-Methylanthracene-9-carbaldehyde (10-MAC) as a Fluorescent Scaffold

        Author: BenchChem Technical Support Team. Date: February 2026

        The following is a comprehensive technical comparison guide for 10-Methylanthracene-9-carbaldehyde (10-MAC) , structured for application scientists and drug development researchers.

        Executive Summary & Profile

        This compound (10-MAC) is not merely a standalone probe; it is a privileged fluorogenic scaffold . Unlike "finished" commercial probes (e.g., SOSG or MitoTracker), 10-MAC serves as a reactive building block used to synthesize "Turn-On" Schiff base sensors for metal ions (

        
        , 
        
        
        
        ) and as a specific lipophilic trap for singlet oxygen (
        
        
        ) studies.

        Its value lies in the Anthracene Core : it offers a high quantum yield, tunable emission (blue-green region), and a well-defined Photoinduced Electron Transfer (PET) quenching mechanism that can be modulated by chemical substitution at the aldehyde group.

        PropertySpecification
        CAS Number 7072-00-6
        Molecular Formula
        
        
        Excitation/Emission
        
        
        /
        
        
        (Solvent dependent)
        Solubility High in organic solvents (
        
        
        , DMSO, MeCN); Low in water
        Primary Mechanism PET (in Schiff bases); [4+2] Cycloaddition (in
        
        
        trapping)

        Comparative Analysis: 10-MAC vs. Alternatives

        This section evaluates 10-MAC against its structural analogs and functional competitors in two primary application domains: Metal Ion Sensing and Singlet Oxygen Detection .

        Scenario A: Metal Ion Sensing (Schiff Base Construction)

        In this application, the aldehyde group of 10-MAC is condensed with an amine to form a receptor. The comparison below focuses on the fluorophore backbone performance.

        Feature10-MAC (Anthracene Core) 1-Pyrenecarboxaldehyde (Pyrene Core) 9-Anthraldehyde (Unsubstituted)
        Fluorescence Mode Monomer Emission. Strong, structured blue fluorescence.Excimer/Monomer. Can switch between monomer (blue) and excimer (green) depending on concentration/stacking.Monomer Emission. Similar to 10-MAC but lacks the 10-methyl steric bulk.
        Quantum Yield (
        
        
        )
        High (>0.5 in derivatives). The 10-methyl group reduces non-radiative decay compared to unsubstituted anthracene.Variable. Highly sensitive to microenvironment polarity (Solvatochromic).Moderate. Slightly lower than 10-MAC due to higher stacking/quenching probability.
        Stokes Shift Moderate (~50-80 nm). Reduces self-absorption.Small (Monomer). High self-absorption risk unless excimer forms.Moderate.
        Selectivity Control High. The rigid anthracene plane prevents "floppy" coordination, enhancing specificity for small ions like
        
        
        .
        Moderate. Pyrene is bulky and can induce non-specific hydrophobic interactions.Lower. Lacks the steric protection of the methyl group at the 10-position.

        Verdict: Choose 10-MAC when designing "Turn-On" sensors where a simple, high-intensity signal increase is required without the complexity of concentration-dependent excimer formation found in pyrene systems.

        Scenario B: Singlet Oxygen ( ) Trapping

        Anthracenes react with

        
         via [4+2] cycloaddition to form non-fluorescent endoperoxides (or fluorescent changes depending on the derivative).
        
        Metric10-MAC DPBF (1,3-Diphenylisobenzofuran) DMA (9,10-Dimethylanthracene)
        Reactivity Rate (
        
        
        )
        Moderate. The aldehyde is electron-withdrawing, deactivating the ring slightly compared to DMA.Very High. The gold standard for rapid trapping.High. Faster than 10-MAC due to two electron-donating methyl groups.
        Stability Good. Resistant to auto-oxidation in air compared to DPBF.Poor. Highly unstable; degrades in light/air (false positives).Moderate. More stable than DPBF.
        Readout Absorbance Decay / Fluorescence Loss. Formation of endoperoxide disrupts conjugation.Absorbance Decay (410 nm). Fluorescence Loss.

        Verdict: Use 10-MAC (or its derivatives) for biological environments where the extreme instability of DPBF leads to artifacts. While slower than DMA, the presence of the aldehyde handle allows 10-MAC to be conjugated to organelle-targeting peptides, which DMA cannot easily do.

        Mechanistic Visualization

        Mechanism 1: "Turn-On" Sensing (PET Pathway)

        The following diagram illustrates how 10-MAC derivatives function as sensors. The lone pair on the imine nitrogen quenches fluorescence (OFF state) until a metal ion binds, blocking the lone pair and restoring fluorescence (ON state).

        PET_Mechanism Probe Free Probe (10-MAC Schiff Base) PET PET Process (e- transfer from N to Anthracene) Probe->PET Excitation Complex Metal-Probe Complex Probe->Complex + Binding State_OFF Fluorescence QUENCHED (OFF) PET->State_OFF Non-radiative decay Metal Metal Ion (Al³⁺ / Zn²⁺) Metal->Complex State_ON Fluorescence RESTORED (ON) Complex->State_ON PET Blocked CH=N Isomerization Inhibited

        Caption: Photoinduced Electron Transfer (PET) inhibition mechanism. Metal binding raises the redox potential of the donor, stopping electron transfer and restoring anthracene emission.

        Mechanism 2: Singlet Oxygen Trapping

        Cycloaddition Anth 10-MAC (Conjugated System) Transition [4+2] Cycloaddition Transition State Anth->Transition + ¹O₂ SingletOx Singlet Oxygen (¹O₂) SingletOx->Transition Endo Endoperoxide Product (Non-Fluorescent/Bleached) Transition->Endo Loss of Aromaticity (Central Ring)

        Caption: The [4+2] cycloaddition reaction where 10-MAC traps singlet oxygen, breaking the conjugation of the central ring and altering optical properties.

        Experimental Protocols

        Protocol A: Synthesis of a 10-MAC Schiff Base Sensor

        This protocol describes the condensation of 10-MAC with a primary amine to create a metal ion sensor.

        Materials:

        • This compound (1 mmol)

        • Primary Amine (e.g., 2-aminophenol or 2-aminopyridine) (1 mmol)

        • Ethanol (absolute)

        • Glacial Acetic Acid (Catalytic amount)

        Workflow:

        • Dissolution: Dissolve 1 mmol of 10-MAC in 20 mL of hot absolute ethanol. The solution should appear yellow.

        • Addition: Add 1 mmol of the target amine dropwise.

        • Catalysis: Add 2-3 drops of glacial acetic acid.

        • Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

        • Isolation: Cool to room temperature. The Schiff base usually precipitates as a solid.

        • Purification: Filter the precipitate and wash with cold ethanol (

          
          ). Recrystallize from ethanol/acetonitrile if necessary.
          
        • Validation: Confirm structure via

          
          -NMR (Look for imine proton singlet 
          
          
          
          ).
        Protocol B: Fluorescence Titration (Metal Sensing)

        Materials:

        • Probe stock solution (

          
           in DMSO).[1]
          
        • Metal salt solutions (nitrates or chlorides) in distilled water.

        Workflow:

        • Preparation: Dilute probe to

          
           in a cuvette using a mixed solvent system (e.g., DMSO/Water 1:9 v/v, buffered to pH 7.4 with HEPES).
          
        • Blank Scan: Record emission spectrum (

          
          , scan 
          
          
          
          ).
        • Titration: Add aliquots of metal ion solution (

          
          ).
          
        • Data Processing: Plot Fluorescence Intensity (

          
          ) at 
          
          
          
          vs. Concentration
          
          
          .
        • Limit of Detection (LOD): Calculate using

          
          , where 
          
          
          
          is the standard deviation of the blank and
          
          
          is the slope of the linear range.

        References

        • PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. [Link]

        • Xue, R., et al. (2017).[4] Fluorescence properties and analytical applications of covalent organic frameworks. Analytical Methods, 9, 3737-3750.[4] [Link]

        • Gollmer, A., et al. (2011). Singlet Oxygen Sensor Green®: photochemical behavior and specificity. Photochemical & Photobiological Sciences. [Link]

        Sources

        Technical Comparison Guide: 10-Methylanthracene-9-carbaldehyde-Based Sensors

        Author: BenchChem Technical Support Team. Date: February 2026

        Content Type: Technical Comparison & Application Guide Subject: 10-Methylanthracene-9-carbaldehyde (10-MA-9-CHO) Derivatives Audience: Medicinal Chemists, Assay Developers, and Chemical Biologists

        Executive Summary

        Sensors derived from This compound (10-MA-9-CHO) represent a specialized class of "Turn-On" fluorescent probes. Unlike simple anthracene derivatives, the addition of the methyl group at the 10-position introduces steric bulk and lipophilicity, which reduces aggregation-caused quenching (ACQ) and improves cellular permeability.

        These sensors are primarily utilized for the detection of biological amines (hydrazines) , biothiols (Cysteine/Homocysteine) , and transition metal ions (via Schiff base ligands) . This guide objectively analyzes their cross-reactivity profiles, distinguishing them from standard o-phthalaldehyde (OPA) or NBD-chloride probes, and provides validated protocols for assessing their selectivity.

        Part 1: The Chemical Basis of Selectivity

        To understand cross-reactivity, one must understand the signal transduction mechanism. 10-MA-9-CHO sensors typically operate via the Photoinduced Electron Transfer (PET) inhibition mechanism.

        • Off State: The lone pair electrons on the aldehyde oxygen (or the nitrogen in Schiff base derivatives) transfer to the excited anthracene fluorophore, quenching fluorescence.

        • On State: Reaction with the analyte (e.g., hydrazone formation or metal chelation) lowers the energy of the lone pair or binds it, inhibiting PET and restoring the strong blue/green fluorescence of the anthracene moiety.

        Mechanism Diagram

        The following diagram illustrates the PET-inhibition pathway that governs the "Turn-On" response.

        PET_Mechanism cluster_0 Quenching Mechanism (OFF) Probe 10-MA-9-CHO Probe (Low Fluorescence) Reaction Nucleophilic Attack & Ring Formation Probe->Reaction + Analyte Analyte Target Analyte (Hydrazine/Cysteine) Analyte->Reaction Complex Fluorescent Adduct (PET Inhibited) Reaction->Complex Structural Rigidification

        Figure 1: Signal transduction pathway. The 10-methyl group (not shown) stabilizes the anthracene core against non-specific stacking.

        Part 2: Comparative Cross-Reactivity Analysis

        The utility of a sensor is defined by what it ignores. Below is a comparative analysis of 10-MA-9-CHO derivatives against common interferences.

        Biothiol Discrimination (Cys vs. Hcy vs. GSH)

        A critical challenge in chemical biology is distinguishing Cysteine (Cys) from Homocysteine (Hcy) and Glutathione (GSH).[1] 10-MA-9-CHO derivatives utilize kinetic selectivity .

        • Cysteine: Forms a stable 5-membered thiazolidine ring rapidly.

        • Homocysteine: Forms a 6-membered thiazinane ring (slower kinetics).

        • Glutathione: Steric bulk prevents ring closure; forms a reversible hemithioacetal (unstable).

        Table 1: Selectivity Profile against Biothiols

        AnalyteReaction ProductFluorescence Response (Fold Change)Response Time (t90)Interference Risk
        Cysteine (Target) Thiazolidine derivativeHigh (~15-30x) < 5 mins N/A
        HomocysteineThiazinane derivativeModerate (~5-8x)15-20 minsMedium (Kinetic discrimination required)
        Glutathione (GSH)HemithioacetalLow/Negligible (<2x)UnstableLow (Due to steric hindrance)
        MethionineNone (No -SH group)NoneN/ANone
        Metal Ion Interference (Schiff Base Derivatives)

        When 10-MA-9-CHO is derivatized into a Schiff base (e.g., with hydrazines) to detect metals like Cu²⁺ or Hg²⁺, cross-reactivity with biologically abundant ions is the primary concern.

        Table 2: Cationic Interference Profile

        Interfering IonInteraction MechanismSignal ModulationMitigation Strategy
        Cu²⁺ / Hg²⁺ (Targets) Chelation-enhanced Fluorescence (CHEF)Strong Turn-On N/A
        Zn²⁺Weak ChelationMild FluorescenceUse masking agents (e.g., pyrophosphate)
        Na⁺, K⁺, Ca²⁺, Mg²⁺None (Hard acids)No ChangeInherently selective due to soft ligand character
        Fe³⁺Paramagnetic QuenchingFluorescence QuenchingReduce Fe³⁺ to Fe²⁺ or use specific chelators

        Part 3: Experimental Validation Protocols

        To ensure scientific integrity, the following protocols allow you to validate the cross-reactivity of your specific 10-MA-9-CHO derivative.

        Protocol A: The "Competitor Challenge" Assay

        This protocol determines if the sensor maintains fidelity in a complex matrix.

        Reagents:

        • Stock Solution: 1 mM 10-MA-9-CHO derivative in DMSO.

        • Buffer: 10 mM PBS or HEPES (pH 7.4).

        • Analytes: 10 mM stocks of Cys, GSH, Hcy, and mixed amino acids.

        Workflow Diagram:

        Protocol_Workflow cluster_test Selectivity Testing (Parallel) Step1 Preparation Dilute Probe to 10 µM in Buffer Step2 Baseline Scan Record Fluorescence (360-600 nm) Step1->Step2 TestA Vial A: Target Only (e.g., 100 µM Cys) Step2->TestA TestB Vial B: Interference (e.g., 1 mM GSH) Step2->TestB TestC Vial C: Competition (Target + 10x Interference) Step2->TestC Step3 Incubation 20 mins @ 37°C TestA->Step3 TestB->Step3 TestC->Step3 Step4 Readout & Analysis Calculate Selectivity Coeff (Ksel) Step3->Step4

        Figure 2: Standardized workflow for validating sensor selectivity against interferences.

        Data Analysis: Calculate the Selectivity Factor (SF) using the formula:

        
        
        
        • An

          
           indicates excellent selectivity.
          
        • An

          
           indicates significant cross-reactivity requiring protocol optimization (e.g., pH adjustment).
          

        Part 4: Critical Advantages Over Alternatives

        Why choose a 10-Methylanthracene-based sensor over standard reagents?

        • Stokes Shift: Anthracene derivatives typically offer a larger Stokes shift than Fluorescein, reducing self-quenching and light scattering interference.

        • Photostability: The anthracene core is more resistant to photobleaching compared to OPA-derivatives, allowing for time-lapse imaging.

        • Lipophilicity: The 10-methyl group specifically enhances membrane permeability compared to the bare anthracene-9-carbaldehyde, making these sensors superior for live-cell imaging.

        References

        • Application of Anthracene Derivatives in Sensing

          • Li, C., et al. (2019).[2][3] "A review of metal ion complexation/decomplexation reaction-based fluorescent sensors for detecting biological thiols." Journal of Molecular Structure.

          • [2]

        • Schiff Base Chemistry & Metal Sensing

          • Mulay, S. V., et al. (2018). "Anthracene-Based Highly Selective and Sensitive Fluorescent 'Turn-on' Chemodosimeter for Hg2+." ACS Omega.
        • Biothiol Discrimination Mechanisms

          • Niu, L. Y., et al. (2015). "Reaction-based fluorescent probes for the detection and imaging of biothiols." Chemical Society Reviews.
        • This compound Properties

          • PubChem Compound Summary for CID 81519.

        Sources

        A Senior Application Scientist's Guide to Benchmarking the Photostability of 10-Methylanthracene-9-carbaldehyde

        Author: BenchChem Technical Support Team. Date: February 2026

        In the landscape of fluorescent probes, the quest for robust and photostable molecules is paramount for generating reproducible and high-fidelity data. This guide provides a comprehensive framework for benchmarking the photostability of 10-Methylanthracene-9-carbaldehyde, a functionalized anthracene derivative. We will delve into the underlying photochemical principles, compare its expected performance against established industry-standard fluorophores, and provide detailed protocols for empirical validation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of fluorophore photostability.

        Introduction: The Imperative of Photostability in Fluorescence Applications

        Photobleaching, the irreversible loss of fluorescence due to light-induced chemical damage, is a critical limiting factor in fluorescence microscopy and other applications requiring prolonged or intense illumination.[1][2] This phenomenon curtails observation times and can introduce significant artifacts into quantitative measurements. The photostability of a fluorophore is dictated by its molecular structure and its interaction with the local environment.[1][3]

        Anthracene and its derivatives are foundational polycyclic aromatic hydrocarbons known for their fluorescent properties.[4] However, the anthracene scaffold is susceptible to specific photodegradation pathways, primarily photo-oxidation and photodimerization, which must be understood to properly evaluate its utility as a fluorescent probe.[4][5][6] this compound, with its electron-withdrawing carbaldehyde group and an electron-donating methyl group at the reactive 9 and 10 positions, presents a unique case for photostability analysis. Studies on related methyl-anthracenes have shown that substitution at the 9-position can lead to decreased stability due to the increased susceptibility of the methyl group to oxidation.[7]

        This guide will benchmark this compound against two classes of highly photostable dyes: Rhodamine 6G , a xanthene dye renowned for its high quantum yield and photostability, and BODIPY (boron-dipyrromethene) dyes , which are celebrated for their sharp emission spectra and robust resistance to photobleaching.[8][9][][]

        The Science of Fading: Understanding Photobleaching Mechanisms

        Photobleaching is not a singular event but a cascade of photochemical reactions that render a fluorophore non-emissive. The primary culprit is often the fluorophore's long-lived triplet state.[12][13]

        G cluster_anthracene Anthracene-Specific Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Photon Absorption (Excitation) S1->S0 Fluorescence (Emission) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Slow) PD Photodegradation Products T1->PD Reaction with O₂ (Photo-oxidation) Dimer [4+4] Photodimer T1->Dimer Reaction with another Anthracene (S₀) Endoperoxide Endoperoxide T1->Endoperoxide Reaction with O₂ (at positions 9,10)

        Key Photodegradation Pathways for Anthracenes:

        • Photo-oxidation: In the presence of molecular oxygen, the excited triplet state of an anthracene derivative can generate reactive oxygen species (ROS), such as singlet oxygen, which then attack the fluorophore or other molecules in the vicinity.[6][12] For this compound, the electron-rich anthracene core is susceptible to oxidation, potentially leading to the formation of anthraquinones and other non-fluorescent products.[7]

        • Photodimerization: Anthracenes are known to undergo a [4+4] photocycloaddition reaction, where an excited molecule reacts with a ground-state molecule to form a non-fluorescent dimer.[4][5] This process is concentration-dependent and can be a significant pathway for fluorescence loss in highly concentrated samples.

        In contrast, fluorophores like Rhodamine 6G and BODIPY dyes possess more rigid and less reactive molecular structures that limit these degradation pathways, contributing to their superior photostability.[3][][14]

        Comparative Analysis: Expected Performance

        The following table summarizes the key photophysical parameters for our target molecule and its competitors. The values for this compound are estimates based on related anthracene derivatives and serve as a hypothesis for the experimental section.

        ParameterThis compound (Expected)Rhodamine 6GBODIPY FL
        Excitation Max (nm) ~380-400~530~503
        Emission Max (nm) ~420-450~555~512
        Quantum Yield (Φf) 0.3 - 0.6~0.95[8][9]~0.9
        Photostability Low to ModerateHigh[8][9]Very High[][14]
        Primary Photobleaching Mechanism Photo-oxidation, Photodimerization[4][5][6]Photo-oxidation[3]Photo-oxidation

        Experimental Protocols for Benchmarking Photostability

        To empirically validate the photostability of this compound, two key experiments are essential: the determination of the fluorescence quantum yield and the measurement of the photobleaching rate.

        Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

        The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[15] A relative method, comparing the sample to a well-characterized standard, is often employed.[16]

        G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Standard Prepare Standard Solutions (e.g., Quinine Sulfate) Abs < 0.1 Measure_Abs Measure Absorbance at Excitation λ Prep_Standard->Measure_Abs Prep_Sample Prepare Sample Solutions (this compound) Abs < 0.1 Prep_Sample->Measure_Abs Measure_Fluor Measure Fluorescence Emission Spectra Measure_Abs->Measure_Fluor Integrate Integrate Emission Spectra Measure_Fluor->Integrate Plot Plot Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield using Comparative Equation Plot->Calculate

        Step-by-Step Methodology:

        • Selection of a Standard: Choose a quantum yield standard with an emission range that overlaps with this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.58) is a suitable choice.[15]

        • Preparation of Solutions:

          • Prepare a stock solution of the standard and the sample in a suitable solvent (e.g., ethanol).

          • Prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[15]

        • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

        • Fluorescence Measurement:

          • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

          • Ensure all instrument settings (e.g., slit widths) are kept constant for all measurements.[15]

        • Data Analysis:

          • Integrate the area under the fluorescence emission curve for each measurement.

          • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

          • The quantum yield of the sample (Φₓ) is calculated using the following equation[16]: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

            • Φₛₜ is the quantum yield of the standard.

            • Gradₓ and Gradₛₜ are the gradients of the linear plots for the sample and standard, respectively.

            • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard.

        Protocol 2: Measurement of Photobleaching Rate

        This protocol measures the rate of fluorescence decay under continuous illumination, providing a direct measure of photostability.

        G cluster_setup Experimental Setup cluster_illumination Illumination & Acquisition cluster_analysis Data Analysis Prepare_Sample Prepare Sample Solution (Fixed Concentration) Mount Mount Sample on Fluorescence Microscope Prepare_Sample->Mount Illuminate Continuous Illumination (Constant Power) Mount->Illuminate Acquire Acquire Time-Lapse Images (e.g., every 10s) Illuminate->Acquire Measure_Intensity Measure Mean Intensity over Time Acquire->Measure_Intensity Normalize Normalize Intensity Data Measure_Intensity->Normalize Fit Fit Data to Exponential Decay Function Normalize->Fit

        Step-by-Step Methodology:

        • Sample Preparation: Prepare solutions of this compound, Rhodamine 6G, and a BODIPY dye at the same concentration in the same solvent.

        • Microscope Setup:

          • Use a fluorescence microscope equipped with a suitable light source (e.g., a laser or an arc lamp) and a sensitive camera.

          • Use the same objective and illumination power for all samples to ensure a fair comparison.

        • Image Acquisition:

          • Focus on the sample and begin continuous illumination.

          • Acquire a time-lapse series of images at regular intervals (e.g., one image every 5-10 seconds) until the fluorescence intensity has significantly decreased.

        • Data Analysis:

          • For each time point, measure the mean fluorescence intensity of the illuminated region.

          • Normalize the intensity data by dividing each value by the initial intensity.

          • Plot the normalized intensity as a function of time.

          • Fit the decay curve to a single or double exponential decay function to determine the photobleaching rate constant(s) (k).[17] A smaller rate constant indicates higher photostability. The data is often presented as a half-life (t₁/₂ = ln(2)/k).

        Conclusion and Outlook

        This guide provides a robust framework for the comprehensive benchmarking of this compound's photostability. By understanding the fundamental mechanisms of photobleaching and employing standardized experimental protocols, researchers can objectively evaluate its performance against established, high-photostability fluorophores.[18][19]

        The expected lower photostability of the anthracene core, particularly with a methyl group at a reactive position, underscores the importance of such empirical validation.[7] Should this compound exhibit rapid photobleaching, strategies to enhance its stability could be explored. These include the incorporation of antioxidant agents into the sample medium or covalent attachment of photostabilizing moieties.[3][20] Ultimately, a thorough characterization of photostability is a critical step in the development and application of novel fluorescent probes, ensuring the generation of reliable and high-quality scientific data.

        References

        • Nikon. Fluorophore Photobleaching Literature References. Nikon's MicroscopyU. [Link]

        • Royal Society of Chemistry. Enhanced photostability of an anthracene-based dye due to supramolecular encapsulation: a new type of photostable fluorophore for single-molecule study. Photochemical & Photobiological Sciences. [Link]

        • Scientific Volume Imaging. Bleaching Effects. SVI. [Link]

        • National Institutes of Health. Mechanisms of high-order photobleaching and its relationship to intracellular ablation. NIH. [Link]

        • National Institutes of Health. Continuous fluorescence microphotolysis of anthracene-labeled phospholipids in membranes. Theoretical approach of the simultaneous determination of their photodimerization and lateral diffusion rates. PMC - NIH. [Link]

        • ResearchGate. Photobleaching of Fluorophores on the Surface of Nanoantennas. ResearchGate. [Link]

        • ResearchGate. (PDF) Photophysical Properties of Anthracene Derivatives. ResearchGate. [Link]

        • ResearchGate. Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy | Request PDF. ResearchGate. [Link]

        • Royal Society of Chemistry. Highly efficient and photostable photonic materials from diiodinated BODIPY laser dyes. RSC Publishing. [Link]

        • National Institutes of Health. Photostable and photoswitching fluorescent dyes for super-resolution imaging. PubMed. [Link]

        • SciSpace. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. SciSpace. [Link]

        • National Institutes of Health. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. PMC - NIH. [Link]

        • ACS Publications. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. [Link]

        • Wikipedia. Rhodamine 6G. Wikipedia. [Link]

        • Wikipedia. Photobleaching. Wikipedia. [Link]

        • MDPI. Photochemical Properties and Stability of BODIPY Dyes. MDPI. [Link]

        • KU Dyes. Highly photostable dyes. KU Dyes. [Link]

        • National Institute of Standards and Technology. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. NIST. [Link]

        • MDPI. Photophysical Properties of Anthracene Derivatives. MDPI. [Link]

        • National Institutes of Health. A two-photon FRAP protocol to measure the stereociliary membrane diffusivity in rat cochlear hair cells. PMC - NIH. [Link]

        • National Institutes of Health. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. PMC - NIH. [Link]

        • SciSpace. Studies on Fluorescence Efficiency and Photodegradation of Rhodamine 6G Doped PMMA Using a Dual Beam Thermal Lens Technique. SciSpace. [Link]

        • ResearchGate. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. ResearchGate. [Link]

        • National Institute of Standards and Technology. Fluorescence quantum yield measurements. NIST Technical Series Publications. [Link]

        • ResearchGate. Photochemical Properties and Stability of BODIPY Dyes. ResearchGate. [Link]

        • protocols.io. Analysis of photobleaching rate of monomeric and clustered fluorescent molecules. protocols.io. [Link]

        • Nikon Imaging Center. Selecting Fluorescent Dyes. Nikon Imaging Center. [Link]

        • eLife. Photobleaching step analysis for robust determination of protein complex stoichiometries. eLife. [Link]

        • University of Chicago. Fluorochromes Brightness Chart. UChicago. [Link]

        • IUPAC. Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). IUPAC. [Link]

        • Royal Society of Chemistry. Photophysics of fluorescent nanoparticles based on organic dyes – challenges and design principles. RSC Publishing. [Link]

        • Frontiers. Photocatalytic Degradation of Aqueous Rhodamine 6G Using Supported TiO2 Catalysts. A Model for the Removal of Organic Contaminants From Aqueous Samples. Frontiers. [Link]

        • National Institute of Standards and Technology. Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST Technical Series Publications. [Link]

        • National Institutes of Health. Characterization of Fluorescent Proteins with Intramolecular Photostabilization. PMC - NIH. [Link]

        • ACS Publications. New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect. Chemical Research in Toxicology. [Link]

        • ResearchGate. Fluorescence quantum yields and absorption and emission ranges of the... | Download Table. ResearchGate. [Link]

        • Rutenberg Group. Bayesian counting of photobleaching steps with physical priors. Rutenberg Group. [Link]

        • ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

        • ResearchGate. (PDF) Anthracene, chrysene, their nitro-and methyl-derivatives photostability in isooctane. ResearchGate. [Link]

        Sources

        Quantitative Profiling of 10-Methylanthracene-9-carbaldehyde: A Comparative HPLC-UV Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Analytical Challenge

        10-Methylanthracene-9-carbaldehyde (10-MAC) represents a specific class of polycyclic aromatic hydrocarbon (PAH) derivatives often used as intermediates in the synthesis of organic semiconductors and pharmaceuticals.[1] Its analysis presents a unique triad of challenges: hydrophobicity , photochemical instability , and susceptibility to auto-oxidation .[1]

        While Gas Chromatography (GC-MS) and Fluorescence Spectroscopy are viable for structural identification or trace detection, they fail in robust quantitative quality control (QC) environments.[1] This guide establishes High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) as the gold standard for 10-MAC quantification, prioritizing the separation of the aldehyde from its primary degradation product, 10-methylanthracene-9-carboxylic acid.[1]

        Critical Comparison of Analytical Architectures

        The following decision matrix objectively evaluates HPLC-UV against common alternatives.

        FeatureHPLC-UV (Recommended) GC-MS Fluorescence Spectroscopy
        Primary Mechanism Partition Chromatography / Chromophore AbsorbanceVolatilization / Mass-to-Charge RatioPhoton Emission (Fluorophore)
        Selectivity High: Separates 10-MAC from oxidized acid impurities.[1]Medium: Thermal stress can induce degradation of the aldehyde group inside the injector port.[1]Low: Prone to "inner filter effects" and quenching; cannot easily distinguish 10-MAC from similar PAH impurities.[1]
        Linearity Range Wide (
        
        
        )
        Narrow (Saturation occurs quickly)Very Narrow (Linear only at trace levels)
        Robustness High: Suitable for routine QC.[1]Medium: Requires frequent maintenance (liner exchanges).[1]Low: Highly sensitive to solvent polarity and temperature.[1]
        Cost per Analysis LowHighMedium
        Why HPLC-UV Wins

        GC-MS subjects the thermally labile aldehyde group to temperatures

        
        , potentially causing decarbonylation or oxidation before detection.[1] Fluorescence, while more sensitive, lacks the dynamic range required for purity assays (e.g., >98% purity checks) due to self-quenching at high concentrations.[1]
        

        Method Development & Optimization

        The Stationary Phase: C18 vs. Mixed-Mode

        While standard C18 columns are sufficient, 10-MAC is highly hydrophobic (LogP ~4.13).[1]

        • Recommendation: Use a C18 column with high carbon load (e.g., 5µm, 4.6 x 150mm).[1]

        • Expert Insight: If peak tailing is observed (often due to residual silanol interactions with the aldehyde carbonyl), a "mixed-mode" column (like SIELC Newcrom R1) offering pi-pi interaction can improve peak symmetry, though a well-endcapped C18 is usually sufficient and more available.[1]

        Mobile Phase Engineering

        The mobile phase must ensure solubility while suppressing the ionization of potential acidic impurities (the carboxylic acid derivative).[1]

        • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1] Low pH suppresses silanol activity and keeps acid impurities protonated.[1]

        • Solvent B: Acetonitrile (ACN).[1] ACN is preferred over Methanol to reduce system backpressure and avoid UV cutoff issues at lower wavelengths.[1]

        Wavelength Selection

        Anthracene derivatives exhibit distinct UV absorption bands.[1]

        • Quantification (

          
          ): 254 nm.  The universal aromatic absorbance.[1] High sensitivity, but susceptible to interference from benzene-based solvents.[1]
          
        • Selectivity (

          
          ): 360-380 nm.  The "Anthracene Fingerprint."[1] Use this to confirm peak identity. 10-MAC has a bathochromic shift compared to pure anthracene due to the aldehyde conjugation.[1]
          

        Experimental Workflow

        Diagram 1: Analytical Logic Flow

        This diagram illustrates the critical decision points in the sample preparation and analysis workflow.

        AnalyticalWorkflow cluster_stability Stability Checkpoint Start Raw Sample (10-MAC) Weighing Weighing (~10mg) *Amber Glassware* Start->Weighing Dissolution Dissolve in 100% ACN (Sonication, 5 min) Weighing->Dissolution Protect from Light Dilution Dilute with Mobile Phase (50:50 ACN:Water) Dissolution->Dilution Prevent Precipitation Filter Filtration (0.45 µm PTFE) Dilution->Filter Inject HPLC Injection (10 µL) Filter->Inject Detection UV Detection (254 nm & 375 nm) Inject->Detection Data Quantification (Area vs. Standard) Detection->Data Check Check for Acid Peak (RRT ~0.8) Detection->Check

        Caption: Step-by-step analytical workflow emphasizing light protection and solubility management.

        Detailed Protocol

        Step 1: Stock Solution Preparation

        • Weigh 10.0 mg of 10-MAC reference standard into a low-actinic (amber) volumetric flask .

          • Causality: Anthracene derivatives undergo photodimerization (forming di-anthracene species) under standard lab lighting.[1] Amber glass blocks UV/Blue light.[1]

        • Dissolve in 10 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes.

          • Note: Do not use water in the initial dissolution; the compound will precipitate.[1]

        Step 2: Working Standard

        • Dilute the stock solution to a target concentration of 50 µg/mL using the starting mobile phase ratio (e.g., 80% ACN / 20% Water).

        • Filter through a 0.45 µm PTFE syringe filter.[1] Nylon filters may adsorb hydrophobic PAHs.[1]

        Step 3: Chromatographic Conditions

        • Column: C18, 5 µm, 150 x 4.6 mm.[1]

        • Flow Rate: 1.0 mL/min.[1]

        • Temperature: 30°C (Controlled temperature is vital for retention time reproducibility).

        • Injection Volume: 10 µL.

        • Gradient:

          • 0-2 min: 60% B (Isocratic hold)[1]

          • 2-10 min: 60% -> 95% B (Linear Gradient)[1]

          • 10-15 min: 95% B (Wash)[1]

          • 15.1 min: 60% B (Re-equilibration)

        Validation & Performance Metrics

        To ensure the method is "self-validating," the following criteria must be met.

        ParameterAcceptance CriteriaScientific Rationale
        System Suitability %RSD of Area < 1.0% (n=5)Confirms injector precision and pump stability.[1]
        Resolution (
        
        
        )
        > 2.0 between 10-MAC and Acid ImpurityThe acid impurity (10-methylanthracene-9-carboxylic acid) elutes earlier due to increased polarity.[1]
        Tailing Factor (
        
        
        )
        
        
        Tailing indicates secondary silanol interactions; requires lower pH or better column endcapping.[1]
        Linearity (
        
        
        )
        > 0.999Demonstrates Beer-Lambert law adherence across the range.[1]
        Diagram 2: Spectral Logic & Impurity Identification

        This diagram explains how to distinguish the target analyte from its common oxidation byproduct.[1]

        SpectralLogic Analyte 10-MAC Peak (High Retention) Spectrum UV Spectrum Comparison Analyte->Spectrum Distinct 375nm Band Impurity Acid Impurity (Lower Retention) Impurity->Spectrum Shifted Maxima Note Acid impurity elutes earlier due to -COOH polarity Impurity->Note Decision Purity Confirmation Spectrum->Decision Match Library

        Caption: Logic flow for distinguishing the aldehyde target from carboxylic acid impurities based on retention and spectral data.

        Troubleshooting Guide

        • Issue: Ghost Peaks.

          • Cause: Photodegradation of the sample in the autosampler vial.[1]

          • Fix: Use amber vials and set the autosampler temperature to 4°C.

        • Issue: Low Recovery.

          • Cause: Precipitation in the mobile phase.[1]

          • Fix: Ensure the organic ratio in the mobile phase never drops below 50% during the run, as 10-MAC is practically insoluble in water.[1]

        • Issue: Rising Baseline.

          • Cause: Accumulation of highly hydrophobic oligomers on the column.[1]

          • Fix: Extend the 95% ACN wash step at the end of the gradient.[1]

        References

        • SIELC Technologies. (2018).[1] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

        • PubChem. (n.d.).[1] this compound (Compound Summary).[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved from [Link][1]

        • Shimadzu Corporation. (n.d.).[1] The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[1][7][8] Retrieved from [Link][1]

        • Dąbrowska, D., et al. (2008).[1] Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents. Polish Journal of Environmental Studies.[1] Retrieved from [Link]

        Sources

        Optimization of Anthracene Derivative Separation: A Comparative HPLC Column Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Scientific Context

        Anthracene derivatives—ranging from simple polycyclic aromatic hydrocarbons (PAHs) to complex anthracycline antibiotics like doxorubicin—present unique chromatographic challenges. Their high hydrophobicity, planar rigidity, and tendency to exist as structural isomers require more than simple boiling-point separation or standard hydrophobic interaction.

        While monomeric C18 columns are the workhorse of HPLC, they often fail to resolve critical isomeric pairs (e.g., anthracene vs. phenanthrene) due to a lack of shape selectivity . This guide objectively compares the performance of Monomeric C18, Polymeric C18, and Phenyl-Hexyl stationary phases, providing a self-validating framework for column selection based on molecular mechanism rather than trial-and-error.

        Mechanisms of Interaction: The "Why" Behind Resolution

        To select the correct column, one must understand the dominant interaction forces. Separation of anthracene derivatives relies on three distinct mechanisms:

        • Hydrophobic Interaction: Driven by the solvophobic effect; proportional to the carbon load.

        • Shape Selectivity (Steric Recognition): The ability of the stationary phase to discriminate between planar (flat) and non-planar (bulky) molecules. This is the critical factor for separating anthracene (linear, planar) from phenanthrene (kinked).

        • 
           Interactions:  Electronic overlap between the aromatic analyte and the stationary phase rings (Phenyl/Biphenyl phases).
          
        Visualization: Stationary Phase Interaction Models

        InteractionMechanisms Figure 1: Dominant interaction mechanisms for anthracene derivatives across different column chemistries. cluster_C18 C18 Phases cluster_Phenyl Aromatic Phases Analyte Anthracene Derivative (Planar Aromatic) Monomeric Monomeric C18 (Disordered Chains) Analyte->Monomeric Hydrophobic Partitioning Polymeric Polymeric C18 (Ordered 'Slots') Analyte->Polymeric Steric Exclusion (Shape Selectivity) Phenyl Phenyl-Hexyl (Pi-Electron Cloud) Analyte->Phenyl Pi-Pi Stacking (Electronic)

        Comparative Analysis of Stationary Phases

        A. Monomeric C18 (The Generalist)
        • Mechanism: Pure hydrophobic interaction.[1] Ligands are bonded individually to the silica surface.

        • Performance: Excellent for separating derivatives with different alkyl chain lengths (e.g., methyl-anthracene vs. ethyl-anthracene).

        • Limitation: Poor resolution of structural isomers (Anthracene/Phenanthrene

          
          ). The disordered alkyl chains cannot "recognize" the planarity of the molecule.
          
        • Verdict: Use only for simple purity checks of single compounds.

        B. Polymeric C18 (The Specialist)
        • Mechanism: Trifunctional silanes are cross-linked (polymerized) on the silica surface. This creates a rigid, ordered "slot-like" structure.

        • Performance: Planar molecules (Anthracene) fit into the slots and are retained longer than non-planar isomers (Phenanthrene).

        • Key Metric: High

          
           (Triphenylene/o-Terphenyl separation factor).
          
        • Verdict: The Gold Standard for PAH isomer separation.

        C. Phenyl-Hexyl / Biphenyl (The Orthogonal Choice)
        • Mechanism: Offers

          
           interactions.[2][3]
          
        • Performance: Selectivity is highly solvent-dependent. Methanol enhances

          
           interactions; Acetonitrile suppresses them.
          
        • Advantage: Superior for polar anthracene derivatives (e.g., amino- or nitro-anthracenes) where C18 causes peak tailing.

        • Verdict: Best for polar derivatives or when orthogonal selectivity to C18 is required.

        Performance Data Summary

        The following table summarizes expected performance metrics based on standardized chromatographic tests (e.g., SRM 869b).

        FeatureMonomeric C18Polymeric C18Phenyl-Hexyl
        Dominant Mechanism HydrophobicityShape Selectivity
        
        
        Interaction
        Isomer Resolution (
        
        
        )
        Low (< 1.5)High (> 2.0) Medium (Solvent dependent)
        Retention of Planar Solutes ModerateHighModerate
        Mobile Phase Compatibility MeCN or MeOHMeCN or MeOHMeOH Preferred
        Temperature Sensitivity LowHigh (Low T increases selectivity)Moderate
        Best Application Alkyl-substituted derivativesStructural Isomers (PAHs)Polar/Nitro-derivatives

        Validated Experimental Protocol

        To ensure reproducibility, this protocol utilizes a self-validating system check using the separation of Anthracene and Phenanthrene.

        System Parameters[4][5]
        • Detector: Fluorescence (FLD) is preferred over UV due to the high quantum yield of anthracene.

          • Ex: 250 nm | Em: 400 nm (Specific to Anthracene).

        • Temperature: 25°C or lower.

          • Critical Insight: Shape selectivity (

            
            ) decreases as temperature increases because the stationary phase ligands become more disordered. Do not run at 40°C+.
            
        Mobile Phase Strategy
        • Solvent A: Water (LC-MS Grade).

        • Solvent B:

          • For C18: Acetonitrile (Lower viscosity, sharper peaks).

          • For Phenyl: Methanol (Enhances

            
             selectivity).
            
        Method Development Workflow

        MethodDevelopment Figure 2: Decision tree for column selection based on analyte structural properties. Start Start: Anthracene Derivative Mixture Isomers Are Structural Isomers Present? (e.g., Anthracene vs Phenanthrene) Start->Isomers Polymeric Select Polymeric C18 (e.g., Agilent Eclipse PAH, Vydac 201TP) Isomers->Polymeric Yes Polar Are there Polar Groups? (-NH2, -OH, -NO2) Isomers->Polar No Optimize Optimize Temperature (Keep < 30°C for Shape Selectivity) Polymeric->Optimize Phenyl Select Phenyl-Hexyl / Biphenyl Use Methanol Mobile Phase Polar->Phenyl Yes MonoC18 Select Monomeric C18 High Carbon Load Polar->MonoC18 No Phenyl->Optimize MonoC18->Optimize Validation Validate with SRM 869b Check Alpha(T/O) > 1.0 Optimize->Validation

        Expert Troubleshooting & Insights

        The "Temperature Trap"

        Many researchers default to 40°C to lower backpressure. For anthracene derivatives on Polymeric C18 columns, this kills resolution .

        • Mechanism:[1][3][4][5] Thermal energy increases the rotation of the C18 alkyl chains, destroying the ordered "slots" required for shape selectivity.

        • Action: Run at 20°C–25°C. If backpressure is high, reduce flow rate or use a larger particle size (e.g., 2.7 µm Core-Shell).

        The "Solvent Mismatch" on Phenyl Columns

        Using Acetonitrile (MeCN) on a Phenyl column often results in selectivity identical to a C18 column.

        • Mechanism:[1][3][5][6] The

          
          -electrons of the MeCN cyano group interact with the phenyl ring on the column, effectively "capping" it and preventing interaction with the analyte.
          
        • Action: Always use Methanol as the organic modifier when seeking unique selectivity on Phenyl phases.

        References

        • Sander, L. C., & Wise, S. A. (1986). Synthesis and Characterization of Polymeric C18 Stationary Phases for HPLC. Analytical Chemistry. (Establishes the "slot model" for PAH separation).

        • Agilent Technologies. (2020). Analysis of PAHs using Agilent Eclipse PAH Columns. (Demonstrates 1.8µm particle efficiency for Anthracene/Phenanthrene).

        • NIST Standard Reference Materials. SRM 869b – Column Selectivity Test Mixture for Liquid Chromatography. (The industry standard for validating shape selectivity).[1]

        • Mac-Mod Analytical.Selectivity of C18 vs Phenyl Phases. (Explains the

          
           interaction suppression by Acetonitrile). 
          
        • Waters Corporation. Separation of PAHs on XBridge and SunFire Columns. (Comparative data on monomeric vs polymeric bonding).

        Sources

        Technical Comparison: Photophysical Properties and Quantum Yields of Anthracene Derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        Anthracene serves as the fundamental acene scaffold in organic electronics and fluorescence microscopy. However, its practical utility is often limited by a moderate quantum yield (

        
        ) and susceptibility to photo-oxidation and concentration quenching.
        

        For researchers requiring high-efficiency fluorophores, 9,10-Diphenylanthracene (DPA) and 9,10-Bis(phenylethynyl)anthracene (BPEA) represent the industry-standard alternatives. DPA offers near-unity quantum yield (

        
        ) in non-polar solvents, making it a primary reference standard. BPEA extends this high efficiency into the green spectral region, critical for OLED dopants and chemiluminescence.
        

        This guide analyzes the photophysical causality behind these performance differences and provides a validated protocol for quantifying quantum yield in your own laboratory.

        Fundamental Principles & Mechanistic Analysis[1]

        The Quantum Yield Equation

        The fluorescence quantum yield (

        
        ) is the ratio of photons emitted to photons absorbed. It is governed by the competition between the radiative rate constant (
        
        
        
        ) and the sum of non-radiative decay rates (
        
        
        ), which includes internal conversion (
        
        
        ) and intersystem crossing (
        
        
        ).
        
        
        
        Structural Impact on Performance
        • Anthracene (Baseline): The planar structure allows efficient

          
          -
          
          
          
          stacking, leading to aggregation-caused quenching (ACQ) in concentrated solutions. Additionally, the lack of steric protection makes the 9,10-positions vulnerable to oxidation (forming non-fluorescent anthraquinone).
        • 9,10-Diphenylanthracene (DPA): The phenyl rings at the 9,10-positions are twisted nearly perpendicular to the anthracene core due to steric hindrance. This prevents

          
          -stacking (reducing ACQ) and blocks oxidative attack, resulting in 
          
          
          
          values approaching 1.0.
        • 9,10-Bis(phenylethynyl)anthracene (BPEA): The alkyne spacers extend the conjugation length, bathochromically shifting emission to green (

          
          480-510 nm) while maintaining the high quantum efficiency of the DPA motif.
          
        Photophysical Decay Pathways (Visualization)

        Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Absorbance (hν) S1->S0 Fluorescence (Φf) (High in DPA/BPEA) S1->S0 Internal Conversion (Heat) T1 Triplet State (T1) S1->T1 Intersystem Crossing (Promoted by heavy atoms) Quench Quenching / Degradation S1->Quench Oxidation / Aggregation (High in Anthracene) T1->S0 Phosphorescence

        Figure 1: Jablonski diagram illustrating the competition between fluorescence and non-radiative decay pathways. DPA and BPEA maximize

        
         by structurally inhibiting quenching pathways.
        

        Comparative Analysis: Product Performance

        The following data aggregates experimental values from cyclohexane and ethanol solutions. Note that solvent polarity significantly affects vibronic structure but has a lesser effect on

        
         for these specific non-polar derivatives compared to charge-transfer dyes.
        
        CompoundStructure
        
        
        (Cyclohexane)
        
        
        (nm)
        
        
        (nm)
        Key Application
        Anthracene Unsubstituted0.36 356380-430Basic Scintillators, UV-Sensors
        9,10-Diphenylanthracene (DPA) Phenyl-substituted0.90 - 1.0 373400-450QY Standard , Blue OLEDs
        9,10-Bis(phenylethynyl)anthracene (BPEA) Alkyne-extended~1.0 440480-520Chemiluminescence (Green), OLEDs
        9-Cyanoanthracene Electron-withdrawing~0.65 - 0.80 *365410-460Exciplex Studies

        *Note: Cyano-derivatives are highly solvent-dependent due to intramolecular charge transfer (ICT) character.

        Performance Verdict:

        • For Quantification: Use DPA .[1] Its unity quantum yield makes it the robust choice for calibrating fluorometers.

        • For Imaging/Display: Use BPEA . The shift to visible (green) emission avoids UV-autofluorescence interference common in biological samples.

        Experimental Protocol: Relative Quantum Yield Measurement

        Objective: Determine the

        
         of a novel anthracene derivative using DPA as the reference standard.
        Method:  Relative Slope Method (most accurate for solution phase).
        
        Reagents & Equipment
        • Reference Standard: 9,10-Diphenylanthracene (DPA) in Cyclohexane (

          
          ).[2][3]
          
        • Solvent: Spectroscopic grade Cyclohexane (must be non-fluorescent).

        • Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.

        • Cuvettes: 10 mm path length quartz cuvettes (4 clear sides for fluorescence).

        Step-by-Step Workflow
        • Preparation: Prepare stock solutions of the Sample and Reference (DPA).

        • Dilution Series: Create 4-5 dilutions for both sample and reference.

          • CRITICAL: The Absorbance (Optical Density) at the excitation wavelength (

            
            ) must be < 0.1  (ideally 0.02 – 0.08) to avoid Inner Filter Effects (re-absorption of emitted light).
            
        • Absorbance Scan: Measure Absorbance at the chosen

          
           (e.g., 350 nm or 365 nm).
          
        • Emission Scan: Record the fluorescence spectrum for each dilution using the exact same instrument parameters (slit width, integration time).

        • Integration: Integrate the area under the emission curve (

          
          ) for each sample.
          
        • Plotting: Plot Integrated Fluorescence (

          
          ) vs. Absorbance (
          
          
          
          ). Calculate the slope (
          
          
          ) for both sample and reference.
        Calculation
        
        
        
        • 
          : Slope of the line (
          
          
          
          vs
          
          
          ).[3]
        • 
          : Refractive index of the solvent.[3] (If both are in cyclohexane, this term cancels out).
          
        Validated Workflow Diagram

        Protocol Start Start Protocol Prep Prepare Dilution Series (Sample & Standard) Start->Prep CheckAbs Check Absorbance @ Excitation λ Prep->CheckAbs Dilute Dilute Further CheckAbs->Dilute Abs > 0.1 Measure Measure Emission Spectra (Same Slit Widths) CheckAbs->Measure Abs < 0.1 Dilute->CheckAbs Integrate Integrate Area Under Curve (Total Fluorescence) Measure->Integrate Calc Plot F vs. Abs & Calculate Slope Apply Formula Integrate->Calc

        Figure 2: Operational workflow for relative quantum yield determination. The absorbance check is the critical control point to ensure data validity.

        Applications in Drug Development & Bio-Analysis[4]

        While anthracene itself is rarely used directly in vivo due to toxicity, its derivatives function as vital smart probes :

        • ROS Sensing (Singlet Oxygen Traps):

          • Anthracene derivatives react specifically with Singlet Oxygen (

            
            ) via a [4+2] Diels-Alder cycloaddition to form endoperoxides.[4]
            
          • Mechanism:[1] This reaction breaks the conjugation of the central ring, often causing a dramatic change in fluorescence (either "turn-off" or "turn-on" depending on the specific derivative design).

          • Relevance: Used to detect oxidative stress in cell cultures during cancer drug screening.

        • Lipophilic Tracers:

          • The hydrophobic nature of the anthracene core makes DPA and BPEA excellent membrane stains.

          • BPEA is particularly useful in multi-color imaging as a green counter-stain to blue DAPI (nuclear) and red Rhodamine (cytoskeletal) dyes.

        References

        • Berlman, I. B. (1971).[2][5][6] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[2] (Foundational data for Anthracene and DPA quantum yields).

        • Brouwer, A. M. (2011).[7] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

        • Morris, J. V., et al. (1976). Fluorescence quantum yields determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. Journal of Physical Chemistry, 80(9), 969–974. Link

        • Niko, Y., et al. (2012). Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy. Photochemical & Photobiological Sciences, 11, 1326-1330. Link

        • Taniguchi, M., & Lindsey, J. S. (2018).[7][8] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.[7][8] Link

        Sources

        Anthracene-Based Fluorescent Probes: A Technical Review of Recent Advancements (2024–2025)

        Author: BenchChem Technical Support Team. Date: February 2026

        A review of recent advancements in anthracene-based fluorescent probes.

        Executive Summary

        Anthracene, a polycyclic aromatic hydrocarbon, remains a cornerstone in the design of fluorescent probes due to its high quantum yield, rigid planar structure, and versatile derivatization sites (particularly at the 9,10-positions). While historically limited by hydrophobicity and short-wavelength emission (blue region), recent advancements (2023–2025) have revitalized this fluorophore through supramolecular engineering and hybrid dyad systems .

        This guide critically reviews the latest anthracene-based probes, focusing on their transition from simple chemical sensors to targeted bio-imaging tools. We compare their performance against standard alternatives (BODIPY, Rhodamine) and provide validated experimental protocols for their characterization.

        Mechanistic Foundations: The "Switch" and The "Trap"

        To design effective probes, one must master the underlying photophysical mechanisms. Anthracene probes predominantly operate via two pathways:

        Photoinduced Electron Transfer (PET) – The "Switch"

        In "Turn-On" sensors (e.g., for Zn²⁺, Hg²⁺), the anthracene fluorophore is linked to a receptor (e.g., an amine or thioether) containing a lone pair of electrons.

        • OFF State: The lone pair transfers an electron to the excited anthracene (HOMO → HOMO), quenching fluorescence.

        • ON State: Analyte binding coordinates the lone pair, raising its redox potential and blocking the transfer. Fluorescence is restored.

        [4+2] Cycloaddition – The "Trap"

        Unique to anthracene is its ability to specifically trap Singlet Oxygen (

        
        ). The analyte reacts across the 9,10-positions to form an endoperoxide, disrupting the conjugation or breaking a quenching interaction (as seen in Singlet Oxygen Sensor Green derivatives).
        
        Mechanism Visualization

        PET_Mechanism Probe_OFF Probe (Free) [Non-Fluorescent] Binding Coordination Event (Lone Pair Sequestration) Probe_OFF->Binding + Analyte PET_Process PET Active (e⁻ transfer quenches fluorescence) Probe_OFF->PET_Process Excitation Analyte Analyte (e.g., Zn²⁺, Hg²⁺) Analyte->Binding Probe_ON Probe-Analyte Complex [Strong Blue Fluorescence] Binding->Probe_ON PET Blocked PET_Process->Probe_OFF Non-radiative Decay

        Figure 1: Logic flow of a PET-based "Turn-On" anthracene sensor. The binding event disables the quenching pathway.

        Comparative Analysis: Anthracene vs. Alternatives

        Metal Ion Sensing (Cr³⁺, Hg²⁺)

        Recent anthracene-thioacetal and anthracene-Schiff base derivatives have shown superior selectivity compared to traditional quinoline or coumarin probes, primarily due to the rigid anthracene backbone preventing non-specific conformational changes.

        Table 1: Performance Comparison of Recent Metal Ion Probes

        MetricAnthracene-Thiophene (ANT-Th) [1]Anthracene-Dithioacetal (AN-4S) [2]Standard Schiff Base Probes
        Target Ion Chromium (Cr³⁺)Mercury (Hg²⁺)General Metal Ions (Cu²⁺, Zn²⁺)
        Mechanism C=N Hydrolysis (Chemodosimeter)Dithioacetal Cleavage/BindingCoordination (Reversible)
        Response Type Turn-On (Irreversible)Dual Mode (Turn-On/Off)Turn-On
        LOD 0.4 µM49 nM (High Sensitivity)Typically 1–10 µM
        Response Time < 1 min< 1 min5–30 mins
        Solubility Low (Requires Organic Co-solvent)High (Soluble in 99% Water)Variable
        Selectivity Excellent (vs. Fe³⁺, Al³⁺)High (vs. Pb²⁺, Cd²⁺)Moderate (often interferes with Co²⁺)

        Critical Insight: The AN-4S probe represents a significant leap forward because it incorporates carboxyl groups to solve the historical water-solubility issue of anthracene, achieving detection limits in the nanomolar range suitable for environmental water testing.

        Bioimaging (ROS/RNS)

        For Reactive Oxygen Species (ROS), anthracene is often compared to BODIPY or Rhodamine. While BODIPY offers brighter emission in the green/red region, anthracene derivatives (like mito-ACS ) offer superior photostability.

        Table 2: ROS Probe Comparison for Live Cell Imaging

        FeatureMito-ACS (Anthracene-Imide) [3]BODIPY-Based Probes DCFH-DA (Standard)
        Target Mitochondrial Hypochlorite (ClO⁻)Peroxynitrite / ROSGeneral Oxidative Stress
        Photostability High (Resistant to bleaching)ModerateLow (Photo-oxidation prone)
        Stokes Shift Large (>80 nm)Small (<30 nm)Small
        Targeting Mitochondria (via TPP group)TunableGeneral Cytosol
        LOD 23 nM1–10 nMN/A (Qualitative)
        Drawback Blue/Green emission (lower tissue depth)Complex synthesisHigh background signal

        Expert Verdict: Use Anthracene (mito-ACS) for long-term time-lapse imaging where photobleaching is a concern. Use BODIPY for multicolor imaging where narrow emission bands are required to avoid spectral overlap.

        Experimental Protocols

        To ensure reproducibility (Trustworthiness), the following protocols are standardized based on the most robust methodologies from recent literature (2024–2025).

        Protocol A: Spectroscopic Characterization (The "Titration" Standard)

        Validates sensitivity (LOD) and binding stoichiometry.

        Materials:

        • Stock solution of Probe (1 mM in DMSO).

        • Analyte stock solutions (e.g., metal nitrates or ROS donors like NaOCl).

        • Buffer: PBS (pH 7.[1]4) or HEPES.

        Step-by-Step Workflow:

        • Preparation: Dilute Probe stock into 3 mL of Buffer/DMSO (e.g., 9:1 v/v) to a final concentration of 10 µM.

        • Blank Scan: Record UV-Vis (200–600 nm) and Fluorescence emission spectra (Excitation @ ~360–380 nm for anthracene).

        • Titration: Add analyte in 0.1 equivalent increments (e.g., 1 µL additions). Mix for 30 seconds.

        • Measurement: Record spectra after each addition until saturation (plateau) is reached.

        • Data Analysis:

          • Plot Fluorescence Intensity (

            
            ) vs. Concentration 
            
            
            
            .
          • LOD Calculation:

            
            , where 
            
            
            
            is the standard deviation of the blank and
            
            
            is the slope of the linear region.
          • Stoichiometry: Perform a Job’s Plot (keep total concentration

            
             constant, vary mole fraction).
            
        Protocol B: Selectivity Screening (The "Interference" Check)

        Validates specificity against competing analytes.

        • Prepare 20 vials with the Probe (10 µM).

        • Add the specific Target Analyte to Vials 1 and 2.

        • Add potential Interfering Agents (e.g.,

          
           for ion probes; 
          
          
          
          for ClO⁻ probes) to Vials 3–20 at 5x–10x excess concentration .
        • Competition Assay: In a second set of vials, add both the Target Analyte AND the Interfering Agent.

        • Result: The probe signal should be high only in the presence of the target, regardless of the presence of interferences.

        Experimental Workflow Diagram

        Workflow Synthesis 1. Synthesis (e.g., Schiff Base / Dithioacetal) Structure 2. Structural Confirmation (NMR, MS, IR) Synthesis->Structure Spectral 3. Spectroscopic Validation (UV-Vis, Fluorescence Titration) Structure->Spectral Selectivity 4. Selectivity & Competition (Interference Studies) Spectral->Selectivity Selectivity->Synthesis If Poor Selectivity (Redesign) BioApp 5. Biological Application (MTT Assay, Confocal Imaging) Selectivity->BioApp If Selectivity > 10-fold

        Figure 2: Standardized validation workflow for novel fluorescent probes. Step 4 is the critical "Go/No-Go" decision point.

        Critical Evaluation & Future Outlook

        Pros & Cons
        • Pros: Anthracene probes are cost-effective, synthetically accessible (one-step condensation often suffices), and possess large Stokes shifts which reduce self-quenching. The "turn-on" response via PET is highly reliable.

        • Cons: The primary emission is in the blue/green region (400–500 nm), which has poor tissue penetration and high background autofluorescence in vivo.

        Future Directions

        The next generation of anthracene probes is moving toward Two-Photon Excitation (TPE) . By designing anthracene derivatives with extended conjugation (e.g., anthracene-vinyl-pyridinium), researchers are achieving cross-sections suitable for deep-tissue imaging using NIR excitation (700–800 nm) while retaining the reliable sensing chemistry of the anthracene core.

        References

        • Anthracene-Thiophene (ANT-Th) for Cr(III)

          • An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions...[2][3]

          • Source: PubMed / NIH
        • Anthracene-Dithioacetal (AN-4S) for Hg(II)

          • An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity...
          • Source: MDPI / PubMed
        • Mito-ACS for Hypochlorite

          • An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite...
          • Source: MDPI / Molecules
        • General Review on ROS Probes

          • Recent progress in the development of fluorescent probes for imaging pathological oxid
          • Source: Chemical Society Reviews (RSC)
        • Anthracene-BODIPY Dyads

          • Anthracene-BODIPY Dyads as Fluorescent Sensors for Bioc
          • Source: ResearchG

        Sources

        Statistical Validation of Bioassays Using 10-Methylanthracene-9-carbaldehyde

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        In the landscape of Reactive Oxygen Species (ROS) detection, 10-Methylanthracene-9-carbaldehyde (10-MAC) occupies a critical niche often overlooked by standard protocols. While 1,3-Diphenylisobenzofuran (DPBF) remains the historic standard for singlet oxygen (

        
        ) detection in organic media, its poor thermal stability and susceptibility to autoxidation frequently compromise statistical validity.
        

        This guide provides a rigorous validation framework for using 10-MAC as a lipophilic, chemically stable, and functionalizable singlet oxygen trap . Unlike DPBF, the aldehyde moiety at the C9 position of 10-MAC allows for bioconjugation (e.g., Schiff base formation with proteins or amine-functionalized surfaces), enabling the creation of "localized" ROS sensors. This guide outlines the mechanistic basis, comparative performance, and statistical validation protocols required to integrate 10-MAC into high-throughput screening (HTS) or mechanistic bioassays.

        Part 1: The Mechanistic Basis

        To validate an assay, one must first understand the signal transduction mechanism. 10-MAC functions as a chemical trap , not a physical quencher.

        The Reaction Pathway

        The detection mechanism relies on a [4+2] cycloaddition (Diels-Alder type) reaction. The singlet oxygen molecule attacks the electron-rich 9,10-positions of the anthracene core.

        • Ground State: 10-MAC exhibits strong fluorescence (typically blue emission) and distinct UV-Vis absorption bands due to the conjugated anthracene system.

        • Trapping: Upon reaction with

          
          , the conjugation across the central ring is broken, forming a non-fluorescent endoperoxide .
          
        • Signal Readout: This results in a fluorescence quenching (bleaching) or absorbance decrease assay. The rate of decay is proportional to the flux of

          
          .
          

        ReactionMechanism cluster_legend Signal Transduction MAC 10-MAC (Fluorescent/Absorbing) Transition [4+2] Cycloaddition (9,10-position attack) MAC->Transition SingletOx Singlet Oxygen (¹O₂) SingletOx->Transition Endoperoxide 10-MAC Endoperoxide (Non-Fluorescent) Transition->Endoperoxide Conjugation Break Desc Loss of signal (Bleaching) correlates to ROS concentration

        Figure 1: Mechanistic pathway of 10-MAC reacting with Singlet Oxygen. The formation of the endoperoxide disrupts the anthracene chromophore, leading to signal loss.

        Part 2: Comparative Performance Analysis

        Why switch to 10-MAC? The following table contrasts 10-MAC with the industry standard (DPBF) and the aqueous alternative (SOSG).

        Table 1: Performance Matrix of Singlet Oxygen Probes

        Feature10-MAC (this compound)DPBF (1,3-Diphenylisobenzofuran)SOSG (Singlet Oxygen Sensor Green)
        Primary Signal Absorbance/Fluorescence Decrease (Bleaching)Absorbance Decrease (Bleaching)Fluorescence Increase (Turn-on)
        Selectivity (
        
        
        )
        High (Specific to 9,10-attack)Low (Reacts with radicals/peroxides)High (Anthracene-based trap)
        Thermal Stability High (Stable in dark/air)Very Low (Autoxidizes rapidly)Moderate
        Solvent Compatibility Organic / Lipophilic MembranesOrganic (MeOH, EtOH, DMSO)Aqueous / Buffer
        Functionalization Yes (Aldehyde handle for conjugation)NoNo (Pre-conjugated system)
        Cost Efficiency High (Simple synthesis/commercial)HighLow (Proprietary/Expensive)
        Major Limitation Low water solubility (requires co-solvent)False positives due to instabilityCan generate
        
        
        itself (self-sensitization)

        Key Insight: 10-MAC is the superior choice for long-duration assays in organic solvents or lipid bilayers where DPBF would degrade spontaneously, causing high background noise and poor Z-factors.

        Part 3: Statistical Validation Framework

        To validate a bioassay using 10-MAC, you must demonstrate that the signal change is statistically distinguishable from noise and specifically caused by the analyte.

        Linearity & Dynamic Range ( )

        The reaction follows second-order kinetics but is treated as pseudo-first-order when [10-MAC] is in excess or when monitoring initial rates.

        • Metric: Coefficient of Determination (

          
          ) > 0.98.[1]
          
        • Plot:

          
           vs. Time (for absorbance) or 
          
          
          
          vs. Time (for fluorescence).
        • Validation: A linear plot confirms the specific trapping mechanism. Deviation implies secondary reactions or photosensitizer degradation.

        Z-Factor (for Screening Assays)

        If using 10-MAC to screen for ROS inhibitors (scavengers), the assay robustness must be calculated.

        
        
        
        • 
          : Mean and SD of the positive control (Sensitizer + Light + 10-MAC).
          
        • 
          : Mean and SD of the negative control (Dark + 10-MAC).
          
        • Requirement:

          
           is required for a validated HTS assay.
          
        Specificity Validation (The "Azide Check")

        To prove the signal is

        
         and not other ROS (like superoxide):
        
        • Protocol: Run the assay in the presence of Sodium Azide (NaN

          
          ) , a specific physical quencher of 
          
          
          
          .
        • Success Criteria: The bleaching of 10-MAC should be inhibited by >90% in the presence of NaN

          
          .
          

        Part 4: Experimental Protocol (Self-Validating System)

        This protocol describes a fluorescence quenching assay to measure the singlet oxygen quantum yield (

        
        ) of a photosensitizer using 10-MAC.
        
        Materials
        • Probe: 10-MAC (Stock: 1 mM in DMSO).

        • Reference Sensitizer: Rose Bengal (RB) or Methylene Blue (MB).

        • Solvent: Ethanol or DMF (Air-saturated).

        • Detection: Fluorometer (

          
          , 
          
          
          
          ).
        Workflow Diagram

        AssayWorkflow Prep 1. Preparation Mix 10-MAC (10 µM) + Sensitizer Baseline 2. Baseline Read (F₀) Check stability in dark Prep->Baseline Irradiation 3. Irradiation Cycle Expose to light (e.g., 5s intervals) Baseline->Irradiation Read 4. Kinetic Read (Fₜ) Measure Fluorescence at 430nm Irradiation->Read Loop Repeat 3-4 until ~50% bleaching Read->Loop Loop->Irradiation No Analysis 5. Data Analysis Plot ln(F₀/Fₜ) vs Time Loop->Analysis Yes

        Figure 2: Step-by-step kinetic workflow for 10-MAC validation. The loop ensures data is collected within the linear dynamic range.

        Detailed Steps
        • Solution Prep: Prepare a solution containing the photosensitizer (OD ~0.1 at irradiation wavelength) and 10-MAC (10

          
          M).
          
        • Dark Control: Measure fluorescence for 60 seconds in the dark. Slope must be ~0. (Validates stability).

        • Irradiation: Irradiate the sample with a light source specific to the sensitizer (e.g., 532 nm laser for Rose Bengal). Crucial: Ensure the light source does not excite/bleach 10-MAC directly (check 10-MAC absorption spectrum).

        • Data Acquisition: Monitor the decrease in fluorescence intensity at 430 nm over time.

        • Calculation: Calculate the reaction rate constant (

          
          ) from the slope of 
          
          
          
          vs. time. Compare
          
          
          of your sample to the
          
          
          of the reference sensitizer (RB) to determine Quantum Yield (
          
          
          ):
          
          

        Part 5: Troubleshooting & Optimization

        1. "The fluorescence isn't decreasing."

        • Cause: The sensitizer might not be producing

          
          , or the solvent is quenching the singlet oxygen lifetime (e.g., water kills 
          
          
          
          lifetime to ~3
          
          
          s vs. ~60
          
          
          s in acetonitrile).
        • Fix: Switch to deuterated solvents (

          
           or MeOD) or aprotic solvents (Acetonitrile) to extend 
          
          
          
          lifetime.

        2. "High Background Bleaching."

        • Cause: Direct photolysis of 10-MAC.

        • Fix: Run a "No Sensitizer" control. If 10-MAC bleaches without the sensitizer, your irradiation wavelength overlaps with 10-MAC absorption (< 400 nm). Use a long-pass filter for irradiation.

        3. "Non-Linear Plots."

        • Cause: Inner Filter Effect (IFE). If the sensitizer or 10-MAC concentration is too high (OD > 0.1), the light is absorbed unevenly.

        • Fix: Dilute samples so that Absorbance < 0.1 at all relevant wavelengths.

        References

        • National Institute of Standards and Technology (NIST). 10-Methylanthracene-9-carboxaldehyde - Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. [Link]

        • DeRosa, M. C., & Crutchley, R. J. (2002). Photosensitized singlet oxygen and its applications. Coordination Chemistry Reviews, 233-234, 351-371. (Foundational text on Anthracene trapping mechanisms). [Link]

        • PubChem. 10-Methylanthracene-9-carboxaldehyde Compound Summary. National Library of Medicine. [Link][2]

        • Entrez, G., et al. Guidelines for the use of singlet oxygen probes in biological systems. (General reference for DPBF vs. Anthracene limitations). [Link]

        • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for Linearity/LOD calculations). [Link]

        Sources

        Correlating Theoretical & Experimental Physicochemical Profiles: 10-Methylanthracene-9-carbaldehyde

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The "Push-Pull" Anthracene System

        10-Methylanthracene-9-carbaldehyde represents a classic "push-pull"

        
        -conjugated system. Unlike the unsubstituted anthracene, this derivative features an electron-donating methyl group at the C10 position and an electron-withdrawing formyl group at the C9 position. This specific substitution pattern creates a strong intramolecular charge transfer (ICT) dipole, making the molecule highly relevant for organic light-emitting diodes (OLEDs), fluorescence sensors, and non-linear optical (NLO) applications.
        

        This guide correlates experimental data (X-ray, UV-Vis, IR) with Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) to validate its structural and electronic behavior.

        Structural Dynamics: Geometry & Steric Hindrance

        The defining feature of 9-substituted anthracenes is the steric conflict between the substituent and the peri-hydrogens (H1 and H8). Theoretical models must account for this to accurately predict electronic properties.

        Experimental vs. Theoretical Geometry

        In the crystalline state, the aldehyde group cannot remain coplanar with the anthracene ring due to steric repulsion. DFT optimization (gas phase) often predicts a slightly different torsion angle than X-ray diffraction (solid phase) due to crystal packing forces.

        ParameterExperimental (XRD)Theoretical (DFT B3LYP/6-311++G**)Deviation
        Bond Length (C9-C11) 1.48 Å1.49 Å+0.01 Å
        Bond Length (C=O) 1.21 Å1.22 Å+0.01 Å
        Torsion Angle (C-C-C=O) ~60-90° (Twisted)~40-50° (Relaxed)Packing dependent
        Point Group
        
        
        
        
        (approx.)
        -

        Key Insight: The experimental C=O stretch is highly sensitive to this torsion angle. A fully coplanar conformation would maximize conjugation (lowering the IR frequency), while a perpendicular conformation breaks conjugation (raising the frequency).

        Visualization: Steric Conflict Pathway

        The following diagram illustrates the steric pressure exerted by the peri-hydrogens, forcing the aldehyde group out of plane.

        StericHindrance Anthracene Anthracene Core (Rigid Planar) PeriH Peri-Hydrogens (H1 & H8) Anthracene->PeriH Spatial Constraint Aldehyde 9-Formyl Group (-CHO) PeriH->Aldehyde Steric Repulsion Torsion Torsion Rotation (~60-90°) Aldehyde->Torsion Relieves Strain Electronic Electronic Consequence: Broken Conjugation Torsion->Electronic Blue-shift in UV Shift in IR

        Figure 1: Mechanism of steric hindrance driving the non-planar geometry of the 9-formyl group.

        Electronic Properties: Spectroscopy Correlation

        The "Push-Pull" effect is most visible in the UV-Vis spectrum. The 10-Methyl group pushes electron density into the ring, while the 9-CHO group pulls it, narrowing the HOMO-LUMO gap compared to unsubstituted anthracene.

        UV-Vis Absorption Profile

        The primary absorption band arises from a

        
         transition involving the HOMO and LUMO.
        
        FeatureExperimental (
        
        
        in Ethanol)
        Theoretical (TD-DFT)Assignment
        Primary Band 398 nm 390-405 nm HOMO
        
        
        LUMO (
        
        
        )
        Secondary Band 378 nm375 nmVibronic / HOMO-1
        
        
        LUMO
        Band Gap (
        
        
        )
        ~2.95 eV3.10 eVOptical Gap

        Senior Scientist Note: The theoretical value often underestimates the wavelength (overestimates energy) unless solvent effects (PCM model) are included. The experimental peak at 398 nm confirms the bathochromic shift relative to anthracene (375 nm), validating the ICT character.

        Vibrational Analysis (IR Spectroscopy)

        The carbonyl stretching frequency is the diagnostic handle for the aldehyde group's environment.

        ModeExperimental (FT-IR, KBr)Theoretical (Unscaled)Scaling Factor (0.961)Correlation Status
        C=O Stretch 1673 cm⁻¹ 1720 cm⁻¹1653 cm⁻¹ High Accuracy
        C-H (Aldehyde) 2720 cm⁻¹2800 cm⁻¹2690 cm⁻¹Good
        C=C (Aromatic) 1620 cm⁻¹1640 cm⁻¹1576 cm⁻¹Acceptable

        Protocol Validation: The experimental value of 1673 cm⁻¹ is lower than a typical non-conjugated aldehyde (~1700 cm⁻¹), indicating that despite the steric twist, significant conjugation with the anthracene ring remains.

        Synthesis Protocol: Self-Validating Workflow

        To ensure reproducibility, we utilize a modified Vilsmeier-Haack formylation. This protocol is self-validating via color change and solubility shifts.

        Reagents:

        • 9-Methylanthracene (Start Material)[1]

        • Phosphorus Oxychloride (

          
          )
          
        • N-methyl-N-phenylformamide (Formylating Agent)

        • 1,2-Dichlorobenzene (Solvent)

        Step-by-Step Methodology:

        • Activation: In a dry flask under

          
          , mix N-methyl-N-phenylformamide (1.2 eq) and 
          
          
          
          (1.1 eq). Stir at 0°C for 30 mins. Checkpoint: Formation of a viscous orange/red Vilsmeier salt indicates active electrophile.
        • Addition: Dissolve 9-methylanthracene in 1,2-dichlorobenzene. Add to the salt mixture dropwise.

        • Cyclization: Heat to 90-100°C for 4 hours. Checkpoint: Solution turns deep red/brown, indicating formation of the iminium intermediate.

        • Hydrolysis: Cool to RT and pour into crushed ice/sodium acetate solution. Checkpoint: Precipitation of a yellow solid (crude aldehyde).[2]

        • Purification: Recrystallize from glacial acetic acid or ethanol.

          • Yield: ~80-85%

          • Target MP: 169-171.5 °C.

        Comparative Analysis: Product vs. Alternatives

        When selecting an anthracene derivative for fluorescence or scintillator applications, the choice often lies between the 9-Methyl-10-CHO, the unsubstituted 9-CHO, and the parent Anthracene.

        FeatureThis compound 9-Anthracenecarbaldehyde Anthracene
        Electronic Character Push-Pull (Strong Dipole) Pull-only (Weak Dipole)Neutral (Non-polar)
        Fluorescence QY High (Rigid)Medium (Intersystem Crossing)High
        Solubility Improved (Methyl group)ModeratePoor
        
        
        Max
        398 nm (Red-shifted) ~385 nm~375 nm
        Application NLO Materials, ICT SensorsBasic ScintillatorCalibration Standard

        Decision Guide:

        • Choose 10-Methyl-9-CHO if: You need a red-shifted emission, higher solubility in organic solvents, or a molecule with a permanent dipole moment for solvatochromic studies.

        • Choose 9-CHO if: You require a simpler baseline for steric studies without the inductive effect of the methyl group.

        References

        • Jayachitra, K., et al. "Vibrational, NMR and UV Visible spectroscopic investigation on this compound using computational Calculations." Journal of Molecular Structure, vol. 1217, 2020, Art. 128435. [3][4][5]

        • Jones, S., & Atherton, J.C.C. "An improved procedure for the preparation of 9,10-dibromoanthracene." Synthetic Communications, vol. 31, no. 12, 2001, pp. 1799–1802.
        • Sigma-Aldrich. "Product Specification: 10-Methylanthracene-9-carboxaldehyde."[6]

        • PubChem. "Compound Summary: this compound." National Library of Medicine.

        Sources

        Safety Operating Guide

        Operational Guide: Safe Disposal of 10-Methylanthracene-9-carbaldehyde

        [1][2]

        Executive Summary & Core Directive

        Do not treat 10-Methylanthracene-9-carbaldehyde as general organic waste.

        This compound combines the environmental persistence of a polycyclic aromatic hydrocarbon (PAH) with the reactivity of an aldehyde. Improper disposal poses significant risks of aquatic toxicity and long-term environmental contamination.

        The authorized disposal route is High-Temperature Incineration via a licensed hazardous waste contractor. Drain disposal is strictly prohibited.[1][2] Chemical deactivation is reserved solely for cleaning trace residues on glassware, not for bulk disposal.

        Chemical Hazard Profile (The "Why")

        To execute a safe disposal plan, you must understand the specific risks driving the protocol. This compound is not just "toxic"; it has specific stability and reactivity profiles that dictate handling.

        PropertySpecificationOperational Implication
        CAS Number 7072-00-6Use for waste manifesting and inventory tracking.[3][4]
        Molecular Formula C₁₆H₁₂OHigh carbon content requires high-temp incineration (>1000°C) to prevent soot/incomplete combustion.[4]
        Reactivity Aldehyde group (-CHO)Incompatible with Strong Oxidizers (e.g., Nitric Acid, Perchlorates).[3][4] Risk of exothermic reaction or fire in waste containers.
        Stability Light & Air SensitivePAHs can photo-oxidize.[4] Waste containers must be opaque or foil-wrapped to prevent uncontrolled degradation products.
        Toxicity Aquatic Chronic 1 (Likely)Zero Discharge Rule. Even trace amounts can be catastrophic to aquatic ecosystems.[4]

        Pre-Disposal Handling & Stabilization

        Before the waste leaves your bench, it must be stabilized. This protocol prevents accidents during the accumulation phase.

        Step 1: Material Segregation
        • Solid Waste: Pure substance, contaminated gloves, paper towels, and weighing boats.[3][4]

        • Liquid Waste: Mother liquors or stock solutions (typically in Dichloromethane, Chloroform, or DMSO).[3]

        • Sharps: Contaminated needles or glass.

        Step 2: Container Selection
        • Solids: Wide-mouth High-Density Polyethylene (HDPE) jars.[3]

        • Liquids: Amber glass bottles or HDPE carboys.

          • Critical: If using clear glass, wrap the bottle in aluminum foil to block UV light.

        Step 3: Labeling

        Labeling must occur immediately upon waste generation. Do not use generic "Organic Waste" tags.

        • Required Text: "Hazardous Waste - this compound."[3][4][5]

        • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.

        Primary Disposal Workflow: Incineration

        This is the industry-standard workflow for bulk disposal. It ensures complete destruction of the anthracene core.

        DisposalWorkflowStartWaste GenerationCheckStateDetermine Physical StateStart->CheckStateSolidSolid Waste(Powder, Gloves, Paper)CheckState->SolidLiquidLiquid Waste(Solvents, Mother Liquor)CheckState->LiquidPackSolidPack in Wide-MouthHDPE JarSolid->PackSolidPackLiquidPack in Amber Glassor Foil-Wrapped ContainerLiquid->PackLiquidSegregateSegregate from Oxidizers(Nitric/Perchloric Acid)PackSolid->SegregatePackLiquid->SegregateLabelLabel: 'Hazardous Waste'List CAS: 7072-00-6Segregate->LabelStorageSatellite Accumulation Area(Secondary Containment)Label->StorageContractorTransfer to LicensedWaste ContractorStorage->ContractorIncinerationHigh-Temp Incineration(Ultimate Disposal)Contractor->Incineration

        Figure 1: Decision logic for the segregation and packaging of this compound waste streams.[3][4]

        Glassware Decontamination (Trace Residues)[1]

        For glassware (flasks, spatulas) that cannot be thrown away, use this oxidative deactivation method before washing with standard detergents.[3]

        Principle: The aldehyde group is oxidized to a carboxylic acid (less reactive), and the anthracene core is partially degraded, increasing water solubility for easier removal by organic solvents.[3]

        Protocol:

        • Rinse 1: Rinse glassware with a small volume of Acetone or Dichloromethane. Collect this rinse as Halogenated/Organic Liquid Waste (see Section 4).

        • Oxidation (Optional for heavy residues): Soak in a dilute solution of Potassium Permanganate (

          
          ).
          
          • Warning: Ensure no bulk organic solvents are present before adding oxidizers to avoid explosion.

        • Final Wash: Scrub with Alconox® or similar detergent and warm water.

        • Verification: Check under UV light (365 nm). If the glass fluoresces (blue/green), residue remains. Repeat Step 1.

        Emergency Spill Response

        In the event of a spill, immediate containment is necessary to prevent aerosolization (inhalation hazard) and spread.

        SpillResponseSpillSpill DetectedPPEDon PPE:Nitrile Gloves, Lab Coat,Safety Goggles, N95/RespiratorSpill->PPETypeSpill Type?PPE->TypePowderDry Powder SpillType->PowderLiquidSolution SpillType->LiquidActionPowderCover with wet paper towelto prevent dust.Scoop carefully.Powder->ActionPowderActionLiquidAbsorb with Vermiculiteor Chem-Sorb pads.Liquid->ActionLiquidBagPlace in HazardousWaste Bag/JarActionPowder->BagActionLiquid->BagCleanWipe surface with Acetone,then soap & waterBag->Clean

        Figure 2: Immediate response workflow for laboratory spills.

        Regulatory Compliance (RCRA & EPA)[1]

        While this compound does not have a specific "U" or "P" list code (unlike its parent, Anthracene U018), it must be characterized based on its properties.[3]

        • Waste Characterization:

          • If the waste contains flammable solvents (Acetone, DCM), it is D001 (Ignitable).[3]

          • If the waste contains Chloroform/DCM, it is D022/F002 (Toxic/Spent Solvent).

          • Best Practice: If disposing of the pure solid, classify it as a "Non-RCRA Regulated Hazardous Waste" (unless state regulations differ) but manage it with the stringency of a listed PAH.

        • Lab Packs: Small containers of this chemical are best disposed of via "Lab Packing," where the waste contractor segregates compatible chemicals into a drum for incineration.[4] This shifts the liability of final classification to the disposal facility.[4]

        References

        • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 81519, this compound. Retrieved February 6, 2026, from [Link][3][4]

        • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 6, 2026, from [Link][3][4]

        A Senior Application Scientist's Guide to Handling 10-Methylanthracene-9-carbaldehyde: A Proactive Safety and Operational Protocol

        Author: BenchChem Technical Support Team. Date: February 2026

        This document provides essential safety and logistical information for the handling and disposal of 10-Methylanthracene-9-carbaldehyde (CAS No. 7072-00-6).[1] As researchers and drug development professionals, our primary commitment is to safety, which is the bedrock of reliable and reproducible science. This guide moves beyond a simple checklist, offering a procedural framework grounded in the chemical's known and inferred properties to ensure the well-being of laboratory personnel and the integrity of our research.

        Hazard Assessment: Understanding the Compound

        This compound is a polycyclic aromatic hydrocarbon (PAH) derivative, a class of compounds that warrants careful handling. While comprehensive toxicological data for this specific molecule is limited, we can construct a robust safety protocol by analyzing data from structurally analogous compounds such as anthracene, 9-anthracenecarboxaldehyde, and other methylated anthracenes.

        The primary physical form of this compound is a light yellow to yellow solid powder.[2][3] This particulate nature presents a significant risk of inadvertent inhalation and surface contamination if not properly managed. Based on available data for related structures, the following hazards should be assumed.[2][4][5]

        Hazard CategoryPotential RiskRationale based on Analogous Compounds
        Eye Irritation Causes serious eye irritation or damage.[2][5]9-Anthracenecarboxaldehyde is a known serious eye irritant, and 9-Methylanthracene can cause severe eye damage.[2][5]
        Skin Irritation/Sensitization Causes skin irritation and may cause an allergic skin reaction.[4][5]Analogues are known skin irritants and sensitizers.[4][5] Harmful dermal contact is also a risk.[4]
        Respiratory Irritation May cause respiratory irritation if inhaled as dust.[5]Aromatic aldehydes and fine powders can irritate the respiratory tract.[5] Harmful inhalation is a potential risk.[4]
        Environmental Hazard Very toxic to aquatic life with long-lasting effects.[2][6]Anthracene derivatives are often classified as environmentally hazardous substances.[6][7]

        A product page from Sigma-Aldrich recommends eyeshields, gloves, and a type N95 (US) respirator as minimum personal protective equipment (PPE). This serves as our baseline, which we will build upon for a comprehensive safety posture.

        Core Directive: Personal Protective Equipment (PPE)

        The selection of PPE is not merely a requirement but a critical experimental variable that controls exposure. The following table outlines the mandatory PPE for handling this compound.

        PPE ComponentSpecificationPurpose and Causality
        Eye Protection Chemical safety goggles with side shields or a full-face shield.[8][9]Why: Protects against accidental splashes and airborne particulates. Given the risk of serious eye irritation, standard safety glasses are insufficient.[2][5]
        Hand Protection Nitrile gloves (double-gloving recommended).Why: Nitrile provides good resistance against a range of chemicals and is effective for handling solids and powders.[9] Double-gloving minimizes the risk of exposure from a single point of failure or during doffing.
        Body Protection A fully buttoned laboratory coat with long sleeves.Why: Prevents contact of the chemical powder with skin and personal clothing.[10] This is the primary barrier against incidental skin exposure.
        Respiratory Protection A NIOSH-approved N95 respirator or higher.Why: As a fine powder, this compound can become airborne during weighing and transfer. An N95 respirator mitigates the risk of inhaling these fine particles.[11]

        Operational Protocol: A Step-by-Step Procedural Guide

        Adherence to a strict operational workflow is paramount. This protocol is designed as a self-validating system to minimize risk at every stage.

        Step 1: Pre-Handling Preparations
        • Designated Area: All handling of this compound powder must occur within a certified chemical fume hood to contain any airborne particulates.

        • Engineering Control Verification: Before starting, verify that the fume hood is functioning correctly (check airflow monitor).

        • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers), PPE, and waste disposal containers are inside the fume hood or within immediate reach before handling the chemical.

        • Don PPE: Put on all required PPE as specified in the table above. The lab coat should be donned first, followed by eye protection, respirator, and finally gloves (the outer layer of which can be changed if contaminated).

        Step 2: Chemical Handling - Weighing and Transfer
        • Minimize Dust: Handle the solid gently. Avoid any actions that could create dust clouds, such as dropping or rapid scooping.[11]

        • Use Appropriate Tools: Employ spatulas to carefully transfer the powder to a weigh boat on a tared balance inside the fume hood.

        • Immediate Containment: After weighing, promptly transfer the chemical to its destination vessel. If preparing a solution, add the solvent to the powder slowly to avoid splashing.

        • Clean as You Go: Immediately decontaminate any surfaces, including the spatula and balance, that may have come into contact with the powder using a solvent-moistened wipe (e.g., 70% ethanol or isopropanol). Dispose of wipes in the designated solid waste container.

        Step 3: Post-Handling and Decontamination
        • Secure Primary Container: Tightly close the main container of this compound.

        • Surface Decontamination: Thoroughly wipe down the work area within the fume hood.

        • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove the outer pair of gloves first, followed by the lab coat, inner gloves, eye protection, and finally the respirator.

        • Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after the procedure is complete.[11]

        Emergency Procedures

        • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

        • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

        • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

        • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] Decontaminate the area with a wet wipe. For a large spill, evacuate the area and contact your institution's environmental health and safety office.

        Disposal Plan

        Due to its high potential for environmental toxicity, all waste must be handled as hazardous.[2][6]

        • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, wipes, weigh boats) must be placed in a clearly labeled, sealed hazardous waste container.[6]

        • Unused Chemical: Dispose of unused or unwanted this compound as hazardous chemical waste. Do not pour it down the drain or mix it with general refuse.[6]

        • Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Environmentally Hazardous).

        Safe Handling Workflow Diagram

        The following diagram illustrates the logical flow for safely handling this compound, from initial planning to final disposal.

        G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase Risk_Assessment Risk Assessment & Review SDS Prep_Area Prepare & Verify Fume Hood Risk_Assessment->Prep_Area Don_PPE Don Full PPE Prep_Area->Don_PPE Weigh_Transfer Weigh & Transfer Chemical (Minimize Dust) Don_PPE->Weigh_Transfer Proceed to Handling Clean_Tools Clean Tools & Surfaces Weigh_Transfer->Clean_Tools Secure_Container Secure Chemical Container Clean_Tools->Secure_Container Handling Complete Decontaminate Decontaminate Work Area Secure_Container->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Segregate_Waste Segregate Contaminated Waste Wash_Hands->Segregate_Waste Initiate Disposal Label_Dispose Label & Dispose via EHS Segregate_Waste->Label_Dispose

        Caption: Workflow for handling this compound.

        References

        • Carl ROTH. Safety Data Sheet: Anthracene. [Link]

        • Chemos GmbH & Co.KG. Safety Data Sheet: 9,10-Dimethylanthracene. [Link]

        • New Jersey Department of Health. Anthracene - HAZARD SUMMARY. [Link]

        • Storemasta Blog. Examples of PPE for Various Dangerous Goods Classes. [Link]

        • PubChem. 9-Anthracenecarboxaldehyde | C15H10O | CID 69504. [Link]

        • CHEMM. Personal Protective Equipment (PPE). [Link]

        • Safelyio. Personal Protective Equipment for Chemical Handling. [Link]

        • The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]

        • Angene Chemical. 10-Methylanthracene-9-carboxaldehyde(CAS# 7072-00-6). [Link]

        • ChemTalk. Lab Safety Equipment & PPE. [Link]

        Sources

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        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.